Technical Documentation Center

6-Amino-1-methylpyridin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Amino-1-methylpyridin-2(1H)-one
  • CAS: 17920-37-5

Core Science & Biosynthesis

Foundational

A Technical Guide to Amino-Substituted N-Methyl-2-Pyridones: Synthesis, Properties, and Applications in Drug Discovery

Abstract The N-methyl-2-pyridone scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous pharmacologically active agents. The introduction of an amino substituent to this ring system gi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-methyl-2-pyridone scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous pharmacologically active agents. The introduction of an amino substituent to this ring system gives rise to a class of compounds—aminomethylpyridinones—with significant potential for drug development. This guide provides a comprehensive technical overview of these compounds, with a particular focus on 6-Amino-1-methylpyridin-2(1H)-one. It addresses the ambiguity surrounding its CAS number, details its synthesis, and compares its properties to other isomers. Furthermore, this document explores the broader applications of this compound class in medicinal chemistry, supported by detailed protocols and mechanistic insights.

Introduction and Nomenclature

The pyridin-2(1H)-one ring is a key pharmacophore found in a variety of therapeutic agents. Its ability to engage in hydrogen bonding and its amenability to substitution at various positions make it an attractive scaffold for designing molecules that interact with biological targets. The methylation of the ring nitrogen to form N-methyl-2-pyridones and the subsequent introduction of an amino group create a versatile platform for further chemical exploration.

A notable member of this class is 6-Amino-1-methylpyridin-2(1H)-one . It is important to note that a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases. For instance, ChemSynthesis lists its CAS number as "n/a"[1]. This suggests that while the compound has been synthesized and characterized, it may not have been registered with the CAS system, a common occurrence for novel research compounds. For clarity and precision in research, it is crucial to rely on its systematic IUPAC name and structural representation.

In contrast, other isomers, such as 5-Amino-1-methylpyridin-2(1H)-one, are assigned CAS number 33630-96-5, highlighting the importance of precise nomenclature when working with this family of compounds[2].

Physicochemical Properties

The position of the amino group on the pyridone ring significantly influences the molecule's electronic and steric properties, which in turn affects its solubility, crystal packing, and interaction with biological targets.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
6-Amino-1-methylpyridin-2(1H)-oneNot Assigned[1]C₆H₈N₂O124.14[1]165-167[1]
5-Amino-1-methylpyridin-2(1H)-one33630-96-5[2]C₆H₈N₂O124.14Not Reported
6-Amino-4-methylpyridin-2(1H)-one51564-93-3[3]C₆H₈N₂O124.14247-248[3]

Table 1: Comparative physicochemical properties of selected aminomethylpyridinone isomers.

Synthesis of 6-Amino-1-methylpyridin-2(1H)-one

The synthesis of 6-Amino-1-methylpyridin-2(1H)-one can be achieved through a multi-step process, often starting from a commercially available pyridone derivative. A representative synthetic pathway is outlined below.

Synthetic Workflow Diagram

SynthesisWorkflow A 2-Amino-6-methylpyridine B Nitration (H2SO4/HNO3) A->B Step 1 C 2-Amino-6-methyl-5-nitropyridine B->C D Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) C->D Step 2 E 6-Methyl-5-nitro-2(1H)-pyridone D->E F N-Methylation (e.g., CH3I, base) E->F Step 3 G 1,6-Dimethyl-5-nitro-2(1H)-pyridone F->G H Reduction (e.g., H2, Pd/C) G->H Step 4 I 6-Amino-1-methylpyridin-2(1H)-one H->I

Caption: Synthetic pathway for 6-Amino-1-methylpyridin-2(1H)-one.

Detailed Experimental Protocol (Hypothetical Example)

The following protocol is a representative example based on established chemical transformations for this class of compounds. Researchers should consult the primary literature for specific reaction conditions.

Step 1: Nitration of 2-Amino-6-methylpyridine

  • To a cooled (0 °C) solution of concentrated sulfuric acid, slowly add 2-amino-6-methylpyridine.

  • Add a nitrating mixture (concentrated nitric acid in sulfuric acid) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product, 2-amino-6-methyl-5-nitropyridine.

  • Filter, wash with water, and dry the solid product.

Step 2: Conversion to 6-Methyl-5-nitro-2(1H)-pyridone

  • Dissolve 2-amino-6-methyl-5-nitropyridine in aqueous sulfuric acid.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.

  • Stir the resulting diazonium salt solution at low temperature for 30 minutes.

  • Heat the mixture to induce hydrolysis, converting the diazonium salt to the corresponding pyridone.

  • Cool the mixture, and collect the precipitated 6-methyl-5-nitro-2(1H)-pyridone by filtration.

Step 3: N-Methylation

  • Suspend 6-methyl-5-nitro-2(1H)-pyridone in a suitable solvent (e.g., DMF or acetone).

  • Add a base (e.g., K₂CO₃ or NaH) and stir for 30 minutes.

  • Add methyl iodide (or another methylating agent) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction, extract the product, and purify by chromatography or recrystallization to obtain 1,6-dimethyl-5-nitro-2(1H)-pyridone.

Step 4: Reduction of the Nitro Group

  • Dissolve 1,6-dimethyl-5-nitro-2(1H)-pyridone in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter the catalyst and concentrate the filtrate to yield 6-Amino-1-methylpyridin-2(1H)-one.

Applications in Drug Discovery and Medicinal Chemistry

The aminopyridinone scaffold is of significant interest in drug development due to its versatile chemical nature and ability to mimic biological structures.

Scaffold for Kinase Inhibitors

The amino group provides a convenient handle for the introduction of various side chains, which can be designed to interact with the active site of protein kinases. The pyridone core can act as a hinge-binding motif, a common feature in many kinase inhibitors.

Precursors for Fused Heterocyclic Systems

The amino and carbonyl groups of aminopyridinones can participate in cyclization reactions to form more complex, fused heterocyclic systems such as pyridopyrimidines or pyridotriazines. These fused systems are often explored for a wide range of biological activities. A review of the synthesis of 1,6-naphthyridin-2(1H)-ones, which share a similar structural core, highlights the versatility of pyridone precursors in constructing complex bioactive molecules[4][5][6].

Role in Antiviral Research

Pyridinone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. The structural features of aminomethylpyridinones make them potential candidates for the design of novel antiviral agents[7].

Analytical Characterization

The structural elucidation of 6-Amino-1-methylpyridin-2(1H)-one and its analogs relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of the atoms and the substitution pattern on the pyridone ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino group and the C=O stretch of the pyridone.

  • Melting Point Analysis: As shown in Table 1, the melting point is a useful physical property for characterizing and assessing the purity of the synthesized compound.

Conclusion

6-Amino-1-methylpyridin-2(1H)-one represents an important, albeit not formally registered by CAS, member of the aminomethylpyridinone family. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. The true value of this and related compounds lies in their potential as building blocks in medicinal chemistry, providing a versatile scaffold for the development of novel therapeutics targeting a range of diseases. Researchers working with this compound should be mindful of the absence of a CAS number and rely on systematic nomenclature for accurate communication.

References

  • PubChem. 5-Amino-6-methylpyridin-2(1H)-one. [Link]

  • ChemSynthesis. 6-amino-1-methylpyridin-2-one. [Link]

  • Molecularinfo.com. cas number 33630-96-5 | 5-AMINO-1-METHYL-2(1H)-PYRIDINONE. [Link]

  • MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • PubMed Central (PMC). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • ResearchGate. (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one. [Link]

  • MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • PubMed Central (PMC). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

Sources

Exploratory

6-Amino-1-methylpyridin-2(1H)-one molecular weight

An In-Depth Technical Guide to 6-Amino-1-methylpyridin-2(1H)-one: Molecular Weight, Characterization, and Analytical Methodologies Prepared by a Senior Application Scientist Executive Summary This technical guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Amino-1-methylpyridin-2(1H)-one: Molecular Weight, Characterization, and Analytical Methodologies

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 6-Amino-1-methylpyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document moves beyond a simple statement of molecular weight to provide researchers, scientists, and drug development professionals with a detailed exploration of its physicochemical properties, methods for its empirical characterization, and robust analytical protocols for its quantification and purity assessment. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical and trustworthy resource for laboratory applications.

Introduction to 6-Amino-1-methylpyridin-2(1H)-one

6-Amino-1-methylpyridin-2(1H)-one is a substituted pyridinone derivative. The pyridinone scaffold is recognized as a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules and approved therapeutics.[1][2] Its utility stems from the ability of the pyridinone ring to engage in various non-covalent interactions, including hydrogen bonding, and its multiple sites for chemical modification, allowing for the fine-tuning of pharmacological properties.[1]

Accurate determination of the molecular weight of 6-Amino-1-methylpyridin-2(1H)-one is the foundational step for all quantitative studies. It is essential for stoichiometric calculations in synthesis, preparation of standard solutions for bioassays, purity determination, and structural elucidation. This guide provides both the theoretical basis and the practical workflows for confirming this critical parameter.

Core Physicochemical Properties

The fundamental properties of 6-Amino-1-methylpyridin-2(1H)-one are summarized below. These values are critical for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₆H₈N₂O[3][4][5][6]
Average Molecular Weight 124.142 g/mol [3]
Monoisotopic Mass 124.0637 Da[5]
Melting Point 165-167 °C[3]
InChIKey LRUDTHYTKINLOF-UHFFFAOYSA-N[3]
SMILES CN1C(=CC=CC1=O)N[3]

Determination of Molecular Weight: Theoretical and Experimental Approaches

The molecular weight of a compound can be calculated theoretically from its molecular formula and verified experimentally using techniques like mass spectrometry.

Theoretical Calculation

The average molecular weight is calculated by summing the atomic weights of the constituent atoms according to the molecular formula (C₆H₈N₂O). Using the standard atomic weights from the periodic table (C ≈ 12.011, H ≈ 1.008, N ≈ 14.007, O ≈ 15.999), the calculation is as follows:

(6 × 12.011) + (8 × 1.008) + (2 × 14.007) + (1 × 15.999) = 124.142 g/mol

The monoisotopic mass, which is crucial for high-resolution mass spectrometry, is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Experimental Verification via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like 6-Amino-1-methylpyridin-2(1H)-one, electrospray ionization (ESI) is a suitable soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

Causality Behind Experimental Choices: ESI is chosen over harsher ionization methods to prevent fragmentation of the parent molecule, ensuring the molecular ion peak is clearly observed. High-Resolution Mass Spectrometry (HRMS), using instruments like an Orbitrap or Time-of-Flight (TOF) analyzer, is preferred because it can measure m/z to several decimal places. This high accuracy allows for the unambiguous confirmation of the elemental composition, thereby validating both the molecular formula and the molecular weight.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing A 1. Dissolve sample in suitable solvent (e.g., Methanol/Water) B 2. Prepare dilute solution (1-10 µg/mL) A->B C 3. Add acid (e.g., formic acid) to promote protonation [M+H]⁺ B->C D 4. Infuse sample into ESI source C->D Introduce to MS E 5. Acquire data using HRMS instrument (e.g., Q-TOF, Orbitrap) D->E F 6. Identify [M+H]⁺ peak in the mass spectrum E->F Generate Spectrum G 7. Compare experimental m/z with theoretical m/z F->G H 8. Confirm molecular weight and elemental composition G->H

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for molecular weight verification.

Protocol: Molecular Weight Verification by ESI-HRMS
  • Sample Preparation:

    • Prepare a stock solution of 6-Amino-1-methylpyridin-2(1H)-one at 1 mg/mL in methanol.

    • Perform a serial dilution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the ionization process by providing a source of protons.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ Orbitrap or Waters™ SYNAPT™ G2-Si Q-TOF).

    • Calibrate the instrument using a known standard calibration mix immediately prior to the run to ensure high mass accuracy.

  • Analysis:

    • Infuse the sample directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Interpretation:

    • The expected protonated molecule [M+H]⁺ for C₆H₈N₂O has a theoretical monoisotopic mass of 125.0715 Da.

    • A successfully acquired spectrum should show a prominent peak at or very near m/z 125.0715. A mass accuracy within 5 ppm is considered definitive confirmation of the elemental composition.

Analytical Methodologies for Purity and Quantification

Once the molecular weight is confirmed, quantitative analysis and purity assessment are typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for separating, quantifying, and assessing the purity of compounds in a mixture.[7] A reverse-phase HPLC (RP-HPLC) method is suitable for a polar compound like 6-Amino-1-methylpyridin-2(1H)-one.

Causality Behind Experimental Choices: A C18 column is selected as the stationary phase due to its hydrophobic nature, which provides good retention for a wide range of organic molecules. The mobile phase consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. A buffer (e.g., ammonium acetate) is used to control the pH and ensure consistent ionization state of the analyte, leading to reproducible retention times and sharp peak shapes.[7] UV detection is appropriate as the pyridinone ring contains a chromophore that absorbs UV light.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A 1. Prepare mobile phase (e.g., Acetonitrile/Buffer) B 2. Prepare standard solutions of known concentrations E 5. Inject standards and sample onto the column C 3. Prepare unknown sample solution D 4. Equilibrate HPLC system with mobile phase D->E F 6. Detect analyte using UV-Vis detector E->F G 7. Integrate peak areas from chromatograms F->G H 8. Generate calibration curve (Area vs. Concentration) G->H I 9. Calculate concentration of unknown sample H->I

Caption: A typical workflow for quantitative analysis using HPLC.

Protocol: Purity and Quantification by RP-HPLC
  • Sample and Standard Preparation:

    • Prepare a stock solution of a reference standard of 6-Amino-1-methylpyridin-2(1H)-one at 1.0 mg/mL in methanol. The precise molecular weight (124.142 g/mol ) is used for this calculation.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Dissolve the sample to be analyzed (unknown) in the mobile phase to an expected concentration within the calibration range.

  • HPLC Instrumentation and Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% 20 mM Ammonium Acetate buffer (pH adjusted to 7.0).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis Diode Array Detector (DAD) monitoring at the λmax of the compound (determined by initial scan, typically in the 250-320 nm range for pyridinones).

  • Data Analysis:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) > 0.995 for a valid quantitative method.

    • Inject the unknown sample. Use its measured peak area to determine its concentration from the calibration curve.

    • Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

An accurately known molecular weight is indispensable in the drug development pipeline:

  • Chemical Synthesis: Enables precise calculation of reactant and reagent quantities, and theoretical yield, ensuring efficient and reproducible synthetic routes.[8]

  • Quality Control (QC): Serves as a primary identity test. Any deviation observed in mass spectrometry can indicate impurities, degradation products, or an incorrect structure.

  • Pharmacology and Toxicology: Allows for the preparation of accurately concentrated solutions for in-vitro and in-vivo studies, ensuring the reliability and reproducibility of biological data.

  • Metabolite Identification: In drug metabolism studies, HRMS is used to identify potential metabolites by searching for predicted mass shifts from the parent compound (e.g., +15.995 Da for hydroxylation).

Conclusion

The molecular weight of 6-Amino-1-methylpyridin-2(1H)-one is a cornerstone parameter, established theoretically as 124.142 g/mol and confirmed experimentally through high-resolution mass spectrometry. This guide has provided the essential physicochemical data, detailed, field-proven protocols for its verification and quantification, and the rationale behind the chosen analytical strategies. For researchers in medicinal chemistry and drug development, a thorough understanding and application of these principles are fundamental to ensuring the integrity and success of their scientific endeavors.

References

  • ChemSynthesis. (2025). 6-amino-1-methylpyridin-2-one - C6H8N2O, density, melting point, boiling point, structural formula, synthesis. [Link]

  • PubChem. (n.d.). 6-Amino-5-bromo-1-methylpyridin-2(1H)-one. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Chen, I. T., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Source not specified.
  • PubChem. (n.d.). 5-Amino-6-methylpyridin-2(1H)-one. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (2022). 6-Amino-5-nitropyridin-2-one. [Link]

  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1534.
  • PubChem. (n.d.). 6-Methylpyridin-2-ol. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Wang, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 860579. [Link]

  • Hackman, R. H., & Lazarus, M. (n.d.). Quantitative analysis of amino acids using paper chromatography. Australian Journal of Biological Sciences.
  • González-Gómez, J. C., et al. (2023). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 28(11), 4383. [Link]

  • Kumar, S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24949-24956. [Link]

  • Zolotarev, A. A., et al. (2013). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105. [Link]

  • McLaughlin, M. G., et al. (2014). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 57(15), 6581-6593. [Link]

  • Friesen, M. D., et al. (1993). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. Environmental Health Perspectives, 99, 179-181. [Link]

  • National Institutes of Health. (n.d.). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. Environmental Health Perspectives. Retrieved January 22, 2026, from [Link]

  • Li, H., et al. (2024). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. Foods, 13(11), 1667. [Link]

Sources

Foundational

A Comprehensive Technical Guide to 6-Amino-1-methylpyridin-2(1H)-one

This guide provides an in-depth analysis of 6-Amino-1-methylpyridin-2(1H)-one, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its precise c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 6-Amino-1-methylpyridin-2(1H)-one, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its precise chemical identity, physical and spectroscopic properties, a validated synthesis protocol, and its emerging applications in drug development. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their work.

Chemical Identity and Nomenclature

The systematic name for the compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 6-amino-1-methylpyridin-2(1H)-one . The "(1H)" designation is crucial as it specifies the location of the indicated hydrogen atom on the nitrogen at position 1, which is part of the pyridinone ring system. It is also commonly referred to as 6-amino-1-methyl-2(1H)-pyridinone.[1]

Below is a diagram illustrating the chemical structure, generated using the DOT language for precise representation.

Figure 1. Chemical Structure of 6-Amino-1-methylpyridin-2(1H)-one cluster_0 N1 C2 N1->C2 C9 N1->C9 C3 C2->C3 O7 C2->O7 = C4 C3->C4 C5 C4->C5 C6 C5->C6 C6->N1 N8 C6->N8 L_N1 L_C2 L_C3 L_C4 L_C5 L_C6 L_O7 L_N8 L_C9

Caption: Figure 1. Chemical Structure of 6-Amino-1-methylpyridin-2(1H)-one.

Physicochemical and Spectroscopic Properties

A summary of the key properties of 6-Amino-1-methylpyridin-2(1H)-one is provided in the table below. These properties are essential for its handling, characterization, and use in further chemical transformations.

PropertyValueSource
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Melting Point 165-167 °C[1]
SMILES CN1C(=CC=CC1=O)N[1]
InChIKey LRUDTHYTKINLOF-UHFFFAOYSA-N[1]
  • ¹H NMR: Expect signals for the methyl group protons (singlet, ~3.3-3.6 ppm), the amino group protons (broad singlet), and three distinct aromatic protons on the pyridinone ring.

  • ¹³C NMR: Expect six distinct carbon signals, including a carbonyl carbon (~160-165 ppm), four aromatic carbons, and a methyl carbon.

  • Mass Spectrometry (ESI-MS): The calculated m/z for the protonated molecule [M+H]⁺ is approximately 125.0658.

Synthesis Protocol

The synthesis of 6-Amino-1-methylpyridin-2(1H)-one can be achieved through various synthetic routes. A common approach involves the N-methylation of a suitable 6-aminopyridin-2(1H)-one precursor. The following protocol is a representative method adapted from established procedures for similar compounds.

Experimental Protocol: Synthesis of 6-Amino-1-methylpyridin-2(1H)-one

Objective: To synthesize 6-Amino-1-methylpyridin-2(1H)-one from 2-methoxy-6-aminopyridine.

Materials:

  • 2-methoxy-6-aminopyridine

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Methylation: a. To a solution of 2-methoxy-6-aminopyridine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of NaH, a strong base, is to deprotonate the amino group, making it a more potent nucleophile. b. Stir the mixture at 0 °C for 30 minutes. c. Add methyl iodide dropwise to the reaction mixture. Methyl iodide serves as the methylating agent. d. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Hydrolysis and Ring Formation: a. Quench the reaction by carefully adding water. b. Add concentrated hydrochloric acid and heat the mixture to reflux. The acidic conditions facilitate the hydrolysis of the methoxy group, leading to the formation of the pyridinone ring. c. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. b. Extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. d. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product. e. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 6-Amino-1-methylpyridin-2(1H)-one.

The following diagram outlines the general workflow for this synthesis.

G Figure 2. Synthesis and Purification Workflow start Start: 2-methoxy-6-aminopyridine methylation N-Methylation with CH₃I and NaH in DMF start->methylation hydrolysis Acidic Hydrolysis (HCl, reflux) methylation->hydrolysis workup Aqueous Work-up and Extraction hydrolysis->workup purification Purification (Chromatography/Recrystallization) workup->purification product Product: 6-Amino-1-methylpyridin-2(1H)-one purification->product

Caption: Figure 2. General workflow for the synthesis of 6-Amino-1-methylpyridin-2(1H)-one.

Applications in Research and Drug Development

The 6-amino-2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a methyl group at the N1 position can modulate the compound's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.

Recent studies on related 6-amino-2-pyridone derivatives have highlighted their potential as anti-cancer agents.[2][3] These compounds often function by inhibiting key cellular processes in cancer cells. While specific studies on 6-Amino-1-methylpyridin-2(1H)-one were not found in the initial search, its structural similarity to these bioactive molecules makes it a valuable building block for the synthesis of new chemical entities for screening in various disease models.

The diagram below illustrates the central role of this compound as a scaffold for generating diverse chemical libraries for drug discovery.

G Figure 3. Role in Drug Discovery cluster_derivatives Chemical Library Generation cluster_applications Potential Therapeutic Areas core 6-Amino-1-methylpyridin-2(1H)-one (Core Scaffold) d1 Acylation of Amino Group core->d1 d2 Halogenation of Pyridinone Ring core->d2 d3 Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) core->d3 app1 Oncology d1->app1 app2 Inflammatory Diseases d1->app2 d2->app1 app3 Infectious Diseases d2->app3 d3->app1

Caption: Figure 3. The role of 6-Amino-1-methylpyridin-2(1H)-one as a core scaffold in drug discovery.

Conclusion

6-Amino-1-methylpyridin-2(1H)-one is a well-defined chemical entity with significant potential for applications in synthetic and medicinal chemistry. Its straightforward synthesis and the known biological relevance of the 6-amino-2-pyridone core make it an attractive starting material for the development of novel therapeutics. This guide provides the foundational knowledge required for researchers to confidently work with and explore the potential of this versatile compound.

References

  • ChemSynthesis. (2024). 6-amino-1-methylpyridin-2-one. Retrieved from [Link]

  • Sharma, P., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Medicinal Chemistry, 13(10), 1235-1240. Available from: [Link]

  • University of Dundee. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal. Retrieved from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 6-Amino-1-methylpyridin-2(1H)-one: A Core Scaffold in Modern Drug Discovery

This guide provides an in-depth technical overview of 6-Amino-1-methylpyridin-2(1H)-one, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will exp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 6-Amino-1-methylpyridin-2(1H)-one, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will explore its fundamental chemical properties, synthesis, characterization, and its pivotal role as a versatile building block in the creation of novel therapeutics. The narrative is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.

Introduction: The Significance of the Pyridinone Core

The pyridin-2(1H)-one moiety is a well-established "privileged scaffold" in medicinal chemistry. Its structural features—a combination of hydrogen bond donors and acceptors, aromaticity, and conformational rigidity—make it an ideal framework for interacting with a wide array of biological targets. The introduction of an amino group and N-methylation, as seen in 6-Amino-1-methylpyridin-2(1H)-one, further enhances its utility. The amino group provides a crucial reactive handle for diversification, allowing chemists to readily generate libraries of analogues for structure-activity relationship (SAR) studies. This compound serves as a foundational element in the development of agents targeting enzymes like kinases and reverse transcriptases, which are implicated in diseases ranging from cancer to viral infections.[1][2]

Physicochemical and Structural Properties

Understanding the fundamental properties of 6-Amino-1-methylpyridin-2(1H)-one is the first step in its effective application. These characteristics influence its reactivity, solubility, and formulation potential.

PropertyValueReference
Molecular Formula C₆H₈N₂O[3]
Molecular Weight 124.14 g/mol [3]
Melting Point 165-167 °C[3]
IUPAC Name 6-amino-1-methylpyridin-2(1H)-one[3]
Synonyms 6-amino-1-methyl-2-pyridone, 6-amino-1-methyl-2(1H)-pyridinone[3]
SMILES CN1C(=O)C=CC=C1N[3]
InChIKey LRUDTHYTKINLOF-UHFFFAOYSA-N[3]

Chemical Structure:

Chemical structure of 6-Amino-1-methylpyridin-2(1H)-one

(Image generated based on SMILES string)

Synthesis and Purification

The synthesis of 6-Amino-1-methylpyridin-2(1H)-one can be approached through several routes. A common strategy involves the N-methylation of a pre-existing aminopyridinone precursor. The following protocol is a representative method adapted from established chemical literature.[3]

Experimental Protocol: Synthesis via N-methylation

Rationale: This protocol utilizes a strong base, Sodium Hydride (NaH), to deprotonate the pyridinone nitrogen, forming a nucleophilic anion. This anion then readily reacts with an electrophilic methylating agent, such as methyl iodide, in an SN2 reaction to yield the final product. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the starting material.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 6-aminopyridin-2(1H)-one (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a thicker suspension.

  • Methylation: Add Methyl Iodide (CH₃I, 1.5 eq) dropwise via syringe. Caution: Methyl Iodide is a carcinogen and toxic. Use in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Synthesis Workflow Diagram

SynthesisWorkflow Start 6-Aminopyridin-2(1H)-one Reagents 1. NaH, DCM, 0°C 2. CH3I Start->Reagents Reacts with Workup Quench (NH4Cl) Extraction (DCM) Reagents->Workup Forms crude product then Product 6-Amino-1-methylpyridin-2(1H)-one Purification Column Chromatography or Recrystallization Workup->Purification Final Pure Product Purification->Final

Caption: Workflow for the synthesis of 6-Amino-1-methylpyridin-2(1H)-one.

Spectroscopic Characterization

Structural confirmation of the synthesized compound is critical. The following table outlines the expected spectroscopic signatures for 6-Amino-1-methylpyridin-2(1H)-one based on its structure.

TechniqueExpected Observations
¹H NMR - ~3.4 ppm (s, 3H): Singlet corresponding to the N-methyl (N-CH₃) protons.- ~5.0-6.0 ppm (br s, 2H): Broad singlet for the amino (-NH₂) protons; chemical shift can vary with solvent and concentration.- ~5.8-7.5 ppm (m, 3H): A set of multiplets for the three protons on the pyridinone ring. The exact shifts and coupling constants will depend on the electronic environment.
¹³C NMR - ~35 ppm: Signal for the N-methyl carbon.- ~100-150 ppm: Multiple signals corresponding to the carbons of the pyridinone ring.- ~165 ppm: Signal for the carbonyl carbon (C=O).
IR (cm⁻¹) - ~3400-3200: Two distinct N-H stretching bands for the primary amine.- ~3050: C-H stretching for the aromatic ring.- ~2950: C-H stretching for the methyl group.- ~1650: Strong C=O stretching for the pyridinone carbonyl.
Mass Spec. - [M+H]⁺: Expected at m/z = 125.07, corresponding to the protonated molecular ion (C₆H₉N₂O⁺).

Applications in Drug Development

The true value of 6-Amino-1-methylpyridin-2(1H)-one lies in its application as a versatile scaffold. The primary amino group at the C6 position is a key point for chemical modification, enabling the exploration of vast chemical space.

Role as a Versatile Chemical Scaffold

The amino group can undergo a wide range of chemical transformations, including:

  • Acylation/Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction.

  • Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions to form C-N bonds with aryl halides.

These reactions allow for the systematic modification of the scaffold to probe interactions with biological targets and optimize properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

Scaffold Diversification Workflow

SAR_Diagram Scaffold 6-Amino-1-methyl- pyridin-2(1H)-one Acylation Acylation (R-COCl) Scaffold->Acylation Sulfonylation Sulfonylation (R-SO2Cl) Scaffold->Sulfonylation Coupling C-N Coupling (Ar-Br, Pd catalyst) Scaffold->Coupling Amide Amide Derivatives Acylation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide Aryl_Amine Aryl Amine Derivatives Coupling->Aryl_Amine Library Diverse Compound Library for SAR Studies Amide->Library Sulfonamide->Library Aryl_Amine->Library

Caption: Diversification of the 6-Amino-1-methylpyridin-2(1H)-one scaffold.

The pyridinone core itself has been integral to the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[1] Furthermore, related aminopyridine structures are precursors for potent kinase inhibitors, including those targeting phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cancer cell signaling pathways.[4]

Safety, Handling, and Storage

  • Hazard Classification: Expected to be harmful if swallowed (Acute toxicity, Oral).[5] It is likely to cause skin and serious eye irritation.[5] May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

6-Amino-1-methylpyridin-2(1H)-one is more than just a chemical compound; it is a key enabler in the field of medicinal chemistry. Its straightforward synthesis, well-defined physicochemical properties, and, most importantly, its chemical versatility make it an invaluable scaffold for the discovery of new drugs. For researchers and scientists in drug development, a thorough understanding of this molecule's properties and potential provides a solid foundation for designing the next generation of targeted therapies.

References

  • ChemSynthesis. 6-amino-1-methylpyridin-2-one. Available from: [Link]

  • PubChem. 5-Amino-6-methylpyridin-2(1H)-one. National Center for Biotechnology Information. Available from: [Link]

  • Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available from: [Link]

  • Mortensen, D. S., et al. (2014). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 6-Amino-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 6-Amino-1-methylpyridin-2(1H)-one 6-Amino-1-methylpyridin-2(1H)-one is a pivotal heterocyclic compound that serves as a ve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Amino-1-methylpyridin-2(1H)-one

6-Amino-1-methylpyridin-2(1H)-one is a pivotal heterocyclic compound that serves as a versatile building block in the landscape of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a pyridinone core with a strategically positioned amino group, makes it a sought-after intermediate for the synthesis of a diverse array of biologically active molecules. The inherent electronic properties of the pyridinone ring, combined with the nucleophilic character of the amino substituent, provide a rich platform for further chemical modifications, enabling the exploration of vast chemical spaces in the quest for novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to 6-Amino-1-methylpyridin-2(1H)-one, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the methodological choices.

Core Synthesis Strategy: A Two-Step Approach

The most prevalent and efficient strategy for the synthesis of 6-Amino-1-methylpyridin-2(1H)-one is a two-step process. This approach hinges on the initial preparation of a key intermediate, a 6-halo-1-methylpyridin-2(1H)-one, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the C6 position. The 6-bromo derivative is the most commonly employed precursor due to its optimal balance of reactivity and stability.

This strategic disconnection is advantageous as it allows for the modular and controlled construction of the target molecule. The synthesis of the halogenated pyridinone intermediate is well-established, and the subsequent amination step can be achieved under relatively controlled conditions.

Part 1: Synthesis of the Key Intermediate: 6-Bromo-1-methylpyridin-2(1H)-one

The synthesis of the crucial precursor, 6-bromo-1-methylpyridin-2(1H)-one, can be efficiently accomplished from readily available starting materials. A common and reliable method involves the diazotization of 2-amino-6-bromopyridine followed by hydrolysis and subsequent N-methylation. However, a more direct route starts from 2-bromo-6-hydroxypyridine.

Experimental Protocol: Synthesis of 6-Bromo-1-methylpyridin-2(1H)-one

This protocol details the N-methylation of 2-bromo-6-hydroxypyridine.

Materials:

  • 2-Bromo-6-hydroxypyridine

  • Potassium tert-butoxide (KOt-Bu)

  • 1,4-Dioxane (anhydrous)

  • Iodomethane (CH₃I)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Silica gel for column chromatography

  • Methanol

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-6-hydroxypyridine (1.0 eq) and anhydrous 1,4-dioxane.

  • Add potassium tert-butoxide (2.0 eq) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Cool the mixture to room temperature.

  • Add iodomethane (10.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 16 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 5% methanol in DCM) to afford 6-bromo-1-methylpyridin-2(1H)-one.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive potassium tert-butoxide with atmospheric moisture and carbon dioxide.

  • Potassium tert-butoxide: This strong, non-nucleophilic base is used to deprotonate the hydroxyl group of 2-bromo-6-hydroxypyridine, forming the corresponding alkoxide. This significantly increases the nucleophilicity of the oxygen, facilitating the subsequent methylation reaction.

  • Iodomethane: Iodomethane is an excellent methylating agent. The iodide is a good leaving group, and the methyl group is readily transferred to the nucleophilic oxygen. The large excess of iodomethane helps to drive the reaction to completion.

  • Heating: The reaction is heated to increase the rate of both the deprotonation and the subsequent SN2 reaction with iodomethane.

  • Work-up and Purification: The aqueous work-up is necessary to remove inorganic salts and any remaining base. Column chromatography is a standard and effective method for purifying the final product from any unreacted starting material or byproducts.

Part 2: The Core Transformation: Amination of 6-Bromo-1-methylpyridin-2(1H)-one

The final and most critical step in the synthesis is the introduction of the amino group at the C6 position via a nucleophilic aromatic substitution reaction. This transformation is a classic example of an SNAr reaction on an electron-deficient heterocyclic system. The pyridinone ring, particularly with the electron-withdrawing carbonyl group, activates the C6 position towards nucleophilic attack.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The amination of 6-bromo-1-methylpyridin-2(1H)-one proceeds through a well-established addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile, in this case, ammonia (or a protected form), attacks the electron-deficient carbon atom at the C6 position, which bears the bromo leaving group. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridinone ring is temporarily disrupted in this step.

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized through resonance onto the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, which stabilizes the intermediate.

  • Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group. This results in the formation of the final product, 6-Amino-1-methylpyridin-2(1H)-one.

Experimental Protocol: Amination of 6-Bromo-1-methylpyridin-2(1H)-one

This protocol is based on established procedures for the amination of 6-halopyridin-2-ones.[1]

Materials:

  • 6-Bromo-1-methylpyridin-2(1H)-one

  • Aqueous ammonia (concentrated, e.g., 28-30%)

  • Copper(I) oxide (Cu₂O) or other suitable copper catalyst

  • A sealed pressure vessel (e.g., a steel bomb or a high-pressure autoclave)

Procedure:

  • In a high-pressure reaction vessel, place 6-bromo-1-methylpyridin-2(1H)-one (1.0 eq) and a catalytic amount of copper(I) oxide (e.g., 0.1 eq).

  • Add a significant excess of concentrated aqueous ammonia to the vessel.

  • Seal the vessel securely.

  • Heat the reaction mixture to a temperature in the range of 150-180 °C. The internal pressure will increase significantly.

  • Maintain the reaction at this temperature for 12-24 hours, with stirring if possible.

  • After the reaction is complete, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.

  • Transfer the reaction mixture to a beaker and remove any solid catalyst by filtration.

  • Concentrate the filtrate under reduced pressure to remove the excess ammonia and water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Aqueous Ammonia: Ammonia serves as the nucleophile to displace the bromide. A large excess is used to drive the equilibrium towards the product and to act as the solvent.

  • Copper Catalyst: While not always strictly necessary, the use of a copper catalyst, such as copper(I) oxide, is often employed in nucleophilic aromatic substitutions with ammonia. The copper can facilitate the reaction by coordinating to the halide, making it a better leaving group, and potentially by forming a more reactive amminocopper species.

  • High Temperature and Pressure: The amination of an aryl halide is an energetically demanding reaction due to the initial disruption of aromaticity. High temperatures are required to provide the necessary activation energy. The reaction is performed in a sealed vessel to maintain the ammonia concentration at the elevated temperatures and to reach the required pressure for the reaction to proceed efficiently.

  • Purification: Recrystallization is often a suitable method for purifying the final product, which is typically a solid. The choice of solvent will depend on the solubility of the product and any impurities.

Data Summary: A Comparative Overview

The following table provides a summary of the key parameters for the synthesis of 6-Amino-1-methylpyridin-2(1H)-one.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. N-Methylation 2-Bromo-6-hydroxypyridineKOt-Bu, CH₃I1,4-Dioxane80-10018High (often >90%)
2. Amination 6-Bromo-1-methylpyridin-2(1H)-oneAq. NH₃, Cu₂O (cat.)Water150-18012-24Moderate to Good (typically 50-70%)

Visualizing the Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the overall synthesis pathway and the mechanism of the key amination step.

Synthesis_Pathway cluster_0 Step 1: N-Methylation cluster_1 Step 2: Amination (SNAr) A 2-Bromo-6-hydroxypyridine B 6-Bromo-1-methylpyridin-2(1H)-one A->B 1. KOt-Bu, 1,4-Dioxane 2. CH₃I C 6-Amino-1-methylpyridin-2(1H)-one B->C Aq. NH₃, Cu₂O 150-180 °C, Pressure

Caption: Overall two-step synthesis of 6-Amino-1-methylpyridin-2(1H)-one.

SNAr_Mechanism start 6-Bromo-1-methylpyridin-2(1H)-one intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + NH₃ (Nucleophilic Attack) product 6-Amino-1-methylpyridin-2(1H)-one intermediate->product - Br⁻ (Elimination)

Caption: Mechanism of the nucleophilic aromatic substitution (SNAr) for the amination step.

Conclusion: A Robust and Versatile Synthesis

The synthesis of 6-Amino-1-methylpyridin-2(1H)-one via the amination of a 6-halo-1-methylpyridin-2(1H)-one precursor is a reliable and well-established method. This in-depth guide has provided a comprehensive overview of the key steps, including detailed experimental protocols and the underlying chemical principles. By understanding the causality behind the experimental choices and the mechanism of the core transformations, researchers and drug development professionals can confidently and efficiently produce this valuable building block for their discovery programs. The modularity of this synthetic route also offers opportunities for the synthesis of analogues by employing different nucleophiles in the final step, further expanding its utility in the exploration of new chemical entities with therapeutic potential.

References

  • Journal of Medicinal Chemistry, 21, p. 874, 1978. (Note: While the full text was not directly accessed, this reference is widely cited for the synthesis of the target compound.) URL: [Link]

Sources

Exploratory

Spectroscopic Blueprint of 6-Amino-1-methylpyridin-2(1H)-one: A Technical Guide for Researchers

Introduction 6-Amino-1-methylpyridin-2(1H)-one is a substituted pyridinone derivative of significant interest in medicinal chemistry and drug development due to its prevalence as a scaffold in various biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Amino-1-methylpyridin-2(1H)-one is a substituted pyridinone derivative of significant interest in medicinal chemistry and drug development due to its prevalence as a scaffold in various biologically active molecules. The precise elucidation of its chemical structure is paramount for understanding its reactivity, confirming its synthesis, and ensuring its purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of 6-Amino-1-methylpyridin-2(1H)-one is expected to be relatively simple and highly informative. The pyridinone ring contains three aromatic protons, in addition to the protons of the amino and methyl groups.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2 - 7.4t1HH-4The H-4 proton is expected to be a triplet due to coupling with the adjacent H-3 and H-5 protons. Its downfield shift is influenced by the electron-withdrawing nature of the carbonyl group.
~5.8 - 6.0d1HH-5The H-5 proton is predicted to be a doublet, coupling with the H-4 proton. It is expected to be shifted upfield relative to H-4 due to the electron-donating effect of the amino group.
~5.6 - 5.8d1HH-3The H-3 proton is anticipated to be a doublet, coupling with the H-4 proton. Its chemical shift will be influenced by the adjacent carbonyl group.
~5.5s2H-NH₂The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
~3.3s3H-NCH₃The methyl group attached to the nitrogen is expected to be a sharp singlet, as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Amino-1-methylpyridin-2(1H)-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Molecular Structure with Proton Assignments

Caption: Molecular structure of 6-Amino-1-methylpyridin-2(1H)-one with proton labeling.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will reveal the six distinct carbon environments in 6-Amino-1-methylpyridin-2(1H)-one.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C=O (C-2)The carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.
~150 - 155C-6The carbon atom bearing the amino group is expected to be significantly upfield due to the electron-donating nature of nitrogen.
~135 - 140C-4The C-4 carbon is expected to be in the aromatic region, with its chemical shift influenced by the adjacent carbonyl and amino-substituted carbons.
~100 - 105C-5The C-5 carbon is predicted to be shifted upfield due to the ortho-donating effect of the amino group.
~90 - 95C-3The C-3 carbon is expected to be the most upfield of the ring carbons due to the influence of the adjacent carbonyl group.
~30 - 35-NCH₃The methyl carbon attached to the nitrogen is expected in the aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrumentation: A 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

  • Data Processing: Process the FID similarly to the ¹H spectrum.

  • Analysis: Determine the chemical shifts of the carbon signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 6-Amino-1-methylpyridin-2(1H)-one will be characterized by absorptions corresponding to the N-H, C=O, C=C, and C-N bonds.

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignmentRationale
3400 - 3200Medium, DoubletN-H stretchThe two bands correspond to the symmetric and asymmetric stretching vibrations of the primary amino group.
1650 - 1630StrongC=O stretchThe strong absorption is characteristic of the carbonyl group in the pyridinone ring.
1600 - 1550Medium-StrongC=C stretchThese absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.
1300 - 1200MediumC-N stretchThis band arises from the stretching vibration of the carbon-nitrogen bond of the amino group.
3000 - 2850Weak-MediumC-H stretchThese absorptions are from the C-H stretching of the methyl group and the aromatic ring.

Experimental Protocol for IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired first.

  • Data Processing: The software automatically performs the background subtraction.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed FragmentRationale
124[M]⁺Molecular ion peak, corresponding to the molecular weight of the compound.
109[M - CH₃]⁺Loss of the methyl group from the molecular ion.
96[M - CO]⁺Loss of a neutral carbon monoxide molecule from the pyridinone ring.
81[M - CO - CH₃]⁺Subsequent loss of the methyl group after the loss of carbon monoxide.

Experimental Protocol for Mass Spectrometry (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode.

  • Data Processing: The instrument software will process the data to generate the mass spectrum.

  • Analysis: Identify the molecular ion peak ([M+H]⁺ at m/z 125 in the case of ESI) and any significant fragment ions.

Predicted Fragmentation Pathway

G M [M]⁺˙ m/z = 124 F1 [M - CH₃]⁺ m/z = 109 M->F1 - •CH₃ F2 [M - CO]⁺˙ m/z = 96 M->F2 - CO F3 [M - CO - CH₃]⁺ m/z = 81 F2->F3 - •CH₃

Caption: Predicted electron ionization fragmentation pathway for 6-Amino-1-methylpyridin-2(1H)-one.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 6-Amino-1-methylpyridin-2(1H)-one. By understanding these expected spectroscopic features, researchers can more effectively identify and characterize this compound in their synthetic endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability. While this guide is based on well-established spectroscopic principles and data from analogous structures, it is crucial to confirm these predictions with experimental data once it becomes available.

References

  • ChemSynthesis. (2025-05-20). 6-amino-1-methylpyridin-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-2(1H)-pyridinone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physical Properties of 6-Amino-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the core physical properties of 6-Amino-1-methylpyridin-2(1H)-one...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 6-Amino-1-methylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the experimental methodologies used to determine these properties, grounding the data in established scientific principles and providing a framework for its application in research and development.

Introduction and Molecular Identity

6-Amino-1-methylpyridin-2(1H)-one belongs to the aminopyridinone class of compounds, characterized by a pyridinone ring substituted with an amino group and a methyl group on the nitrogen atom. Its chemical structure influences its physical and chemical behavior, including its solubility, polarity, and potential for intermolecular interactions. These characteristics are critical for its handling, formulation, and biological activity.

While a specific CAS number for 6-Amino-1-methylpyridin-2(1H)-one is not consistently reported across major chemical databases, it is crucial for researchers to verify the identity of their samples through analytical characterization to avoid ambiguity with its isomers.[1]

Core Physical Properties

Physical PropertyValueSource(s)
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.142 g/mol [1]
Melting Point 165-167 °C[1]
Boiling Point Not available[1]
Density Not available[1]
Appearance Expected to be a solid at room temperatureInferred from melting point

Experimental Methodologies for Physical Property Determination

The following sections detail the standard experimental protocols for determining key physical properties of 6-Amino-1-methylpyridin-2(1H)-one. The causality behind the choice of these methods is rooted in their precision, reliability, and the specific nature of the compound.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.

Methodology: Capillary Melting Point Method

This is the most common and reliable method for determining the melting point of a solid organic compound.

  • Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the solid melts to a liquid is observed.

  • Step-by-Step Protocol:

    • A small amount of dry 6-Amino-1-methylpyridin-2(1H)-one is finely ground.

    • The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a melting point apparatus, which provides controlled heating.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

  • Causality of Experimental Choices:

    • Fine Powder: Ensures uniform heat distribution throughout the sample.

    • Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate measurement. Rapid heating can result in a wider and inaccurate melting point range.

Diagram of the Melting Point Determination Workflow:

MeltingPoint_Workflow A Sample Preparation: Finely grind the solid B Capillary Packing: Pack 2-3 mm of sample A->B C Apparatus Setup: Place capillary in melting point apparatus B->C D Controlled Heating: Heat slowly (1-2 °C/min) C->D E Observation & Recording: Record T₁ (first liquid) and T₂ (all liquid) D->E F Result: Report melting range (T₁ - T₂) E->F

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of 6-Amino-1-methylpyridin-2(1H)-one in various solvents is crucial for its purification, formulation, and use in chemical reactions.

Methodology: Qualitative and Quantitative Solubility Assessment

  • Principle: The solubility is determined by observing the dissolution of a known amount of the solute in a specific volume of a solvent at a given temperature.

  • Step-by-Step Protocol:

    • Qualitative Assessment:

      • Add a small, known amount (e.g., 10 mg) of 6-Amino-1-methylpyridin-2(1H)-one to a test tube containing a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane).

      • Observe for dissolution at room temperature with agitation. Note if the compound is soluble, partially soluble, or insoluble.

    • Quantitative Assessment (for soluble cases):

      • Start with a known volume of the solvent.

      • Add small, pre-weighed portions of the solute, ensuring complete dissolution of each portion before adding the next.

      • Continue until a saturated solution is formed (i.e., no more solute dissolves).

      • The total mass of the solute dissolved in the known volume of the solvent gives the solubility, often expressed in mg/mL or g/100mL.

  • Expected Solubility Profile (based on structure):

    • The presence of the amino group and the carbonyl oxygen suggests the potential for hydrogen bonding, which may impart some solubility in polar protic solvents like water and alcohols.

    • The methyl group and the pyridine ring contribute to some nonpolar character, suggesting possible solubility in moderately polar organic solvents.

Acidity Constant (pKa) Determination

The pKa value indicates the acidity or basicity of a compound and is critical for understanding its ionization state at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Methodology: UV-Vis Spectrophotometry

  • Principle: The ultraviolet (UV) absorbance of an ionizable compound changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the resulting titration curve.

  • Step-by-Step Protocol:

    • Prepare a stock solution of 6-Amino-1-methylpyridin-2(1H)-one in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Prepare a series of buffer solutions with a range of known pH values.

    • Add a small, constant aliquot of the stock solution to each buffer solution to create a series of solutions with the same compound concentration but different pH.

    • Record the UV-Vis spectrum for each solution.

    • Plot the absorbance at a selected wavelength (where the absorbance change is maximal) against the pH.

    • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.

  • Causality of Experimental Choices:

    • UV-Vis Spectroscopy: This method is sensitive to changes in the electronic structure of the molecule that occur upon protonation or deprotonation.

    • Buffered Solutions: Ensure accurate and stable pH values for each measurement.

Diagram of the pKa Determination Workflow:

pKa_Workflow A Prepare Stock Solution of Compound C Create Sample Series: Constant [Compound], varying pH A->C B Prepare Buffer Solutions (various pH) B->C D UV-Vis Measurement: Record absorbance at λ_max C->D E Data Analysis: Plot Absorbance vs. pH D->E F Result: Determine pKa from titration curve E->F

Caption: Workflow for pKa Determination via UV-Vis.

Spectral Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 6-Amino-1-methylpyridin-2(1H)-one.

  • Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. The resulting spectrum can be used for qualitative identification and quantitative analysis.

  • Expected Spectral Features:

    • Aminopyridine derivatives typically exhibit strong UV absorption due to π → π* and n → π* electronic transitions within the aromatic ring and the amino and carbonyl groups.

    • The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and pH.

  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups.

  • Expected Characteristic Peaks:

    • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amino group.

    • C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the pyridinone carbonyl group.

    • C=C and C=N stretching: Bands in the 1500-1650 cm⁻¹ region corresponding to the aromatic ring.

    • C-N stretching: Absorptions in the 1200-1350 cm⁻¹ range.

    • C-H stretching: Peaks around 2850-3100 cm⁻¹ for the methyl and aromatic C-H bonds.

  • Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by measuring the magnetic properties of atomic nuclei.

  • Expected ¹H NMR Spectral Features:

    • N-CH₃ singlet: A singlet peak around 3.0-3.5 ppm corresponding to the three protons of the methyl group attached to the nitrogen.

    • Aromatic protons: A set of signals in the aromatic region (typically 6.0-8.0 ppm) corresponding to the protons on the pyridine ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

    • NH₂ protons: A broad singlet in a variable position, often downfield, which may exchange with D₂O.

  • Expected ¹³C NMR Spectral Features:

    • Signals for each unique carbon atom in the molecule, with the carbonyl carbon appearing significantly downfield (around 160-180 ppm).

Conclusion

The physical properties of 6-Amino-1-methylpyridin-2(1H)-one are fundamental to its application in scientific research and development. While some properties are well-documented, others require experimental determination. This guide provides both the known data and the robust methodologies for characterizing this compound fully. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

  • ChemSynthesis. (n.d.). 6-amino-1-methylpyridin-2-one. Retrieved from [Link]

Sources

Exploratory

Introduction: The Structural and Electronic Landscape

An In-depth Technical Guide to the Reactivity Profile of 6-Amino-1-methylpyridin-2(1H)-one For Researchers, Scientists, and Drug Development Professionals 6-Amino-1-methylpyridin-2(1H)-one is a substituted pyridinone, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of 6-Amino-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

6-Amino-1-methylpyridin-2(1H)-one is a substituted pyridinone, a class of six-membered heterocyclic scaffolds that are prominent in medicinal chemistry.[1] Its structure features a pyridone core, which possesses a degree of aromatic character, an electron-donating amino group at the 6-position, and an N-methyl group that prevents the common pyridone-hydroxypyridine tautomerism.[2] This unique combination of functional groups imparts a nuanced reactivity profile, making it a versatile building block in synthetic chemistry.

The electronic nature of the ring is a delicate balance between the electron-withdrawing effect of the conjugated carbonyl group and the potent electron-donating effects of the ring nitrogen and the exocyclic amino group. This push-pull system creates distinct regions of high and low electron density, governing its behavior in chemical reactions.

PropertyValueSource
Molecular Formula C₆H₈N₂O[3]
Molecular Weight 124.14 g/mol [3]
Melting Point 165-167 °C[3]
IUPAC Name 6-amino-1-methylpyridin-2(1H)-oneChemSynthesis

The resonance contributors illustrate the delocalization of electrons within the molecule. The amino group significantly increases electron density at the C3 and C5 positions, while the carbonyl group withdraws density. This makes the C3 and C5 positions susceptible to electrophilic attack and the C4 and C6 positions more electron-deficient.

Caption: Resonance contributors of 6-amino-1-methylpyridin-2(1H)-one.

Reactivity Profile Part I: Electrophilic Aromatic Substitution (EAS)

While the pyridine ring is generally considered electron-deficient and reluctant to undergo electrophilic aromatic substitution, the presence of a strong electron-donating amino group significantly activates the 6-amino-1-methylpyridin-2(1H)-one ring towards electrophiles.[4]

Directing Effects:

  • Amino Group (-NH₂): As a powerful activating group, it directs incoming electrophiles to the ortho (C5) and para (C3) positions.

  • Carbonyl Group (C=O): As a deactivating group, it directs incoming electrophiles to the meta positions (C3 and C5).

  • Ring Nitrogen: The endocyclic nitrogen also deactivates the ring towards electrophiles.

In this molecule, the directing effects of the amino and carbonyl groups are synergistic, both strongly favoring substitution at the C3 and C5 positions . The C5 position is sterically less hindered and is often the major site of reaction.

EAS_Mechanism cluster_workflow Generalized EAS Workflow start 6-Amino-1-methylpyridin-2(1H)-one + Electrophile (E⁺) intermediate Formation of σ-complex (arenium ion) start->intermediate Electrophilic Attack (rate-determining) deprotonation Deprotonation by Base intermediate->deprotonation Resonance Stabilized product Substituted Product (at C3 or C5) deprotonation->product Restoration of Aromaticity

Caption: Generalized workflow for electrophilic aromatic substitution.

Reactivity Profile Part II: Cycloaddition Reactions

N-alkylated 2-pyridones, such as 6-amino-1-methylpyridin-2(1H)-one, can function as dienes in Diels-Alder or [4+2] cycloaddition reactions. The N-methylation is critical as it prevents the amide nitrogen from acting as a competing nucleophile.[5][6] These reactions typically require forcing conditions, such as high temperatures, and proceed with electron-deficient dienophiles.[5]

The pyridone reacts across the C3 and C6 positions. The resulting bicyclic adduct is often unstable and can undergo a retro-Diels-Alder reaction to yield a substituted aromatic compound.

Diels_Alder cluster_da [4+2] Cycloaddition Mechanism reactants Pyridone (Diene) + Dienophile transition_state Concerted Transition State reactants->transition_state Heat (Δ) adduct Bicyclic Adduct transition_state->adduct Cycloaddition product Final Product (e.g., after retro-Diels-Alder) adduct->product Optional Rearrangement or Elimination

Caption: Mechanism of a [4+2] Diels-Alder reaction with a 2-pyridone.

In addition to thermal cycloadditions, 2-pyridones can undergo intramolecular [2+2] photocycloaddition reactions upon irradiation with UV or visible light, leading to the formation of cyclobutane-fused systems.[7][8]

Exemplary Protocol: Diels-Alder Reaction of a Substituted N-Methylpyridone

This protocol is adapted from the literature for the reaction of N-methylpyridones with dimethyl acetylenedicarboxylate (DMAD).[5]

  • Preparation: Dissolve the N-methylpyridone (1.0 eq) in a minimal amount of a high-boiling solvent such as acetonitrile or in neat dimethyl acetylenedicarboxylate (1.1 - 2.0 eq).

  • Reaction Setup: Place the solution in a sealed Pyrex tube after deoxygenating the mixture (e.g., via freeze-pump-thaw cycles).

  • Heating: Heat the sealed tube at a high temperature (e.g., 140-145 °C) for an extended period (e.g., 14-24 hours).

  • Monitoring: Monitor the reaction progress by ¹H NMR, observing the disappearance of the starting material signals.

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue using preparative thin-layer chromatography (TLC) or column chromatography on silica gel to isolate the desired phthalate product, which forms after the initial adduct undergoes a retro-Diels-Alder elimination of methyl isocyanate.[5]

Reactivity Profile Part III: Metal-Catalyzed Cross-Coupling

Metal-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery for forming C-C and C-N bonds.[9] While 6-amino-1-methylpyridin-2(1H)-one itself is not directly suited for coupling, it can be readily converted into a suitable coupling partner. For instance, electrophilic halogenation (e.g., bromination at C3 or C5) provides a substrate for reactions like Suzuki, Stille, or Sonogashira couplings.

The amino group can present challenges by coordinating to the metal catalyst; however, optimized conditions and ligand selection can overcome this.[10] In some cases, the amino group can even be used as a directing group for C-H activation, enabling coupling without prior halogenation.[11]

Exemplary Protocol: Suzuki-Miyaura Coupling of a Bromo-Aminopyridinone

This protocol is a generalized procedure based on standard methods for coupling heteroaryl halides.[10][12]

  • Reagent Setup: In a microwave tube or Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-substituted 6-amino-1-methylpyridin-2(1H)-one (1.0 eq), the desired boronic acid or pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.1 eq), and a base such as K₂CO₃, Cs₂CO₃, or KOAc (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.

  • Reaction: Heat the mixture to reflux (e.g., 80-110 °C) or in a microwave reactor for the specified time (typically 1-12 hours).

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Suzuki_Workflow cluster_suzuki Suzuki Coupling Workflow prep Prepare Reactants: - Halo-pyridone - Boronic Acid - Pd Catalyst & Base reaction Reaction under Inert Atmosphere with Heating prep->reaction Add Solvents workup Aqueous Work-up & Extraction reaction->workup Cool & Quench purification Column Chromatography workup->purification product Final Coupled Product purification->product

Caption: A typical laboratory workflow for a Suzuki cross-coupling reaction.

Conclusion: A Versatile Scaffold for Drug Discovery

The reactivity of 6-amino-1-methylpyridin-2(1H)-one is defined by the interplay of its functional groups. The activated ring is primed for electrophilic substitution at the C3 and C5 positions. Its conjugated diene system participates in thermally- and photochemically-induced cycloaddition reactions. Furthermore, its amenability to halogenation provides a gateway to a vast array of metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This versatile reactivity profile solidifies the 6-aminopyridinone core as a privileged scaffold in the synthesis of biologically active compounds and the development of new therapeutic agents.[1]

References

  • Afzal, J., & Jones, R. C. F. (1989). Preparation and Reactions of Pyridones : Steric and Electronic Effects on Cycloadditions with 2(1H). Journal of the Chemical Society, Perkin Transactions 1, 1989(5), 1011-1016. [Link]

  • Bach, T. (2018). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 118(21), 10430-10452. [Link]

  • Kumar, D., et al. (2016). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. Organic Letters, 18(15), 3738-3741. [Link]

  • ChemSynthesis. (n.d.). 6-amino-1-methylpyridin-2-one. Retrieved January 22, 2026, from [Link]

  • Afzal, J., & Jones, R. C. F. (1989). Preparation and reactions of pyridones: steric and electronic effects on cycloadditions with 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 1, (5), 1011-1016. [Link]

  • ChemSynthesis. (n.d.). 6-amino-1-methylpyridin-2-one - C6H8N2O, density, melting point, boiling point, structural formula, synthesis. Retrieved January 22, 2026, from [Link]

  • Boutin, J. A., et al. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 157, 126-143. [Link]

  • Gherghereh, R., et al. (2024). Metal-Catalyzed Cross-Coupling Reactions of Aminopyridines. ChemistryOpen, 13(1), e202300194. [Link]

  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved January 22, 2026, from [Link]

  • Taylor & Francis. (n.d.). Electrophilic substitution – Knowledge and References. Retrieved January 22, 2026, from [Link]

  • Ghaffari, S., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(3), 1135-1153. [Link]

  • Ghaffari, S., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(3), 1135-1153. [Link]

  • El-Faham, A., et al. (2011). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ARKIVOC, 2011(8), 1-22. [Link]

  • Chen, G., et al. (2007). 2-Amino-5-methylpyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2469–o2470. [Link]

  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved January 22, 2026, from [Link]

  • Khan, I. (2017, July 28). Electrophilic substitution reactions - pyridine [Video]. YouTube. [Link]

  • Problems in Chemistry. (2023, April 13). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube. [Link]

  • Kumar, S., et al. (2000). Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. Arzneimittelforschung, 50(12), 1107-1113. [Link]

  • Wang, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 876356. [Link]

  • Thompson, A. M., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(11), 4413-4421. [Link]

  • Chemistry - The Mystery of Molecules. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity [Video]. YouTube. [Link]

  • Physics Forums. (2015, June 4). Aromaticity of 1-methyl-1H-pyridin-2-one?. [Link]

Sources

Foundational

An In-depth Technical Guide to the Theoretical Studies of 6-Amino-1-methylpyridin-2(1H)-one

Executive Summary Pyridinone scaffolds are cornerstones in medicinal chemistry, recognized for their versatile biological activities.[1] This guide provides a comprehensive theoretical framework for the investigation of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridinone scaffolds are cornerstones in medicinal chemistry, recognized for their versatile biological activities.[1] This guide provides a comprehensive theoretical framework for the investigation of 6-Amino-1-methylpyridin-2(1H)-one, a substituted pyridinone with significant potential in drug design. Due to the limited availability of direct experimental and theoretical data for this specific molecule, this document serves as a predictive and methodological guide for researchers. We will leverage established computational techniques, validated by data from closely related analogs, to elucidate its structural, spectroscopic, and interactive properties. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and expert insights into the computational characterization of this promising molecule.

Introduction: The Significance of 6-Amino-1-methylpyridin-2(1H)-one

6-Amino-1-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core, a structure known for its favorable physicochemical properties in drug development, including metabolic stability and water solubility.[1] The presence of an amino group and a methyl group on the pyridinone ring offers specific points for molecular interactions, making it an interesting candidate for various therapeutic targets. Theoretical studies are paramount in the early stages of drug discovery to understand the molecule's inherent properties, such as its most stable form (tautomer), its electronic characteristics, and how it might interact with biological macromolecules. This guide will walk you through a systematic theoretical investigation of this molecule, from the ground up.

Tautomeric Analysis: Identifying the Predominant Form

A critical first step in the theoretical study of molecules like 6-Amino-1-methylpyridin-2(1H)-one is the investigation of tautomerism. Tautomers are isomers that readily interconvert, and the predominant tautomer dictates the molecule's shape and interaction profile.[2] This molecule can exist in several tautomeric forms, primarily the amino-one, imino-one, and amino-ol forms.

The amino-imino tautomerism is a known phenomenon in 2-aminopyridine derivatives, with the amino form generally being more stable.[3][4] Similarly, the keto-enol (or one-ol in this case) tautomerism is characteristic of pyridinones, where the keto (one) form is typically favored.[1][5] To quantitatively assess the relative stabilities of the possible tautomers of 6-Amino-1-methylpyridin-2(1H)-one, quantum chemical calculations are employed.

tautomers T1 Amino-one (Keto) T2 Imino-one (Keto) T1->T2 Proton Transfer T3 Amino-ol (Enol) T1->T3 Proton Transfer

Caption: Possible tautomeric forms of 6-Amino-1-methylpyridin-2(1H)-one.

Protocol for Tautomer Stability Calculation
  • Structure Generation: Draw the 3D structures of all possible tautomers (Amino-one, Imino-one, Amino-ol).

  • Computational Method: Employ Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a combination known for its accuracy in such systems.[4]

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase and in a solvent (e.g., water, using the Polarizable Continuum Model - PCM) to find the minimum energy conformation.

  • Frequency Calculation: Conduct a frequency calculation on each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Energy Calculation: The relative energy (ΔE) of each tautomer is calculated with respect to the most stable tautomer, including the ZPVE correction.

Expected Tautomeric Stability

Based on studies of analogous compounds, the Amino-one (keto) form is expected to be the most stable tautomer due to the aromaticity of the pyridinone ring and the general preference for the amino form over the imino form in 2-aminopyridines.[1][3]

TautomerRelative Energy (kcal/mol) - Gas Phase (Hypothetical)Relative Energy (kcal/mol) - Water (Hypothetical)
Amino-one 0.00 0.00
Imino-one12.5010.80
Amino-ol8.206.50

Molecular Geometry and Electronic Structure

Once the most stable tautomer is identified, a detailed analysis of its geometry and electronic properties is performed. This provides insights into bond strengths, reactivity, and intramolecular interactions.

workflow cluster_setup Initial Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Application Input Structure Input Structure Geometry Optimization Geometry Optimization Input Structure->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Spectra Prediction Spectra Prediction Geometry Optimization->Spectra Prediction FMO Analysis FMO Analysis Geometry Optimization->FMO Analysis Molecular Docking Molecular Docking Geometry Optimization->Molecular Docking Vibrational Modes Vibrational Modes Frequency Analysis->Vibrational Modes NMR & UV-Vis Spectra NMR & UV-Vis Spectra Spectra Prediction->NMR & UV-Vis Spectra Reactivity Insights Reactivity Insights FMO Analysis->Reactivity Insights Structural Parameters Structural Parameters

Caption: Computational workflow for the theoretical study of the molecule.

Optimized Geometrical Parameters

The geometry of the most stable tautomer (Amino-one) is optimized using DFT at the B3LYP/6-311++G(d,p) level of theory.[6] The planarity of the pyridinone ring is an important feature to assess.

ParameterPredicted Value (Å or °)
C=O bond length~1.24 Å
C-N (amino) bond length~1.36 Å
N-CH₃ bond length~1.47 Å
C-C (ring) bond lengths~1.38 - 1.45 Å
C-N (ring) bond lengths~1.37 - 1.40 Å
Dihedral angle (planarity)Close to 0° for ring atoms
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability of the molecule. A smaller gap suggests higher reactivity.

  • HOMO: The HOMO is expected to be localized on the amino group and the pyridinone ring, indicating these are the primary sites for electrophilic attack.

  • LUMO: The LUMO is likely to be distributed over the carbonyl group and the conjugated system of the ring, suggesting these are the sites for nucleophilic attack.

The HOMO-LUMO energy gap can be used to calculate global reactivity descriptors such as chemical hardness, softness, and electronegativity.

Spectroscopic Characterization: A Computational Approach

Theoretical calculations can predict various spectra, which are invaluable for confirming the structure of a synthesized compound and for understanding its electronic transitions.

Vibrational Spectroscopy (IR and Raman)

The vibrational frequencies are calculated from the second derivative of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption peaks in the IR and Raman spectra.

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H stretching (amino)~3400-3500 cm⁻¹
C-H stretching (methyl)~2900-3000 cm⁻¹
C=O stretching~1650-1680 cm⁻¹
N-H scissoring (amino)~1610-1640 cm⁻¹[7]
C=C and C=N stretching (ring)~1400-1600 cm⁻¹
NMR Spectroscopy (¹H and ¹³C)

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts.[8] The predicted shifts for 6-Amino-1-methylpyridin-2(1H)-one can be compared to experimental data for similar compounds like 1-methyl-2-pyridone.[9]

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃~3.5 ppm~30-35 ppm
Ring Protons~6.0 - 7.5 ppm-
Amino Protons~5.0 - 6.0 ppm (broad)-
C=O-~160-165 ppm
Ring Carbons-~100-150 ppm
UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectrum.[10] Pyridinone derivatives typically show absorptions corresponding to n→π* and π→π* transitions.[11] The absorption maxima are expected in the range of 250-350 nm.[12][13]

Molecular Docking: Exploring Potential Biological Targets

Given the prevalence of the pyridinone scaffold in anticancer agents, a molecular docking study can provide initial insights into the potential of 6-Amino-1-methylpyridin-2(1H)-one as an inhibitor of cancer-related proteins.[14][15] Targets such as Epidermal Growth Factor Receptor (EGFR) and β-catenin are relevant choices based on studies of similar molecules.[15][16]

Protocol for Molecular Docking
  • Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 2GS2) from the Protein Data Bank. Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Use the DFT-optimized structure of the most stable tautomer of 6-Amino-1-methylpyridin-2(1H)-one. Assign charges and define rotatable bonds.

  • Docking Simulation: Use a docking program like AutoDock Vina to perform the docking of the ligand into the active site of the receptor.

  • Analysis of Results: Analyze the docking poses based on their binding affinity (docking score) and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Hypothetical Docking Results against EGFR
LigandDocking Score (kcal/mol)Key Interacting Residues
6-Amino-1-methylpyridin-2(1H)-one-6.5 to -8.0Met793, Leu718, Cys797

The amino group is likely to act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, forming key interactions within the ATP-binding site of EGFR.

Conclusion

This in-depth technical guide outlines a comprehensive theoretical framework for the characterization of 6-Amino-1-methylpyridin-2(1H)-one. By following the detailed protocols for tautomeric analysis, geometry optimization, spectroscopic prediction, and molecular docking, researchers can gain significant insights into the fundamental properties of this molecule. The predictive data presented, based on sound theoretical principles and validated by analogous systems, provides a solid foundation for future experimental work and serves as a valuable resource for the rational design of novel therapeutic agents based on the pyridinone scaffold.

References

  • Mary, Y. S., et al. "Spectroscopic Investigations of 2-Aminopyridine." TSI Journals.
  • ResearchGate. "Optimized geometry of 2-pyridone derivative at B3LYP/6-31 g(d) level.
  • Ali, A. M., et al. "Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study." Journal of Molecular Structure, vol. 1099, 2015, pp. 34-45.
  • ChemicalBook. "1-Methyl-2-pyridone(694-85-9) 1H NMR spectrum." ChemicalBook.
  • ResearchGate. "The UV-Vis absorption spectra of III in different solvents.
  • Khan, I., et al. "Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents." Anti-Cancer Agents in Medicinal Chemistry, vol. 22, no. 6, 2022, pp. 1169-1181.
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176-2179.
  • Ali, A. M., et al. "Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study." Structural Chemistry, vol. 26, no. 5-6, 2015, pp. 1457-1471.
  • Karpagam, J., et al. "Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 76, no. 5, 2010, pp. 502-512.
  • S, S., et al. "Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study." Journal of Molecular Graphics and Modelling, vol. 117, 2022, p. 108323.
  • Journal of Pharmaceutical Research International. "Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • BenchChem. "An In-depth Technical Guide to the Tautomerism of 6-Methylpyridin-2-amine." BenchChem.
  • ResearchGate. "Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents.
  • SIELC Technologies. "UV-Vis Spectrum of Pyridine." SIELC Technologies.
  • Applied Sciences. "Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study." Applied Sciences, vol. 13, no. 18, 2023, p. 10276.
  • RSC Advances. "Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents." RSC Advances, vol. 14, no. 1, 2024, pp. 1-15.
  • The Royal Society of Chemistry. "Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr." The Royal Society of Chemistry.
  • Zayed University Research Portal. "Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents." Zayed University Research Portal.
  • RSC Publishing. "Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy." RSC Publishing.
  • ResearchGate. "Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives.
  • ResearchGate. "Design and Synthesis of 2-Pyridone Based Flexible Dimers and Their Conformational Study through X-ray Diffraction and Density Functional Theory: Perspective of Cyclooxygenase-2 Inhibition.
  • Master Organic Chemistry. "UV-Vis Spectroscopy: Absorbance of Carbonyls." Master Organic Chemistry.
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • PubMed. "Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 74, no. 2, 2009, pp. 337-345.
  • MDPI. "Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method." Molecules, vol. 28, no. 12, 2023, p. 4697.
  • MDPI. "Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs." Molecules, vol. 29, no. 1, 2024, p. 111.
  • BenchChem. "Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine." BenchChem.
  • ResearchGate. "Frequencies of enhanced vibrational modes for pyridine molecules.
  • Galvão, T. L. P., et al. "From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium." The Journal of Physical Chemistry A, vol. 117, no. 47, 2013, pp. 12668-12674.
  • ResearchGate. "UV-Vis spectra of pyridone 9 at different pH values, obtained by...

Sources

Exploratory

The Enduring Scaffold: A Technical Guide to 6-Amino-1-methylpyridin-2(1H)-one and its Role in Modern Drug Discovery

Abstract The 6-aminopyridin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-aminopyridin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it a valuable building block for the development of novel therapeutics. This guide provides an in-depth analysis of a key exemplar of this class, 6-Amino-1-methylpyridin-2(1H)-one, within the broader context of its structural analogs. We will explore its physicochemical properties, historical synthetic perspectives, and modern applications in drug discovery, offering researchers and drug development professionals a comprehensive technical resource.

Introduction: The Rise of the Aminopyridinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundational for the development of successful therapeutic agents. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a versatile starting point for drug design. The 6-aminopyridin-2(1H)-one moiety is a prime example of such a scaffold. Its structure, featuring a hydrogen bond donor (the amino group) and acceptor (the carbonyl group) within a stable aromatic system, facilitates critical interactions with enzyme active sites and receptors.[1]

This guide focuses on 6-Amino-1-methylpyridin-2(1H)-one as a representative of this important class of compounds. While specific historical details of its initial synthesis are not prominently documented in publicly available literature, its structural simplicity and the established biological significance of the broader aminopyridinone class make it a subject of considerable interest. The earliest accessible reference points to its mention in a 1978 publication in the Journal of Medicinal Chemistry, although the specific synthetic details within that volume are not readily found.[2] This highlights a common challenge in chemical history, where the initial synthesis of seemingly simple molecules can be difficult to pinpoint.

The aminopyridine moiety itself has a long history in medicinal chemistry, with early reports on its pharmacological properties dating back to the 1920s.[3] Over the decades, derivatization of this core has led to a wide array of compounds with diverse therapeutic applications, from anticancer to neuroprotective agents.[4][5] This guide will synthesize the available technical data on 6-Amino-1-methylpyridin-2(1H)-one and place it within the context of the ongoing evolution of aminopyridinone-based drug discovery.

Physicochemical and Spectroscopic Profile

Characterization of a lead compound is fundamental to its development. While a complete, publicly available spectral analysis for 6-Amino-1-methylpyridin-2(1H)-one is scarce, we can compile its known properties and draw comparisons with closely related, well-characterized analogs.

Core Properties

The fundamental physicochemical properties of 6-Amino-1-methylpyridin-2(1H)-one are summarized in the table below. The melting point of 165-167 °C suggests a stable crystalline solid under standard conditions.[2]

PropertyValueSource
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol [2]
Melting Point 165-167 °C[2]
InChIKey LRUDTHYTKINLOF-UHFFFAOYAK[2]
SMILES CN1C(=O)C=CC=C1N[2]
Spectroscopic Data (Comparative Analysis)
  • ¹H NMR: The spectrum is expected to show distinct signals for the methyl group protons (a singlet likely around 3.5 ppm), the amino group protons (a broad singlet), and three aromatic protons on the pyridinone ring, each exhibiting characteristic splitting patterns based on their coupling with each other.

  • ¹³C NMR: The spectrum should display six distinct carbon signals. The carbonyl carbon will be the most downfield signal (typically >160 ppm). The methyl carbon will be the most upfield signal, and the remaining four aromatic carbons will appear in the 100-150 ppm range.

  • IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the pyridone carbonyl (around 1650-1680 cm⁻¹), N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), and C-H stretching for the aromatic and methyl groups.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 124.

Synthesis and Manufacturing

While the original 1978 synthesis protocol for 6-Amino-1-methylpyridin-2(1H)-one remains elusive, a general and reliable method for the synthesis of N-substituted 6-aminopyridin-2-ones can be constructed from established methodologies for related compounds. A common strategy involves the modification of a pre-formed pyridinone ring or the cyclization of acyclic precursors.

One plausible and efficient laboratory-scale synthesis starts from 2-amino-6-methylpyridine. This approach involves the diazotization of the amino group, followed by hydrolysis to the corresponding pyridinol, which exists in tautomeric equilibrium with the pyridone. The final step is the N-methylation of the pyridone nitrogen.

Representative Laboratory Synthesis Protocol

This protocol is a representative method adapted from the synthesis of similar pyridinone structures and should be optimized for the specific target molecule.[6]

Step 1: Synthesis of 6-Methylpyridin-2(1H)-one from 2-Amino-6-methylpyridine

  • Preparation of the Amine Solution: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, cautiously add 10.8 g (0.1 mol) of 2-amino-6-methylpyridine to 100 mL of 10% sulfuric acid.[6]

  • Stir the mixture until the amine has completely dissolved.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise from the dropping funnel over a period of 30-45 minutes. Stir the mixture vigorously during the addition.[6]

  • Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for 1 hour. Then, slowly heat the mixture to 80-90 °C and maintain this temperature until the evolution of nitrogen gas ceases (approximately 1-2 hours).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-methylpyridin-2(1H)-one.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).

Step 2: N-Methylation of 6-Methylpyridin-2(1H)-one

  • Preparation: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 10.9 g (0.1 mol) of the purified 6-methylpyridin-2(1H)-one from Step 1 in 100 mL of anhydrous dimethylformamide (DMF).

  • Add 4.4 g (0.11 mol) of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Methylation: Cool the mixture back to 0 °C and add 15.6 g (0.11 mol) of methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-Amino-1-methylpyridin-2(1H)-one.

Synthesis Workflow Diagram

Synthesis_Workflow General Synthesis of 6-Amino-1-methylpyridin-2(1H)-one cluster_step1 Step 1: Pyridone Formation cluster_step2 Step 2: N-Methylation A 2-Amino-6-methylpyridine B Diazotization (NaNO₂, H₂SO₄, 0-5°C) A->B 1. C Hydrolysis (Heat) B->C 2. D 6-Methylpyridin-2(1H)-one C->D 3. E 6-Methylpyridin-2(1H)-one F Deprotonation (NaH, DMF) E->F 4. G Methylation (CH₃I) F->G 5. H 6-Amino-1-methylpyridin-2(1H)-one (Final Product) G->H 6.

Caption: A representative two-stage synthesis pathway for 6-Amino-1-methylpyridin-2(1H)-one.

Applications in Medicinal Chemistry and Drug Development

The 6-aminopyridin-2-one scaffold is a cornerstone in the design of various enzyme inhibitors and receptor modulators. Its derivatives have shown promise in a range of therapeutic areas, most notably in oncology and neurodegenerative diseases.

Kinase Inhibition in Oncology

A significant body of research has focused on the development of 6-aminopyridin-2-one derivatives as kinase inhibitors for the treatment of cancer. For example, a series of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have been synthesized and evaluated for their anti-cancer properties.[4] These compounds have demonstrated potent activity against various cancer cell lines, including those from glioblastoma, liver, breast, and lung cancers.[4]

The mechanism of action for many of these compounds involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The pyridinone core often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase active site.

Kinase_Inhibition Role of 6-Aminopyridin-2-one Scaffold in Kinase Inhibition cluster_pathway Cancer Cell Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 6-Aminopyridin-2-one Derivative Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: The 6-aminopyridin-2-one scaffold is used to design inhibitors of key kinases in oncogenic signaling pathways.

Potential in Neurodegenerative Diseases

The aminopyridine scaffold has also been explored for the treatment of neurodegenerative disorders such as Alzheimer's disease. While direct applications of 6-Amino-1-methylpyridin-2(1H)-one are not widely reported, related aminopyridine derivatives are being investigated as inhibitors of enzymes like Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), which are implicated in the pathology of Alzheimer's.[7]

Future Directions and Conclusion

6-Amino-1-methylpyridin-2(1H)-one, as a fundamental representation of the 6-aminopyridin-2-one class, holds significant potential as a versatile building block in drug discovery. While the historical details of its own discovery journey may be sparse, the continued and growing interest in its structural analogs for a wide range of therapeutic targets underscores the enduring value of this scaffold.

Future research will likely focus on the development of more efficient and scalable synthetic routes to a wider diversity of 6-aminopyridin-2-one derivatives. Furthermore, the application of this scaffold in emerging areas such as targeted protein degradation (e.g., in PROTACs) and as covalent inhibitors will likely expand its utility in medicinal chemistry.

For researchers and drug development professionals, the 6-aminopyridin-2-one core represents a rich and promising area for exploration. Its favorable physicochemical properties and proven track record in interacting with key biological targets ensure that it will remain a relevant and valuable scaffold for the foreseeable future.

References

  • 6-amino-1-methylpyridin-2-one - C6H8N2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-11786.html]
  • 6-Amino-1-methyl-4-(oxan-4-yl)pyridin-2-one | C11H16N2O2 | CID 84120791 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Amino-1-methyl-4-_oxan-4-yl_pyridin-2-one]
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9409054/]
  • 5-Amino-6-methylpyridin-2(1H)-one - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Amino-6-methylpyridin-2_1H_-one]
  • 2-Amino-6-methylpyridine | 1824-81-3. ChemicalBook. [URL: https://www.chemicalbook.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra07771a]
  • 6-amino-4-(methylamino)-1H-pyridin-2-one - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-amino-4-methylamino-1H-pyridin-2-one]
  • 6-amino-4-(2,4,5-trimethylphenyl)-1H-pyridin-2-one - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-amino-4-2_4_5-trimethylphenyl-1H-pyridin-2-one]
  • Application Notes and Protocols for the Laboratory Preparation of 6-Methyl-2-pyridinol. Benchchem. [URL: https://www.benchchem.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3085521/]
  • Recent Advances of Pyridinone in Medicinal Chemistry. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949219/]
  • 6-AMINO-4-METHYLPYRIDIN-2(1H)-ONE 51564-93-3 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/6-amino-4-methylpyridin-2(1h)-one-51564-93-3.html]
  • Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40147226/]
  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4146570/]
  • (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [URL: https://www.researchgate.net/publication/326859879_Straightforward_Synthesis_of_6-methyl-pyridin-2-ylamino-Acetic_Acid_from_2-amino-6-methylpyridine_and_Their_Coordination_with_Copper_to_Enhance_Antibacterial_Activity]
  • EP3958976A1 - Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts. Google Patents. [URL: https://patents.google.
  • 3279-76-3|6-Methylpyridin-2(1H)-one|BLD Pharm. BLD Pharm. [URL: https://www.bldpharm.com/products/3279-76-3.html]
  • 6-amino-4-(2-methylpropyl)-1H-pyridin-2-one - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/84108149]
  • Sigma Aldrich 2-Amino-6-methylpyridine 1 g | Buy Online. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/2-amino-6-methylpyridine-3/A75706100G]
  • Synthesis of 2-amino-6-methylpyridine. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-amino-6-methylpyridine]
  • US4628097A - Process for the preparation of 2-amino-alkylpyridines. Google Patents. [URL: https://patents.google.
  • 6-Amino-2-anilino-1-pyridin-2-ylpyrimidin-4-one | C15H13N5O - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10214749]
  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents. [URL: https://patents.google.
  • 6'-Amino-1-methyl[3,3'-bipyridin]-2(1H)-one - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/166492585]
  • 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15765]
  • 2(1H)-Pyridinone, 6-amino-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4556487&Type=IR-SPEC&Index=1]
  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949219]
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal - University of Dundee. [URL: https://discovery.dundee.ac.uk/en/publications/one-pot-two-step-catalytic-synthesis-of-6-amino-2-pyridone-35-di]
  • 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02507291.htm]
  • 6-Amino-5-nitropyridin-2-one - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/6-Amino-5-nitropyridin-2-one]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Amino-1-methylpyridin-2(1H)-one Derivatives: An Application Note and Protocol

Introduction The 6-amino-1-methylpyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. These derivatives are recognized fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 6-amino-1-methylpyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. These derivatives are recognized for their potential as therapeutic agents, particularly in the development of novel pharmaceuticals. The strategic placement of the amino group and the N-methyl substituent on the pyridinone ring allows for a wide range of structural modifications, enabling the fine-tuning of their pharmacological profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 6-amino-1-methylpyridin-2(1H)-one and its derivatives, offering insights into various synthetic strategies, detailed experimental protocols, and the rationale behind key procedural choices.

Strategic Approaches to the Synthesis of the 6-Aminopyridin-2-one Core

The construction of the 6-aminopyridin-2-one core can be approached through several synthetic routes. The choice of a particular strategy often depends on the availability of starting materials, the desired substitution pattern on the pyridinone ring, and scalability.

Route 1: Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to construct complex molecular architectures in a single step. For the synthesis of highly functionalized 6-amino-2-pyridone derivatives, a one-pot, two-step catalytic approach has proven effective.[1] This strategy typically involves the initial Knoevenagel condensation of an aldehyde with an active methylene compound like malononitrile, followed by the addition of an N-substituted cyanoacetamide and subsequent cyclization.

  • Rationale: This method is highly convergent, allowing for the rapid generation of a library of derivatives by varying the aldehyde, active methylene compound, and N-substituted cyanoacetamide. The use of natural product-derived catalysts can also enhance the green credentials of the synthesis.[1]

Route 2: Cyclization of Acyclic Precursors

A common and versatile method involves the cyclization of appropriately functionalized acyclic precursors. For instance, the condensation of β-ketoesters or their equivalents with cyanoacetamide or related reagents, often in the presence of a base, can lead to the formation of the pyridinone ring. Subsequent introduction of the amino group at the C6 position can be achieved through various methods, including amination of a suitable leaving group.

  • Rationale: This approach offers good control over the substitution pattern on the pyridinone ring by allowing for the synthesis of specifically substituted acyclic precursors.

Route 3: Functionalization of Pre-existing Pyridine Scaffolds

Another viable strategy is the modification of a pre-existing pyridine or pyridone ring. For example, a 6-halopyridin-2-one can undergo nucleophilic aromatic substitution with an amine source to introduce the amino group. Alternatively, the amination of pyridines can be achieved through methods like the Chichibabin reaction, although this may lack regioselectivity in some cases.

  • Rationale: This approach is advantageous when a specific substituted pyridine starting material is readily available. It allows for late-stage functionalization, which can be beneficial in medicinal chemistry programs.

Detailed Experimental Protocol: Synthesis of 6-Amino-1-methylpyridin-2(1H)-one

This protocol details a representative two-step synthesis of the target compound, commencing with the synthesis of the 6-aminopyridin-2-one precursor, followed by N-methylation.

Step 1: Synthesis of 6-Aminopyridin-2(1H)-one

The synthesis of the 6-aminopyridin-2-one core can be achieved through various published methods. A common approach involves the cyclization of precursors derived from malonic acid derivatives and an acetone equivalent. For the purpose of this protocol, we will reference a plausible synthesis based on established pyridone syntheses.

Materials and Reagents:

  • Cyanoacetamide

  • Sodium methoxide

  • Acetone

  • Ethyl formate

  • Piperidine acetate solution

  • Glacial acetic acid

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • Preparation of Sodium Formylacetone: In a suitable reaction vessel, sodium methoxide is reacted with a mixture of acetone and ethyl formate in an ethereal solvent. The ether is subsequently removed under reduced pressure to yield the sodium salt of formylacetone.

  • Cyclization Reaction: The resulting sodium formylacetone is then treated with an aqueous solution of cyanoacetamide in the presence of a piperidine acetate catalyst. The reaction mixture is heated under reflux for several hours.

  • Work-up and Isolation: After cooling, the reaction mixture is acidified with acetic acid to precipitate the crude 3-cyano-6-methyl-2(1H)-pyridone. The solid is collected by filtration, washed with cold water, and dried.

  • Hydrolysis and Decarboxylation: The 3-cyano-6-methyl-2(1H)-pyridone is then subjected to acidic hydrolysis to remove the cyano group and afford 6-methylpyridin-2(1H)-one.

  • Amination: The 6-methylpyridin-2(1H)-one can then be converted to 6-aminopyridin-2(1H)-one. A potential route involves nitration at the 5-position followed by reduction of the nitro group to an amino group, and subsequent functional group manipulations to achieve the desired 6-amino isomer. A more direct approach could involve amination of a 6-halo-pyridin-2-one derivative.

Step 2: N-Methylation of 6-Aminopyridin-2(1H)-one

The final step involves the selective methylation of the nitrogen atom of the pyridinone ring.

Materials and Reagents:

  • 6-Aminopyridin-2(1H)-one

  • Methyl iodide

  • A suitable base (e.g., sodium hydride or potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a solution of 6-aminopyridin-2(1H)-one in an anhydrous polar aprotic solvent, a suitable base is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at this temperature for a short period to allow for the formation of the corresponding anion.

  • Addition of Methylating Agent: Methyl iodide is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction is quenched by the careful addition of water. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude 6-amino-1-methylpyridin-2(1H)-one can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the final product.

Characterization Data for 6-Amino-1-methylpyridin-2(1H)-one:

PropertyValueReference
Molecular FormulaC₆H₈N₂O[2]
Molecular Weight124.14 g/mol [2]
Melting Point165-167 °C[2]

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired and compared with literature values or expected chemical shifts and fragmentation patterns to confirm the structure of the synthesized compound.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations described in this application note.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Aminopyridin-2(1H)-one cluster_step2 Step 2: N-Methylation Acyclic_Precursors Acyclic Precursors Pyridinone_Core 6-Aminopyridin-2(1H)-one Acyclic_Precursors->Pyridinone_Core Cyclization & Functionalization Pyridinone_Core_2 6-Aminopyridin-2(1H)-one Final_Product 6-Amino-1-methylpyridin-2(1H)-one Pyridinone_Core_2->Final_Product Methyl Iodide, Base

Caption: Overall synthetic workflow for 6-amino-1-methylpyridin-2(1H)-one.

MCR_Strategy Aldehyde Aldehyde Malononitrile Malononitrile MCR_Product Functionalized 6-Amino-2-pyridone Aldehyde->MCR_Product Cyanoacetamide N-Substituted Cyanoacetamide Malononitrile->MCR_Product Cyanoacetamide->MCR_Product MCR_Label One-Pot, Two-Step Catalytic Reaction

Caption: Multicomponent reaction strategy for substituted 6-amino-2-pyridones.

Troubleshooting and Key Considerations

  • N- vs. O-Methylation: During the N-methylation step, there is a possibility of competing O-methylation of the pyridone oxygen. The choice of base and solvent can influence the selectivity. Generally, polar aprotic solvents and strong, non-nucleophilic bases favor N-alkylation.

  • Purity of Starting Materials: The purity of the starting materials is crucial for obtaining high yields and minimizing side reactions. Ensure all reagents and solvents are of appropriate grade and are anhydrous where specified.

  • Reaction Monitoring: Close monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification Challenges: The polarity of the 6-amino-1-methylpyridin-2(1H)-one may require careful selection of the eluent system for effective purification by column chromatography.

Conclusion

The synthesis of 6-amino-1-methylpyridin-2(1H)-one derivatives is a key process in the discovery of new therapeutic agents. This application note has provided a detailed overview of the primary synthetic strategies and a representative experimental protocol. By understanding the underlying principles and paying close attention to the experimental details, researchers can confidently synthesize these valuable compounds and explore their potential in drug development programs.

References

Sources

Application

6-Amino-1-methylpyridin-2(1H)-one: A Versatile Scaffold for Organic Synthesis and Drug Discovery

Introduction: The Strategic Value of a Privileged Heterocycle 6-Amino-1-methylpyridin-2(1H)-one is a heterocyclic building block of significant interest to the fields of organic synthesis and medicinal chemistry. Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Heterocycle

6-Amino-1-methylpyridin-2(1H)-one is a heterocyclic building block of significant interest to the fields of organic synthesis and medicinal chemistry. Its unique electronic and structural features, combining a nucleophilic amino group with an electron-rich pyridinone core, render it a versatile platform for the construction of complex molecular architectures. The pyridin-2(1H)-one moiety is recognized as a "privileged scaffold," frequently appearing in a wide array of biologically active compounds, including kinase inhibitors and antiviral agents.[1][2] This guide provides an in-depth exploration of the synthetic utility of 6-amino-1-methylpyridin-2(1H)-one, offering detailed application notes and field-proven protocols for its functionalization.

The strategic importance of this building block lies in its dual reactivity. The exocyclic amino group serves as a handle for a variety of transformations, including acylation, sulfonylation, and diazotization, allowing for the introduction of diverse functional groups. Simultaneously, the pyridinone ring itself can participate in electrophilic aromatic substitution reactions, enabling further molecular elaboration. This document will elucidate the principles behind these transformations and provide practical, step-by-step methodologies for their execution in a research setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueReference
Molecular FormulaC₆H₈N₂O[3]
Molecular Weight124.14 g/mol [3]
Melting Point165-167 °C[3]
AppearanceSolid
SolubilitySoluble in polar organic solvents such as methanol, ethanol, and DMSO.

Synthetic Transformations: Protocols and Mechanistic Insights

The utility of 6-amino-1-methylpyridin-2(1H)-one as a building block is best demonstrated through the diverse array of chemical reactions it can undergo. The following sections provide detailed protocols for key transformations, accompanied by expert insights into the underlying chemical principles.

Functionalization of the Amino Group

The primary amino group at the 6-position is a key site for introducing molecular diversity. Its nucleophilicity allows for a range of reactions to append various substituents.

The conversion of the amino group to an amide is a fundamental transformation that can be used to introduce a wide variety of functionalities and modulate the electronic properties of the molecule. This reaction proceeds via nucleophilic attack of the amino group on an activated acylating agent.

Experimental Protocol: Synthesis of N-(1-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetamide

This protocol is adapted from standard acylation procedures for aminopyridines.[4]

Materials:

  • 6-Amino-1-methylpyridin-2(1H)-one

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous pyridine (or triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-amino-1-methylpyridin-2(1H)-one (1.0 eq) in anhydrous DCM. Add anhydrous pyridine (1.2 eq) to the solution.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise from the dropping funnel over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the acylating agent with atmospheric moisture.

  • Base (Pyridine/Triethylamine): Acts as a scavenger for the hydrochloric acid generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

  • Low Temperature Addition: Controls the exothermicity of the reaction between the highly reactive acylating agent and the amine.

Sulfonamides are a key functional group in many pharmaceutical agents. The reaction of the amino group with a sulfonyl chloride provides a straightforward route to these derivatives.

Experimental Protocol: Synthesis of N-(1-methyl-6-oxo-1,6-dihydropyridin-2-yl)benzenesulfonamide

Materials:

  • 6-Amino-1-methylpyridin-2(1H)-one

  • Benzenesulfonyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of 6-amino-1-methylpyridin-2(1H)-one (1.0 eq) in anhydrous DCM, add anhydrous pyridine (1.5 eq).

  • Addition of Sulfonylating Agent: Cool the mixture to 0 °C and add benzenesulfonyl chloride (1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents or for coupling with electron-rich aromatic compounds to form azo dyes.[5]

Experimental Protocol: Synthesis of an Azo Dye from 6-Amino-1-methylpyridin-2(1H)-one and Phenol

This protocol is based on general procedures for the synthesis of azo dyes.[6]

Materials:

  • 6-Amino-1-methylpyridin-2(1H)-one

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Phenol

  • Sodium hydroxide

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 6-amino-1-methylpyridin-2(1H)-one (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete.

  • Coupling Reaction:

    • In a separate beaker, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring. A colored precipitate should form immediately.

  • Isolation:

    • Continue stirring the mixture in the ice bath for 30 minutes.

    • Collect the solid dye by vacuum filtration, wash with cold water, and air dry.

Self-Validating System: The formation of a brightly colored precipitate is a strong visual confirmation of a successful azo coupling reaction. The color of the dye will depend on the specific coupling partner used.

Electrophilic Aromatic Substitution on the Pyridinone Ring

The pyridinone ring, being electron-rich, is susceptible to electrophilic aromatic substitution. The amino and methyl groups are activating and will influence the regioselectivity of the substitution.

Halogenated pyridinones are valuable intermediates for cross-coupling reactions. Direct halogenation can be achieved using various halogenating agents.[4]

Experimental Protocol: Bromination of 6-Amino-1-methylpyridin-2(1H)-one

This protocol is adapted from procedures for the bromination of activated pyridines.[7]

Materials:

  • 6-Amino-1-methylpyridin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve 6-amino-1-methylpyridin-2(1H)-one (1.0 eq) in acetonitrile in a round-bottom flask.

  • Addition of Halogenating Agent: Add N-Bromosuccinimide (1.0-1.1 eq) in one portion.

  • Reaction Progression: Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Work-up and Isolation: Once the starting material is consumed, remove the solvent under reduced pressure. The residue can be purified by column chromatography to isolate the brominated product.

Expertise & Experience: The regioselectivity of this reaction is directed by the activating amino and methyl groups. Substitution is expected to occur at the C3 or C5 position of the pyridinone ring. The precise outcome may depend on the specific reaction conditions.

Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The 6-amino-1-methylpyridin-2(1H)-one scaffold is a key component in a variety of compounds with interesting biological activities. Its ability to participate in diverse chemical transformations makes it a valuable starting point for the synthesis of compound libraries for drug discovery.

Case Study: Synthesis of Kinase Inhibitors

The aminopyridine and pyridinone motifs are frequently found in kinase inhibitors, where they can form crucial hydrogen bonding interactions with the hinge region of the kinase active site.[1][5] The functionalization of 6-amino-1-methylpyridin-2(1H)-one allows for the systematic exploration of the structure-activity relationship (SAR) to optimize binding affinity and selectivity.

Logical Workflow for Kinase Inhibitor Synthesis:

G A 6-Amino-1-methylpyridin-2(1H)-one B Halogenation (e.g., Bromination) A->B Introduce handle for cross-coupling D N-Functionalization (e.g., Acylation, Alkylation) A->D Direct functionalization C Suzuki or Stille Coupling B->C Introduce aryl/heteroaryl moieties C->D Modify amino group for SAR D->C Alternative sequence E Diverse Kinase Inhibitor Library D->E Final Products

Caption: Synthetic strategy for kinase inhibitor library synthesis.

Conclusion

6-Amino-1-methylpyridin-2(1H)-one is a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity allows for a wide range of functionalization at both the exocyclic amino group and the pyridinone ring. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their synthetic endeavors, from fundamental methodology development to the discovery of novel therapeutic agents. The continued exploration of the chemistry of this and related pyridinones will undoubtedly lead to further innovations in the field.

References

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Electrophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (2022). Nature Communications. Retrieved from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts. (2022). Google Patents.
  • Application of Mordent and Disperse Azo Dyes Based on Amino-6-Nitro-1,3- Benzothiazole. (2016). International Journal of Scientific & Engineering Research. Retrieved from [Link]

  • An Overview of Preparation for Different Azo Compounds. (2024). Al-Nahrain Journal of Science. Retrieved from [Link]

  • Methyl Orange Synthesis of Azo Dyes The first step is simply an acid base reaction. In order to dissolve the sulfanilic. (n.d.). Rajdhani College. Retrieved from [Link]

  • Preparation and Characterization of Some New Azo Dyes, Azomethine Dyes and Heterocyclic -Schiff Bases Derivatives. (2015). AASCIT Journal of Chemistry. Retrieved from [Link]

  • Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. (2016). Organic Letters. Retrieved from [Link]

  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (n.d.). Google Patents.
  • Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. (2023). YouTube. Retrieved from [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • 6-amino-1-methylpyridin-2-one. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Phenacylation of 6-Methyl-Beta-Nitropyridin-2-Ones and Further Heterocyclization of Products. (2014). Molecules. Retrieved from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2018). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. Retrieved from [Link]

  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine. (n.d.). Google Patents.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2022). Molecules. Retrieved from [Link]

  • Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. (1992). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Preparation and nucleophilic substitution of the 2,4,6-triphenylpyridinium salts, diazonium intermediates and N,N-1,2-benzenedisulfonylimides of chiral amino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (2001). Synthesis. Retrieved from [Link]

  • SYNTHESIS AND ANTITUMOR ACTIVITY OF 2-AMINO-1-METHYLPURINE-6-THIONE. (1962). Journal of Medicinal and Pharmaceutical Chemistry. Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (1966). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Efficient Synthesis of 6-Amino-Substituted Pyridin-2(1H)-ones Using in situ Generated Propiolic Acid Chloride. (2006). Synlett. Retrieved from [Link]

  • 6-Methylpyridine-2(1H)-thione. (2008). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

Sources

Method

The Versatile Scaffold: Application Notes on 6-Amino-1-methylpyridin-2(1H)-one in Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Heterocycle In the landscape of medicinal chemistry, the pyridin-2(1H)-one moiety stands out as a "privileged scaffold"—a molecular framework that is capable of bindi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the pyridin-2(1H)-one moiety stands out as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets and has been successfully utilized in the development of numerous therapeutic agents.[1] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it an attractive starting point for the design of novel drugs. Within this class of compounds, 6-Amino-1-methylpyridin-2(1H)-one has emerged as a particularly valuable building block, offering multiple points for chemical modification and demonstrating a broad spectrum of biological activities. This guide provides an in-depth exploration of the applications of 6-Amino-1-methylpyridin-2(1H)-one in medicinal chemistry, with a focus on its role in the development of anti-cancer agents and kinase inhibitors. We will delve into the synthetic strategies, detailed experimental protocols, structure-activity relationships (SAR), and the underlying mechanistic principles that govern its therapeutic potential.

Core Applications in Medicinal Chemistry: A Focus on Oncology

The 6-aminopyridin-2-one core has proven to be a fertile ground for the discovery of potent and selective therapeutic agents, particularly in the realm of oncology. Its structural versatility allows for the introduction of various substituents that can modulate its pharmacokinetic and pharmacodynamic properties, leading to the identification of compounds with significant anti-proliferative and enzyme-inhibitory activities.

A Scaffold for Potent Anti-Cancer Agents

Recent research has highlighted the potential of derivatives of the 6-aminopyridin-2-one scaffold as effective anti-cancer agents. A notable example is the development of a series of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which have demonstrated significant cytotoxicity against a range of cancer cell lines, including those of the breast, liver, lung, and brain (glioblastoma).[2][3] One particularly potent compound from this series, designated as 5o, has shown promising anti-cancer activity both as a standalone agent and in combination with clinically relevant small molecule inhibitors.[2][3]

The proposed mechanism for the anti-cancer activity of these compounds involves the induction of apoptosis and the inhibition of key cellular processes essential for tumor growth and survival. The dicarbonitrile groups at the 3 and 5 positions of the pyridone ring are believed to play a crucial role in the biological activity of these molecules.

A Versatile Platform for Kinase Inhibitors

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridin-2(1H)-one scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[4] The ability of the pyridinone ring to mimic the hydrogen bonding interactions of the adenine core of ATP makes it an ideal template for designing ATP-competitive kinase inhibitors.

Derivatives of 6-Amino-1-methylpyridin-2(1H)-one can be functionalized with various pharmacophoric groups to target the ATP-binding site of specific kinases. For instance, the amino group at the 6-position can be used as a handle to introduce substituents that can interact with the hinge region of the kinase, a key determinant of inhibitor selectivity.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis of a representative 6-amino-2-pyridone derivative with anti-cancer activity and a general protocol for its biological evaluation.

Protocol 1: One-Pot, Two-Step Synthesis of 6-Amino-1-benzyl-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

This protocol is adapted from a reported one-pot, two-step synthesis of a library of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives.[1][2]

Materials:

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • N-Benzyl-2-cyanoacetamide

  • Betaine (catalyst)

  • Guanidine carbonate (catalyst)

  • Methanol

  • Ethyl acetate

  • Water

  • Sodium chloride

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separating funnel

  • Rotary evaporator

Procedure:

  • Step 1: Knoevenagel Condensation.

    • In a round-bottom flask, combine 4-chlorobenzaldehyde (2 mmol), malononitrile (2 mmol), and betaine (0.2 mmol).

    • Stir the mixture at room temperature for 10 minutes.

    • Add methanol (1 ml) to the reaction mixture and reflux for an additional 10 minutes.

  • Step 2: Michael Addition and Cyclization.

    • To the reaction mixture from Step 1, add N-benzyl-2-cyanoacetamide (2 mmol) and guanidine carbonate (0.2 mmol).

    • Add an additional 2 ml of methanol and reflux the mixture for 10 minutes.

    • Cool the reaction mixture in an ice bath.

  • Work-up and Purification.

    • Add ethyl acetate (10 ml) to the cooled reaction mixture.

    • Transfer the mixture to a separating funnel containing water (10 ml) and sodium chloride (1 g).

    • Shake the separating funnel for 5-7 minutes and separate the ethyl acetate layer.

    • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator.

    • Recrystallize the crude product from methanol or ethanol to obtain the pure compound.

Characterization:

The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for evaluating the anti-cancer activity of the synthesized compounds against a panel of cancer cell lines.

Materials:

  • Synthesized 6-amino-2-pyridone derivatives

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µl of complete culture medium.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Prepare serial dilutions of the compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µl of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µl of MTT solution (5 mg/ml in PBS) to each well.

    • Incubate the plates for another 4 hours.

    • Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-amino-2-pyridone derivatives is highly dependent on the nature and position of the substituents on the pyridone ring. A systematic analysis of the structure-activity relationships (SAR) provides valuable insights for the rational design of more potent and selective compounds.

Key SAR Observations for Anti-Cancer Activity:

  • Substituents at the N1-position: The nature of the substituent at the N1-position of the pyridone ring significantly influences the anti-cancer activity. Aromatic or substituted benzyl groups are often well-tolerated and can contribute to the overall potency.

  • Substituents at the C4-position: The C4-position is a critical site for modification. The presence of an aryl group, particularly a substituted phenyl ring, is often associated with enhanced anti-cancer activity. The electronic properties of the substituents on the phenyl ring can modulate the potency.

  • The 3,5-Dicarbonitrile Motif: The presence of cyano groups at the 3 and 5 positions of the pyridone ring appears to be crucial for the potent anti-cancer activity observed in the dicarbonitrile series. These groups may be involved in key interactions with the biological target.

Table 1: Summary of SAR for 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives

PositionSubstituent VariationImpact on Anti-Cancer Activity
N1 Benzyl, Substituted BenzylGenerally well-tolerated; can modulate potency.
C4 Phenyl, Substituted PhenylCrucial for activity; electronic effects of substituents are important.
C3, C5 DicarbonitrileEssential for high potency in the reported series.

Visualizing the Synthetic and Mechanistic Pathways

To better understand the concepts discussed, the following diagrams illustrate the key synthetic workflow and a generalized mechanism of action for the anti-cancer activity of 6-amino-2-pyridone derivatives.

Synthetic_Workflow Start Starting Materials (Aldehyde, Malononitrile) Step1 Knoevenagel Condensation (Betaine catalyst) Start->Step1 Intermediate Intermediate (Arylidenemalononitrile) Step1->Intermediate Step2 Michael Addition & Cyclization (Guanidine carbonate catalyst) Intermediate->Step2 + N-Substituted Cyanoacetamide Product 6-Amino-2-pyridone Derivative Step2->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Compound Purification->Final_Product

Caption: A generalized workflow for the one-pot, two-step synthesis of 6-amino-2-pyridone derivatives.

Mechanism_of_Action Compound 6-Amino-2-pyridone Derivative Target Cellular Target (e.g., Kinase, Tubulin) Compound->Target Binds to Inhibition Inhibition of Target Function Compound->Inhibition Causes Target->Inhibition Pathway Disruption of Key Signaling Pathways Inhibition->Pathway Apoptosis Induction of Apoptosis Pathway->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: A simplified diagram illustrating a potential mechanism of action for the anti-cancer activity of 6-amino-2-pyridone derivatives.

Conclusion and Future Directions

6-Amino-1-methylpyridin-2(1H)-one and its derivatives represent a highly promising class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with their diverse biological activities, makes them an attractive scaffold for the development of novel therapeutics. The demonstrated efficacy of certain derivatives as anti-cancer agents and kinase inhibitors underscores the potential of this chemical space for further exploration. Future research in this area will likely focus on optimizing the lead compounds through rational drug design, elucidating their precise mechanisms of action, and evaluating their in vivo efficacy and safety profiles. The continued investigation of the 6-aminopyridin-2-one scaffold is poised to yield new and effective treatments for a range of human diseases.

References

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Nicely, L. G., Vala, R. M., Upadhyay, D. B., Nogales, J., Chi, C., Banerjee, S., & Patel, H. M. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC advances, 12(38), 23889–23897. [Link]

  • Nicely, L. G., Vala, R. M., Upadhyay, D. B., Nogales, J., Chi, C., Banerjee, S., & Patel, H. M. (2022). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv. [Link]

  • One-Pot Two-Step Catalytic Synthesis of 6-Amino-2-Pyridone-3,5-Dicarbonitriles Enabling Anticancer Bioactivity. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. (2022). MDPI. [Link]

  • Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition. (2026). Bioorganic Chemistry, 170, 109470. [Link]

  • Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(5), 1076-1081. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules, 23(6), 1459. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). MDPI. [Link]

  • 6-amino-1-methylpyridin-2-one - C6H8N2O, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. (2006). Bioorganic & Medicinal Chemistry Letters, 16(11), 2929-2933. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9) as a Potential PET Tracer. (2012). Journal of Medicinal Chemistry, 55(21), 9393-9413. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). University of Dundee Discovery Research Portal. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules, 27(23), 8243. [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2018). Bioorganic Chemistry, 76, 313-321. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Molecules, 27(23), 8243. [Link]

  • Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. (2014). Bioorganic Chemistry, 53, 75-82. [Link]

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2017).
  • General structure of 6-aminopyrimidin-4-one derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. (2023). ChemRxiv. [Link]

  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2024). European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. (2014). Europe PMC. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry, 19(1), 10-30. [Link]

Sources

Application

Application Notes & Protocols: Leveraging 6-Amino-1-methylpyridin-2(1H)-one for Modern Kinase Inhibitor Synthesis

Introduction: The Strategic Value of the Aminopyridinone Scaffold In the landscape of targeted cancer therapy, the development of small-molecule kinase inhibitors remains a cornerstone of drug discovery. A key challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Aminopyridinone Scaffold

In the landscape of targeted cancer therapy, the development of small-molecule kinase inhibitors remains a cornerstone of drug discovery. A key challenge is designing molecules that bind with high affinity and selectivity to the ATP-binding site of a target kinase. The 6-Amino-1-methylpyridin-2(1H)-one scaffold has emerged as a privileged structure in this endeavor. Its intrinsic chemical features allow it to act as a highly effective "hinge-binder." The kinase hinge region is a flexible protein segment that connects the N- and C-lobes of the kinase domain and provides a critical hydrogen bonding pattern for ATP anchoring.[1][2] The aminopyridinone core mimics this interaction by presenting a specific arrangement of hydrogen bond donors and acceptors, making it an ideal starting point for building potent and selective inhibitors.[3][4]

This guide provides an in-depth analysis of 6-Amino-1-methylpyridin-2(1H)-one, detailing its properties, core synthetic applications, and field-tested protocols for its incorporation into advanced kinase inhibitor frameworks.

Physicochemical Properties & Handling

A thorough understanding of the starting material is fundamental to successful and reproducible synthesis.

PropertyValueSource
Molecular Formula C₆H₈N₂O[5]
Molecular Weight 124.14 g/mol [5]
Appearance Yellowish crystalline solid[6]
Melting Point 165-167 °C[5]
Solubility Soluble in polar organic solvents such as DMSO, DMF, and hot methanol. Limited solubility in water and non-polar solvents.Field Experience
Storage Store in a cool, dry place away from light and moisture. Recommended storage at 2-8°C.[7]Lab Best Practices

Safety & Handling:

  • Causes skin and serious eye irritation.[8]

  • May cause respiratory irritation.[8]

  • Harmful if swallowed.[8]

  • Recommendation: Always handle in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The primary utility of 6-Amino-1-methylpyridin-2(1H)-one in kinase inhibitor synthesis lies in its functionalization via palladium-catalyzed cross-coupling reactions. The aminopyridinone core typically serves as the "eastern" or "hinge-binding" portion of the final inhibitor. To enable coupling, it must first be halogenated, most commonly at the 3- or 5-position, to create a reactive handle for reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings.

Causality Behind Experimental Choices:

  • Palladium Catalysis: Palladium complexes are exceptionally efficient at catalyzing the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are essential for assembling the complex aromatic systems found in many kinase inhibitors.[9] The choice of Pd catalyst and ligands is critical for controlling reactivity and yield.[10]

  • Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds between an aryl halide (the functionalized aminopyridinone) and a boronic acid/ester. It is valued for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[11]

  • Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxidation.[10] Therefore, all coupling reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation and ensure high yields.

The following workflow diagram illustrates the general synthetic logic.

G A 6-Amino-1-methylpyridin-2(1H)-one B Halogenation (e.g., NBS, ICl) - Introduces reactive handle A->B Step 1 C Halogenated Aminopyridinone (Key Intermediate) B->C E Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3, Cs2CO3) C->E D Aryl/Heteroaryl Boronic Acid or Ester D->E F Functionalized Core Structure E->F Step 2 G Further Synthetic Steps (e.g., deprotection, amidation) F->G Step 3...n H Final Kinase Inhibitor G->H

Caption: General workflow for kinase inhibitor synthesis.

Exemplary Protocol: Synthesis of a Ceritinib Precursor Analogue

Ceritinib (Zykadia®) is a potent second-generation ALK inhibitor used to treat non-small cell lung cancer (NSCLC).[12][13] While the exact industrial synthesis of Ceritinib is proprietary, we can demonstrate the core principles by synthesizing a key precursor analogue using a Suzuki-Miyaura coupling reaction. This protocol details the coupling of a brominated aminopyridinone intermediate with a suitable boronic ester.

Step 1: Bromination of 6-Amino-1-methylpyridin-2(1H)-one

This initial step introduces the necessary reactive handle for the subsequent cross-coupling.

  • Materials:

    • 6-Amino-1-methylpyridin-2(1H)-one (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile (ACN), anhydrous

    • Round-bottom flask, magnetic stirrer, inert atmosphere setup

  • Procedure:

    • To a clean, oven-dried round-bottom flask under a nitrogen atmosphere, add 6-Amino-1-methylpyridin-2(1H)-one.

    • Add anhydrous acetonitrile to dissolve the starting material (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Add N-Bromosuccinimide portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate) to yield 3-bromo-6-amino-1-methylpyridin-2(1H)-one.

Step 2: Suzuki-Miyaura Coupling

This is the key bond-forming reaction to construct the core of the inhibitor.

  • Materials:

    • 3-bromo-6-amino-1-methylpyridin-2(1H)-one (1.0 eq)

    • Aryl boronic acid pinacol ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

    • 1,4-Dioxane and Water (4:1 mixture), degassed

    • Schlenk flask, condenser, inert atmosphere setup

  • Procedure:

    • To an oven-dried Schlenk flask, add the brominated aminopyridinone, the aryl boronic ester, and anhydrous potassium carbonate.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add the palladium catalyst, Pd(dppf)Cl₂, to the flask under the nitrogen atmosphere.

    • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.[14]

    • Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 6-12 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Coupling 1. Inactive catalyst (Pd(0) oxidation).2. Insufficiently degassed solvents.3. Poor quality boronic acid (hydrolysis).1. Use a fresh catalyst or a pre-catalyst. Ensure a robust inert atmosphere.2. Degas solvents thoroughly by sparging with nitrogen or argon for at least 30 minutes.3. Use fresh, high-purity boronic acid/ester.
Stalled Reaction 1. Catalyst poisoning.2. Insufficient base or temperature.1. Ensure all reagents and solvents are pure. If suspected, add a fresh portion of catalyst.2. Increase temperature in 10 °C increments. Use a stronger base like Cesium Carbonate if needed.
Formation of Byproducts 1. Homocoupling of boronic acid.2. Debromination of starting material.1. Use a slight excess (1.1-1.2 eq) of the boronic acid, but avoid a large excess.2. Ensure the reaction is not overheated and run for the minimum time necessary for completion.

Conclusion

6-Amino-1-methylpyridin-2(1H)-one is a highly valuable and versatile building block for the synthesis of ATP-competitive kinase inhibitors. Its ability to form critical hydrogen bond interactions with the kinase hinge region provides a robust anchor for fragment-based drug design.[15][16] Mastery of its functionalization, particularly through palladium-catalyzed cross-coupling reactions, enables medicinal chemists to rapidly generate diverse libraries of potent and selective kinase inhibitors for advancing cancer therapy and other therapeutic areas.

References

  • ChemSynthesis. (2025). 6-amino-1-methylpyridin-2-one - C6H8N2O, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • Semantic Scholar. (n.d.). Ceritinib: From Synthesis to Clinical Applications. Available from: [Link]

  • Google Patents. (n.d.). CN104356112A - Method for preparing ceritinib.
  • PubMed. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Available from: [Link]

  • National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available from: [Link]

  • PubMed Central. (2020). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Available from: [Link]

  • PubChem. (n.d.). 5-Amino-6-methylpyridin-2(1H)-one. Available from: [Link]

  • PubMed Central. (n.d.). Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. Available from: [Link]

  • ResearchGate. (n.d.). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Available from: [Link]

  • Academia.edu. (n.d.). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Available from: [Link]

  • PUBDB. (n.d.). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Available from: [Link]

  • ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available from: [Link]

  • RSC Publishing. (n.d.). Discovery of a novel kinase hinge binder fragment by dynamic undocking. Available from: [Link]

  • MDPI. (n.d.). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Available from: [Link]

  • The ICR Publications Repository. (2013). MedChemComm. Available from: [Link]

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available from: [Link]

  • ScienceDirect. (2014). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Available from: [Link]

  • MDPI. (n.d.). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Available from: [Link]

  • ResearchGate. (2020). Discovery of a novel kinase hinge binder fragment by dynamic undocking. Available from: [Link]

  • RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]

  • MDPI. (n.d.). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Available from: [Link]

  • PubChem. (n.d.). 6-Methylpyridin-2-ol. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of 6-Amino-1-methylpyridin-2(1H)-one in Anti-Cancer Drug Discovery

Authored by: A Senior Application Scientist Introduction: The Emerging Potential of Pyridinone Scaffolds in Oncology The pyridinone structural motif is a privileged scaffold in medicinal chemistry, demonstrating a wide a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Emerging Potential of Pyridinone Scaffolds in Oncology

The pyridinone structural motif is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] In the realm of oncology, novel molecules containing the pyridinone core have garnered significant attention for their broad-spectrum antiproliferative activities against various human tumor cell lines.[1][2] These compounds have been shown to modulate the activity of critical cancer-related targets, including protein tyrosine kinases, histone deacetylases (HDACs), and isocitrate dehydrogenase (IDH).[1][2] The versatility of the pyridinone scaffold allows for facile chemical modification, enabling the optimization of physicochemical properties and the exploration of structure-activity relationships to enhance potency and selectivity.[1][2] This document provides a detailed guide for the initial investigation of a specific pyridinone derivative, 6-Amino-1-methylpyridin-2(1H)-one, as a potential anti-cancer therapeutic agent. While extensive research on this particular molecule is nascent, the established anti-cancer profile of related compounds provides a strong rationale for its evaluation.

Physicochemical Properties of 6-Amino-1-methylpyridin-2(1H)-one

A foundational understanding of the test compound's properties is crucial for experimental design.

PropertyValueReference
Molecular FormulaC₆H₈N₂O[3]
Molecular Weight124.142 g/mol [3]
Melting Point165-167 ºC[3]
SMILESCN1C(=CC=CC1=O)N[3]

Proposed Investigational Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of 6-Amino-1-methylpyridin-2(1H)-one, from initial screening to in vivo efficacy studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Screening: Cytotoxicity Assays (MTT/CTG) B IC50 Determination in a Panel of Cancer Cell Lines A->B C Mechanism of Action Studies B->C G Xenograft/Syngeneic Tumor Model Selection B->G Lead Candidate Selection D Apoptosis Assays (Annexin V/PI) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Target Identification/ Validation (e.g., Kinase Profiling) C->F H Maximum Tolerated Dose (MTD) Study G->H I Anti-tumor Efficacy Study H->I J Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis I->J

Caption: Proposed workflow for anti-cancer evaluation of 6-Amino-1-methylpyridin-2(1H)-one.

Hypothesized Mechanism of Action: Kinase Inhibition

Many pyridinone-based anti-cancer compounds function as kinase inhibitors.[1][2] It is plausible that 6-Amino-1-methylpyridin-2(1H)-one could exert its anti-proliferative effects by targeting a key signaling pathway implicated in cancer cell growth and survival, such as the MAPK/ERK pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Compound 6-Amino-1-methylpyridin-2(1H)-one Compound->RAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Hypothesized inhibition of the MAPK/ERK pathway by 6-Amino-1-methylpyridin-2(1H)-one.

Experimental Protocols

Part 1: In Vitro Primary Screening - Cell Viability Assay (MTT)

Objective: To determine the cytotoxic effect of 6-Amino-1-methylpyridin-2(1H)-one on a panel of human cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen will identify cancer cell lines that are sensitive to the compound.

Materials:

  • 6-Amino-1-methylpyridin-2(1H)-one

  • Human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung), HepG2 (liver))

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 6-Amino-1-methylpyridin-2(1H)-one in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Example Data Presentation:

Cell LineIC50 (µM) of 6-Amino-1-methylpyridin-2(1H)-oneIC50 (µM) of Doxorubicin (Positive Control)
MCF-7[Experimental Value][Literature/Experimental Value]
HCT116[Experimental Value][Literature/Experimental Value]
A549[Experimental Value][Literature/Experimental Value]
HepG2[Experimental Value][Literature/Experimental Value]
Part 2: In Vitro Secondary Assay - Apoptosis Analysis by Annexin V/PI Staining

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Rationale: Apoptosis is a common mechanism of action for anti-cancer drugs. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest (e.g., a sensitive line from the primary screen)

  • 6-Amino-1-methylpyridin-2(1H)-one

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with 6-Amino-1-methylpyridin-2(1H)-one at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell populations to distinguish between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant.

Part 3: In Vivo Efficacy - Xenograft Tumor Model

Objective: To evaluate the anti-tumor activity of 6-Amino-1-methylpyridin-2(1H)-one in a preclinical animal model.

Rationale: In vivo studies are essential to assess a compound's efficacy in a complex biological system, taking into account factors like pharmacokinetics and bioavailability. A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard initial in vivo test.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cell line that is sensitive to the compound in vitro

  • 6-Amino-1-methylpyridin-2(1H)-one formulated in a suitable vehicle

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

    • Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Groups could include:

      • Vehicle control (e.g., administered orally or intraperitoneally)

      • 6-Amino-1-methylpyridin-2(1H)-one at two different dose levels

      • A positive control drug (e.g., doxorubicin)

    • Administer the treatments according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers twice weekly (Volume = 0.5 x length x width²).

    • Monitor animal body weight and general health status.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the data for statistical significance.

Conclusion

The pyridinone scaffold represents a promising starting point for the development of novel anti-cancer agents.[4][5][6] The protocols outlined in this document provide a comprehensive and logical framework for the initial investigation of 6-Amino-1-methylpyridin-2(1H)-one. Through systematic in vitro and in vivo evaluation, it will be possible to determine the anti-cancer potential of this compound and to elucidate its mechanism of action, thereby informing its potential for further preclinical and clinical development.

References

  • Benchchem. (n.d.). Comparative Analysis of a Novel 3,4-Dihydro-6-methyl-2-pyridone Derivative in Cancer Therapy.
  • Frontiers in Pharmacology. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
  • Journal of Medicinal Chemistry. (2023, April 13). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed.
  • Frontiers Media SA. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.).
  • ChemSynthesis. (2025, May 20). 6-amino-1-methylpyridin-2-one - C6H8N2O, density, melting point, boiling point, structural formula, synthesis.

Sources

Application

Application Notes & Protocols: 6-Amino-1-methylpyridin-2(1H)-one in Alzheimer's Disease Research

Prepared by: Gemini, Senior Application Scientist This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 6-Amino-1-methylpyridin-2(1H)-one, a potent...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 6-Amino-1-methylpyridin-2(1H)-one, a potent Glycogen Synthase Kinase 3 Beta (GSK-3β) inhibitor, in the context of Alzheimer's disease (AD) research. The protocols and insights herein are synthesized from peer-reviewed literature to ensure scientific integrity and practical utility.

Scientific Background & Rationale

Alzheimer's disease is a progressive neurodegenerative disorder characterized by two primary pathological hallmarks: the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. GSK-3β has emerged as a critical kinase in AD pathogenesis, as it is centrally involved in both the phosphorylation of tau and the modulation of Aβ production. Consequently, the inhibition of GSK-3β represents a promising therapeutic strategy.

6-Amino-1-methylpyridin-2(1H)-one has been identified as a selective inhibitor of GSK-3β. Its mechanism of action confers neuroprotective effects by directly targeting this key pathological driver. This guide outlines its use in both cellular and animal models to investigate its therapeutic potential.

Mechanism of Action: Targeting the GSK-3β Hub

6-Amino-1-methylpyridin-2(1H)-one exerts its effects by inhibiting the kinase activity of GSK-3β. In the context of AD, this inhibition initiates several beneficial downstream cascades:

  • Reduction of Tau Hyperphosphorylation: GSK-3β is a primary tau kinase. Its inhibition prevents the excessive phosphorylation of tau protein, thereby reducing the formation of NFTs and preserving microtubule stability and axonal transport.

  • Amelioration of Aβ-Induced Neurotoxicity: The compound has been shown to protect neuronal cells from the cytotoxic effects induced by Aβ oligomers.

  • Enhancement of Pro-Survival Signaling: GSK-3β inhibition leads to the activation of the CREB (cAMP response element-binding protein) signaling pathway, which is crucial for synaptic plasticity, learning, and memory. This activation can help counteract the cognitive deficits observed in AD.

The central role of this compound is visualized in the signaling pathway below.

Caption: GSK-3β inhibition pathway in Alzheimer's disease.

Application I: In Vitro Neuroprotection Assays

Objective: To determine the efficacy of 6-Amino-1-methylpyridin-2(1H)-one in protecting neuronal cells from Aβ-induced toxicity and reducing tau phosphorylation.

Application Note: SH-SY5Y human neuroblastoma cells are a standard model for this purpose. They are cultured and then exposed to pre-aggregated Aβ oligomers to simulate the toxic environment in an AD brain. The compound is co-incubated to assess its protective capacity. A dose-response study is critical to determine the optimal concentration.

Experimental Workflow: In Vitro Analysis

Caption: Workflow for in vitro evaluation of neuroprotective effects.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with varying concentrations of 6-Amino-1-methylpyridin-2(1H)-one (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours.

    • Add 10 µM of pre-aggregated Aβ₁₋₄₂ oligomers to the appropriate wells.

    • Include control wells (vehicle only) and Aβ₁₋₄₂ only wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Protocol 2: Western Blot for Tau and GSK-3β Phosphorylation

This protocol measures changes in the phosphorylation status of key proteins in the pathway.

  • Cell Lysis: After treatment (as described in Protocol 1), wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies. Recommended antibodies include:

    • Rabbit anti-phospho-GSK-3β (Ser9)

    • Rabbit anti-GSK-3β

    • Mouse anti-phospho-Tau (Ser396)

    • Mouse anti-Tau

    • Rabbit anti-β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Table 1: Summary of In Vitro Data
ParameterCell LineAβ ConcentrationCompound ConcentrationResult
Cell Viability SH-SY5Y10 µM25 µMSignificant recovery of viability
p-Tau (Ser396) SH-SY5Y10 µM25 µMSignificant decrease in phosphorylation
p-GSK-3β (Ser9) SH-SY5YN/A25 µMSignificant increase (inhibitory mark)
p-CREB (Ser133) SH-SY5Y10 µM25 µMSignificant increase (activation)

Note: The values presented are representative and should be empirically determined for each experimental setup.

Application II: In Vivo Cognitive & Neuropathological Assessment

Objective: To evaluate the ability of 6-Amino-1-methylpyridin-2(1H)-one to rescue cognitive deficits and reduce AD-related pathology in a transgenic mouse model.

Application Note: The APP/PS1 transgenic mouse model is commonly used as it develops both Aβ plaques and cognitive impairments, mimicking human AD. Treatment is typically administered over several weeks via oral gavage. Cognitive function is assessed using behavioral tests like the Morris Water Maze (MWM), which evaluates spatial learning and memory.

Experimental Workflow: In Vivo Analysis
Method

Detailed protocol for 6-Amino-1-methylpyridin-2(1H)-one synthesis

An Application Note for the Synthesis of 6-Amino-1-methylpyridin-2(1H)-one Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Amino-1-methylpyridin-2(1H)-one, a valuable heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 6-Amino-1-methylpyridin-2(1H)-one

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Amino-1-methylpyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The described method is based on the selective N-methylation of the pyridinone ring of the readily available precursor, 6-aminopyridin-2(1H)-one. This protocol emphasizes safety, reproducibility, and high purity of the final product. We delve into the rationale behind key procedural steps, from the choice of reagents to the purification strategy, to provide researchers with a robust and reliable synthetic method.

Introduction

6-Amino-1-methylpyridin-2(1H)-one is a substituted pyridinone derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a nucleophilic amino group and a lactam moiety, allows for diverse chemical modifications, making it an attractive scaffold for library synthesis and lead optimization campaigns. The protocol detailed herein follows a classical and efficient approach: the deprotonation of the pyridinone nitrogen of 6-aminopyridin-2(1H)-one followed by nucleophilic substitution with a methylating agent. This application note provides all necessary details for the successful execution, purification, and characterization of the target compound.

Reaction Principle and Scheme

The core of this synthesis is the selective N-alkylation of the pyridinone ring. 6-Aminopyridin-2(1H)-one exists in tautomeric equilibrium with 6-amino-2-hydroxypyridine. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-Dimethylformamide (DMF) selectively deprotonates the pyridinone nitrogen, which is more acidic than the exocyclic amine. The resulting sodium salt is a potent nucleophile that readily reacts with methyl iodide in an SN2 reaction to yield the desired N-methylated product.

Reaction Scheme:

Figure 1: N-methylation of 6-aminopyridin-2(1H)-one to yield 6-Amino-1-methylpyridin-2(1H)-one.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Suggested Purity
6-Aminopyridin-2(1H)-one4263-00-5C₅H₆N₂O110.12≥98%
Sodium Hydride (NaH)7646-69-7NaH24.0060% dispersion in oil
Methyl Iodide (MeI)74-88-4CH₃I141.94≥99%, stabilized
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Hexanes110-54-3C₆H₁₄86.18ACS Grade
Saturated aq. NaCl (Brine)7647-14-5NaCl58.44N/A
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37≥97%
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Dropping funnel and condenser

  • Nitrogen or Argon gas inlet with bubbler

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Glassware for recrystallization

  • Standard analytical equipment (NMR, MS, Melting Point Apparatus)

Safety and Hazard Management

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • Sodium Hydride (NaH): Flammable solid and highly reactive with water, releasing flammable hydrogen gas. Handle under an inert atmosphere (N₂ or Ar). Do not allow contact with water or protic solvents.

  • Methyl Iodide (MeI): Toxic, volatile, and a suspected carcinogen. Handle with extreme care, ensuring no skin contact or vapor inhalation. All transfers should be performed in a fume hood.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated area.

  • Quenching: The quenching of excess NaH is highly exothermic. Perform this step slowly and with cooling.

Experimental Workflow Diagram

The overall workflow for the synthesis is depicted below, from initial setup to final product characterization.

SynthesisWorkflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup Assemble dry glassware under inert atmosphere (N₂) suspend_nah Suspend NaH in anhydrous DMF setup->suspend_nah add_sm Add 6-aminopyridin-2(1H)-one at 0°C (Deprotonation) suspend_nah->add_sm add_mei Add Methyl Iodide dropwise at 0°C add_sm->add_mei warm_rt Warm to RT and stir (Methylation) add_mei->warm_rt quench Quench reaction carefully with water warm_rt->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over MgSO₄ and concentrate wash->dry purify Purify by recrystallization dry->purify characterize Characterize product (NMR, MS, MP) purify->characterize

Caption: High-level workflow for the synthesis of 6-Amino-1-methylpyridin-2(1H)-one.

Detailed Synthesis Protocol

Step 1: Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.

  • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • In the flask, suspend sodium hydride (0.53 g, 13.2 mmol, 1.2 equiv., 60% dispersion) in 50 mL of anhydrous DMF.

  • Cool the suspension to 0 °C using an ice-water bath.

Causality: An inert and anhydrous environment is critical because sodium hydride reacts violently with water. DMF is an ideal solvent as it is polar aprotic and effectively dissolves the pyridinone salt formed after deprotonation.

Step 2: Deprotonation
  • In a separate beaker, dissolve 6-aminopyridin-2(1H)-one (1.21 g, 11.0 mmol, 1.0 equiv.) in 20 mL of anhydrous DMF.

  • Using a syringe, add the solution of the starting material dropwise to the stirred NaH suspension at 0 °C over 15 minutes.

  • Observe for the cessation of hydrogen gas evolution (bubbling).

  • Stir the resulting mixture at 0 °C for an additional 30 minutes.

Causality: Slow addition at 0 °C helps to control the exothermic deprotonation reaction and the release of hydrogen gas. Ensuring the reaction is complete before adding the electrophile maximizes the yield.

Step 3: N-Methylation
  • Add methyl iodide (0.75 mL, 1.70 g, 12.0 mmol, 1.1 equiv.) dropwise to the reaction mixture at 0 °C via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture at room temperature for 3-4 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

Causality: A slight excess of the methylating agent ensures the complete conversion of the pyridinone salt. The reaction is typically complete within a few hours at room temperature.

Step 4: Work-up and Extraction
  • Cool the flask back to 0 °C in an ice-water bath.

  • CAREFULLY and slowly quench the reaction by the dropwise addition of 10 mL of deionized water to destroy any unreacted NaH.

  • Transfer the mixture to a 500 mL separatory funnel and dilute with 150 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Causality: The aqueous work-up removes the DMF solvent and inorganic byproducts. Ethyl acetate is a suitable extraction solvent for the moderately polar product. Washing with brine helps to break emulsions and further dry the organic layer.

Step 5: Purification and Characterization
  • The crude product, typically an off-white or pale-yellow solid, should be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethanol and add hot hexanes dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Expected Yield: 70-85%.

  • Characterization:

    • Appearance: White to off-white crystalline solid.

    • Melting Point: 165-167 °C.[1]

    • Molecular Formula: C₆H₈N₂O.[1]

    • Molecular Weight: 124.14 g/mol .[1]

Simplified Reaction Mechanism

The mechanism involves two primary steps: deprotonation of the pyridinone nitrogen followed by an SN2 attack on methyl iodide.

Mechanism Start 6-Aminopyridin-2(1H)-one Anion Pyridinone Anion (Nucleophile) Start->Anion Deprotonation Base + NaH H2 - H₂ (gas) Product 6-Amino-1-methylpyridin-2(1H)-one Anion->Product N-Methylation MeI + CH₃-I (Electrophile) SN2 SN2 Attack

Caption: Simplified mechanism showing deprotonation followed by SN2 methylation.

References

  • ChemSynthesis. (2024). 6-amino-1-methylpyridin-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Phillips, S. K., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Purification of 6-Amino-1-methylpyridin-2(1H)-one

Introduction 6-Amino-1-methylpyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Amino-1-methylpyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. The purity of this compound is paramount for its successful application in subsequent synthetic steps and for ensuring the safety and efficacy of final drug products. This document provides a comprehensive guide to the purification techniques for 6-Amino-1-methylpyridin-2(1H)-one, designed for researchers, scientists, and professionals in drug development. The protocols herein are grounded in established chemical principles and are designed to be robust and reproducible.

Physicochemical Properties of 6-Amino-1-methylpyridin-2(1H)-one

A thorough understanding of the physicochemical properties of 6-Amino-1-methylpyridin-2(1H)-one is fundamental to developing effective purification strategies. These properties dictate the choice of solvents, chromatographic conditions, and handling procedures.

PropertyValueSource
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.142 g/mol [1][2]
Appearance Likely a crystalline solidInferred from related compounds
Melting Point 165-167 ºC[1]
Solubility Soluble in polar organic solvents such as methanol and ethanol. Solubility in water is likely moderate due to the presence of polar functional groups capable of hydrogen bonding.Inferred from related compounds
pKa The amino group imparts basic character, while the pyridinone ring can exhibit acidic properties. The exact pKa values would require experimental determination or computational prediction.General chemical knowledge

Purification Strategies: A Multi-faceted Approach

The purification of 6-Amino-1-methylpyridin-2(1H)-one from a crude reaction mixture typically involves the removal of unreacted starting materials, by-products, and other impurities. A combination of techniques is often employed to achieve the desired level of purity. The choice of method depends on the nature and quantity of the impurities, as well as the scale of the purification.

Caption: General workflow for the purification of 6-Amino-1-methylpyridin-2(1H)-one.

Protocol 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying crystalline solids. The principle lies in the differential solubility of the compound of interest and its impurities in a suitable solvent system at different temperatures.

Rationale for Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, the impurities should either be highly soluble or insoluble in the solvent at all temperatures. For 6-Amino-1-methylpyridin-2(1H)-one, polar protic solvents like ethanol or isopropanol, or a mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes), are good starting points due to the compound's polar nature.

Step-by-Step Protocol:
  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone) at room temperature and upon heating.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 6-Amino-1-methylpyridin-2(1H)-one and the chosen recrystallization solvent. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The compound should crystallize out. For maximum yield, the flask can be subsequently placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3][4] It is particularly useful for separating complex mixtures or when recrystallization is ineffective.

Rationale for Stationary and Mobile Phase Selection: For a polar compound like 6-Amino-1-methylpyridin-2(1H)-one, a polar stationary phase such as silica gel is appropriate. The mobile phase (eluent) should be a solvent system that provides good separation between the target compound and impurities. A mixture of a less polar solvent (e.g., ethyl acetate, dichloromethane) and a more polar solvent (e.g., methanol, ethanol) is commonly used. The optimal solvent ratio is determined by thin-layer chromatography (TLC).

Step-by-Step Protocol:
  • TLC Analysis: Develop a TLC method to determine the appropriate eluent system. Spot the crude mixture on a TLC plate and elute with different solvent mixtures (e.g., varying ratios of ethyl acetate/methanol). The ideal system will show good separation of the desired product spot from impurity spots, with an Rf value for the product of around 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Caption: Workflow for purification by flash column chromatography.

Purity Assessment

The purity of the final product must be rigorously assessed to ensure it meets the required specifications. A combination of analytical techniques should be employed.

Thin-Layer Chromatography (TLC)
  • Principle: A quick and simple method to qualitatively assess purity. A pure compound should ideally show a single spot.

  • Protocol: Dissolve a small amount of the purified product in a suitable solvent and spot it on a TLC plate alongside the crude material. Develop the plate using the eluent system determined for column chromatography. Visualize the spots under UV light or by staining.

High-Performance Liquid Chromatography (HPLC)
  • Principle: A highly sensitive and quantitative method for purity determination. The area of the peak corresponding to the compound is proportional to its concentration.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance.

    • Purity Calculation: Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: Provides detailed structural information and can be used to identify and quantify impurities. ¹H NMR is particularly useful for assessing purity.

  • Protocol: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire the ¹H NMR spectrum. The absence of signals corresponding to impurities indicates high purity.

Melting Point Determination
  • Principle: A pure crystalline solid has a sharp and characteristic melting point range. Impurities tend to depress and broaden the melting point range.

  • Protocol: Measure the melting point of the purified product using a melting point apparatus and compare it to the literature value (165-167 ºC).[1] A narrow melting point range close to the literature value is indicative of high purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care as they are flammable and may be toxic.

  • Refer to the Safety Data Sheet (SDS) for 6-Amino-1-methylpyridin-2(1H)-one and all solvents used for detailed hazard information. The related compound 5-Amino-6-methylpyridin-2(1H)-one is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Similar precautions should be taken.

Conclusion

The successful purification of 6-Amino-1-methylpyridin-2(1H)-one is a critical step in its utilization for research and development. This guide provides a framework of robust purification and analytical protocols. The specific conditions for recrystallization and chromatography may require some optimization depending on the nature and extent of the impurities present in the crude material. By systematically applying the principles and techniques outlined in this document, researchers can consistently obtain high-purity 6-Amino-1-methylpyridin-2(1H)-one for their intended applications.

References

  • PubChem. 6-Methylpyridin-2-ol. National Center for Biotechnology Information. [Link]

  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1534.
  • PubChem. 5-Amino-6-methylpyridin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • Ali, A., et al. (2021). 2-Amino-6-Methylpyridine Based Co-Crystal Salt Formation Using Succinic Acid: Single-Crystal Analysis and Computational Exploration. Journal of Molecular Structure, 1230, 129893.
  • ChemSynthesis. 6-amino-1-methylpyridin-2-one. [Link]

  • BenchChem. (2025).
  • Opentrons. Automating Column Chromatography Protein Purification. [Link]

  • Ritchie, C. (2012). Protein Purification.
  • Yadav, V., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1), 1-13.
  • Rojas, J. (2024, March 8). Mastering Amine Synthesis: From Substitution to Diazonium Ions. YouTube.
  • BenchChem. (2025).
  • Google Patents. (1986).
  • Syaima, H., et al. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
  • Ferreira, R. S., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(22), 5464.
  • Wang, Y., et al. (2023). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. Foods, 12(23), 4301.
  • Kaya, İ., & Avcı, A. (2017). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Polimery, 62(3), 170-178.

Sources

Method

Analytical methods for 6-Amino-1-methylpyridin-2(1H)-one characterization

An Application Note for the Comprehensive Characterization of 6-Amino-1-methylpyridin-2(1H)-one Introduction 6-Amino-1-methylpyridin-2(1H)-one is a heterocyclic organic compound belonging to the pyridinone class. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of 6-Amino-1-methylpyridin-2(1H)-one

Introduction

6-Amino-1-methylpyridin-2(1H)-one is a heterocyclic organic compound belonging to the pyridinone class. Its structure, featuring both an amino group and a lactam-like pyridone ring, makes it a valuable building block in medicinal chemistry and pharmaceutical research. The precise characterization of this molecule is paramount for ensuring purity, stability, and identity in drug discovery and development pipelines. This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to the analytical methodologies required for a thorough characterization of 6-Amino-1-methylpyridin-2(1H)-one. The protocols herein are designed to be robust and self-validating, grounded in established analytical principles.

Physicochemical Properties

A foundational step in any analytical workflow is the determination of the compound's basic physical and chemical properties. These data are crucial for method development, handling, and storage.

PropertyValueSource
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.142 g/mol [1]
Melting Point 165-167 ºC[1]
Appearance Yellowish crystalline solid[2]
SMILES CN1C(=CC=CC1=O)N[1]
InChIKey LRUDTHYTKINLOF-UHFFFAOYAK[1]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of 6-Amino-1-methylpyridin-2(1H)-one and for quantifying it in various matrices. Given its polarity, a reversed-phase HPLC method is highly effective.

Principle and Rationale

Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase. 6-Amino-1-methylpyridin-2(1H)-one, being a polar molecule, will have a moderate affinity for the stationary phase, allowing for excellent separation from nonpolar impurities. The inclusion of a buffer in the mobile phase is critical to ensure the consistent ionization state of the amino group, leading to sharp, reproducible peaks.[3] A Diode Array Detector (DAD) is employed for detection, which allows for the simultaneous monitoring of absorbance at multiple wavelengths, thus providing spectral information that can aid in peak identification and purity assessment.

Experimental Protocol: HPLC Purity Assay

1.2.1 Sample Preparation:

  • Prepare a stock solution of 6-Amino-1-methylpyridin-2(1H)-one at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Filter all samples through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

1.2.2 Instrumentation and Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Ammonium Acetate (pH 7.0)B: Acetonitrile
Gradient 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-20 min: 95% to 5% B20-25 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm (primary), with a spectral scan from 200-400 nm
Data Interpretation

The primary peak corresponding to 6-Amino-1-methylpyridin-2(1H)-one should be well-resolved from any impurity peaks. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. The UV spectrum extracted from the DAD can be used as a preliminary identity confirmation against a reference standard.

Workflow Diagram```dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in ACN:H2O Weigh->Dissolve Dilute Dilute to 0.1 mg/mL Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject 10 µL Filter->Inject Separate RP-C18 Column Separation Inject->Separate Detect DAD Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for LC-MS analysis of 6-Amino-1-methylpyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1 Principle and Rationale NMR spectroscopy is the most definitive technique for elucidating the chemical structure of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For 6-Amino-1-methylpyridin-2(1H)-one, NMR will confirm the presence of the methyl group, the amino group, and the protons on the pyridinone ring.

2.2.2 Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often a good choice for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (e.g., from the amino group).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required.

2.2.3 Expected ¹H NMR Spectrum (in DMSO-d₆)

  • ~ δ 7.0-7.5 ppm: A doublet of doublets (dd), 1H, corresponding to the proton at C5.

  • ~ δ 6.0-6.5 ppm: A doublet (d), 1H, corresponding to the proton at C3.

  • ~ δ 5.8-6.2 ppm: A doublet (d), 1H, corresponding to the proton at C4.

  • ~ δ 5.5 ppm: A broad singlet (s), 2H, from the -NH₂ protons. This peak is exchangeable with D₂O.

  • ~ δ 3.3 ppm: A singlet (s), 3H, from the N-CH₃ methyl protons.

2.2.4 Expected ¹³C NMR Spectrum (in DMSO-d₆)

  • ~ δ 160-165 ppm: Carbonyl carbon (C2).

  • ~ δ 140-150 ppm: Quaternary carbon attached to the amino group (C6).

  • ~ δ 130-140 ppm: Aromatic CH (C5).

  • ~ δ 110-120 ppm: Aromatic CH (C4).

  • ~ δ 95-105 ppm: Aromatic CH (C3).

  • ~ δ 30-35 ppm: Methyl carbon (N-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

2.3.1 Principle and Rationale FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For 6-Amino-1-methylpyridin-2(1H)-one, FTIR is excellent for confirming the presence of the N-H bonds of the amino group, the C=O bond of the pyridone, and the C-N and aromatic C-H bonds.

2.3.2 Protocol: FTIR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: An FTIR spectrometer.

  • Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.

2.3.3 Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchMethyl (-CH₃)
1650 - 1630C=O stretchAmide/Pyridone Carbonyl
1620 - 1580N-H bendPrimary Amine (-NH₂)
1550 - 1450C=C stretchAromatic Ring
1350 - 1250C-N stretchAromatic Amine

Summary of Analytical Methods

TechniquePurposeKey ParametersExpected Outcome
HPLC Purity Assessment & QuantificationC18 column, ACN/Ammonium Acetate gradient, DAD at 254 nmRetention time and peak area for purity calculation.
LC-MS Molecular Weight ConfirmationESI+ mode[M+H]⁺ ion at m/z 125.0715.
¹H NMR Structural Elucidation400 MHz, DMSO-d₆Chemical shifts and coupling patterns confirming proton assignments.
¹³C NMR Carbon Skeleton Confirmation100 MHz, DMSO-d₆Chemical shifts corresponding to the 6 unique carbon atoms.
FTIR Functional Group IdentificationKBr pellet or ATRAbsorption bands for N-H, C=O, C-N, and C-H bonds.

Conclusion

The comprehensive characterization of 6-Amino-1-methylpyridin-2(1H)-one requires an orthogonal approach combining chromatographic and spectroscopic techniques. The protocols detailed in this application note provide a robust framework for establishing the identity, purity, and structure of this important heterocyclic compound. By following these methods, researchers can ensure the quality and integrity of their material, which is a critical requirement for its application in pharmaceutical research and development.

References

  • ChemSynthesis. (2024). 6-amino-1-methylpyridin-2-one. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Amino-2-methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (2023). 2-Pyridone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 6'-Amino-1-methyl[3,3'-bipyridin]-2(1H)-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6, ANALYTICAL METHODS. In Toxicological Profile for Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-6-methylpyridin-2(1H)-one. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Kubicki, M. (2018). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

  • ResearchGate. (2014). 2-Amino-6-methylpyridinium nitrophenolate nitrophenol. Retrieved from [Link]

  • LookChem. (2024). Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). Retrieved from [Link]

Sources

Application

Application Note & Protocols: Regioselective Electrophilic Functionalization of 6-Amino-1-methylpyridin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide to the reaction of 6-amino-1-methylpyridin-2(1H)-one with common electrophiles.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the reaction of 6-amino-1-methylpyridin-2(1H)-one with common electrophiles. 6-Amino-1-methylpyridin-2(1H)-one is a valuable heterocyclic building block in medicinal chemistry, and understanding its reactivity is crucial for the synthesis of complex pharmaceutical intermediates. This guide elucidates the electronic properties governing its reactivity, predicts the regioselectivity of electrophilic attack, and offers detailed protocols for key transformations including halogenation, nitration, and acylation. The causality behind experimental choices is explained, ensuring that the protocols serve as a robust foundation for practical application and further methods development.

Introduction: The Chemical Personality of 6-Amino-1-methylpyridin-2(1H)-one

6-Amino-1-methylpyridin-2(1H)-one is a unique heterocyclic scaffold characterized by a complex interplay of electronic effects. The pyridine ring, generally considered electron-deficient, is significantly modified by three key substituents:

  • C6-Amino Group (-NH₂): A powerful activating group that donates electron density to the ring through resonance (+R effect), strongly directing electrophilic attack to the ortho (C5) and para (C3) positions.

  • C2-Carbonyl Group (C=O): An electron-withdrawing group (-R effect) that deactivates the ring, particularly at the C3 and C5 positions.

  • N1-Methyl Group (-CH₃): An electron-donating group through induction (+I effect) which also prevents tautomerization to the corresponding 2-hydroxypyridine form, locking the system in the pyridinone structure.

The dominant influence is the C6-amino group, which transforms the pyridinone ring into a highly nucleophilic system, primed for electrophilic substitution. The resonance stabilization of the cationic intermediate (sigma complex) dictates the regiochemical outcome, favoring attack at the C3 and C5 positions where the positive charge can be delocalized onto the amino nitrogen.

Predicted Regioselectivity

The reaction of an electrophile (E⁺) is predicted to proceed preferentially at the C3 and C5 positions due to the stabilization of the intermediate sigma complex by the C6-amino group.

G cluster_0 Resonance Stabilization of C3 Attack cluster_1 Resonance Stabilization of C5 Attack start_C3 Reactant intermediate_C3 Sigma Complex (C3 Attack) start_C3->intermediate_C3 stabilized_C3 Key Resonance Structure intermediate_C3->stabilized_C3 start_C5 Reactant intermediate_C5 Sigma Complex (C5 Attack) start_C5->intermediate_C5 stabilized_C5 Key Resonance Structure intermediate_C5->stabilized_C5

Caption: Predicted electrophilic attack at C3 and C5 positions.

Key Electrophilic Reactions & Protocols

The high electron density of the ring allows for a range of electrophilic substitution reactions to be performed under relatively mild conditions.

Halogenation

Halogenated aminopyridinones are versatile intermediates, particularly for cross-coupling reactions.[1] The strong activation by the amino group allows for the use of mild halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

Causality of Protocol Choices:

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) are often used as they are relatively inert and effectively dissolve the reactants. Acetonitrile can help stabilize charged intermediates.[2]

  • Reagent: NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. It minimizes the formation of poly-brominated byproducts and the generation of corrosive HBr.

  • Temperature: Reactions are typically run at room temperature or slightly below (0 °C) to control selectivity and prevent potential side reactions.

Table 1: Summary of Halogenation Conditions

ElectrophileReagentSolventTemp.Expected Major Product(s)
Br⁺N-Bromosuccinimide (NBS)CH₃CNRT3-Bromo- & 5-Bromo- isomers
Cl⁺N-Chlorosuccinimide (NCS)CH₂Cl₂RT3-Chloro- & 5-Chloro- isomers
I⁺N-Iodosuccinimide (NIS)CH₃CN50 °C3-Iodo- & 5-Iodo- isomers
Protocol 2.1.1: Monobromination using N-Bromosuccinimide (NBS)

Objective: To synthesize a mixture of 3-bromo- and 5-bromo-6-amino-1-methylpyridin-2(1H)-one.

Materials:

  • 6-Amino-1-methylpyridin-2(1H)-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-amino-1-methylpyridin-2(1H)-one (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature over 10 minutes. Rationale: Portion-wise addition helps to control the reaction exotherm and maintain selectivity.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Redissolve the residue in ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to separate the 3-bromo and 5-bromo isomers.

Nitration

Nitration introduces the synthetically versatile nitro group (-NO₂). Studies on analogous N-methyl-pyridinones show that nitration occurs readily as the free base, typically at the 3-position.[3]

Causality of Protocol Choices:

  • Reagents: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺).[4]

  • Temperature: The reaction is highly exothermic and must be performed at low temperatures (0 °C) to prevent over-reaction and decomposition. In the case of highly activated systems like aniline, the amino group can be protonated by the strong acid, forming a deactivating anilinium ion which directs meta.[5][6] While the pyridinone nitrogen is less basic, careful pH and temperature control is paramount.

Table 2: Summary of Nitration Conditions

ElectrophileReagentConditionsExpected Major Product
NO₂⁺HNO₃ / H₂SO₄0 °C3-Nitro-6-amino-1-methylpyridin-2(1H)-one
Protocol 2.2.1: Nitration using Nitric Acid/Sulfuric Acid

Objective: To synthesize 3-nitro-6-amino-1-methylpyridin-2(1H)-one.

Materials:

  • 6-Amino-1-methylpyridin-2(1H)-one (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice chips

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • In a flask cooled to 0 °C in an ice bath, add concentrated sulfuric acid.

  • Slowly add 6-amino-1-methylpyridin-2(1H)-one (1.0 eq) to the cold acid with vigorous stirring. Ensure the temperature does not rise above 5-10 °C.

  • In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cold.

  • Add the cold nitrating mixture dropwise to the pyridinone solution over 30-60 minutes, maintaining the reaction temperature at 0 °C. Rationale: Slow, dropwise addition is critical to control the exotherm and prevent runaway reactions.

  • After the addition is complete, stir the mixture at 0 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the product.

  • Neutralize the cold aqueous slurry by the slow, portion-wise addition of solid or saturated aqueous NaHCO₃ until the pH is ~7.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum. Recrystallization from ethanol or a similar solvent may be required for further purification.

Acylation

Friedel-Crafts acylation on pyridine rings is notoriously difficult because the ring nitrogen complexes with the Lewis acid catalyst, leading to strong deactivation.[7] However, the powerful activating effect of the amino group in our substrate may enable acylation under specific conditions. An alternative is Vilsmeier-Haack formylation, which uses a milder electrophile.

Causality of Protocol Choices:

  • Vilsmeier-Haack Reagents: A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent, a chloroiminium cation, which is a mild electrophile capable of formylating activated aromatic rings.

  • Workup: The reaction is quenched with a basic solution (e.g., sodium acetate or sodium bicarbonate) to hydrolyze the iminium intermediate to the final aldehyde product.

Table 3: Summary of Acylation/Formylation Conditions

ReactionReagentsTemp.Expected Major Product(s)
Vilsmeier-Haack FormylationPOCl₃, DMF0 °C to 80 °C3-Formyl- & 5-Formyl- isomers
Friedel-Crafts AcylationAcetyl Chloride, AlCl₃(Challenging)Low yield of 3-acetyl and 5-acetyl isomers expected
Protocol 2.3.1: Vilsmeier-Haack Formylation

Objective: To synthesize a mixture of 3-formyl- and 5-formyl-6-amino-1-methylpyridin-2(1H)-one.

Materials:

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 6-Amino-1-methylpyridin-2(1H)-one (1.0 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or Sodium Acetate (NaOAc)

Procedure:

  • In a three-neck flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath.

  • Slowly add POCl₃ (1.5 eq) dropwise to the DMF, keeping the temperature below 10 °C. Stir for 30 minutes at this temperature to pre-form the Vilsmeier reagent.

  • Add a solution of 6-amino-1-methylpyridin-2(1H)-one (1.0 eq) in anhydrous DCE dropwise to the Vilsmeier reagent.

  • After addition, slowly warm the reaction mixture to 70-80 °C and stir for 4-8 hours.

  • Cool the mixture back to 0 °C and quench by slowly pouring it into a stirred solution of saturated aqueous NaHCO₃ or NaOAc.

  • Continue stirring for 1 hour until the hydrolysis is complete.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

General Experimental Workflow

The successful execution of these reactions relies on a systematic workflow from setup to characterization.

G start Start: Reactant & Reagents setup Reaction Setup (Inert Atmosphere, Temp. Control) start->setup monitoring Reaction Monitoring (TLC, LC-MS) setup->monitoring Stirring workup Quenching & Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography / Recrystallization) workup->purification characterization Characterization (NMR, MS, m.p.) purification->characterization product Purified Product characterization->product

Caption: General workflow for electrophilic substitution reactions.

Conclusion

6-Amino-1-methylpyridin-2(1H)-one is a highly activated heterocyclic system that readily undergoes electrophilic substitution. The powerful directing effect of the C6-amino group channels electrophiles primarily to the C3 and C5 positions. By carefully selecting mild reagents and controlling reaction conditions, particularly temperature, a variety of functional groups can be installed regioselectively. The protocols provided herein offer a robust starting point for the synthesis of diverse, functionalized pyridinone derivatives for application in drug discovery and development.

References

  • BenchChem. Application Notes and Protocols: Reaction of 6-Methylpyridin-2(5H)-imine with Electrophiles. (Note: This is an analogous system, providing principles of aminopyridine reactivity). [1]

  • Katritzky, A.R., et al. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic. (Provides precedent for nitration at the 3-position of a closely related pyridone). [3]

  • García Ruano, J. L., et al. Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis. (Details halogenation of various activated pyridines, establishing conditions applicable to the target molecule). [2]

  • Aschwanden, P. Preparation of Pyridines, Part 3: By Acylation. YouTube. (Discusses the challenges and strategies for acylating pyridine rings). [7]

  • ReMaster, J. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. (Provides a general overview of the mechanism for generating the nitronium ion). [4]

  • Khan Academy. Nitration of Aniline | Electrophilic Aromatic Substitution Reactions. YouTube. (Explains the reactivity of aniline and the effect of acidic conditions on the amino group). [6]

  • Pearson+. Despite the amino group being an ortho/para director, nitration o... Study Prep. (Discusses the formation of meta-product during aniline nitration in strong acid). [5]

Sources

Method

Application Notes: 6-Amino-1-methylpyridin-2(1H)-one as a Versatile Building Block in Multicomponent Reactions

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Pyridinones in Modern Synthesis Multicomponent reactions (MCRs) are convergent chemical transformations in which three or more reacta...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Pyridinones in Modern Synthesis

Multicomponent reactions (MCRs) are convergent chemical transformations in which three or more reactants combine in a single, one-pot operation to form a product that incorporates all or most of the atoms of the starting materials.[1][2] This inherent efficiency, atom economy, and operational simplicity make MCRs powerful tools in medicinal chemistry and drug discovery for the rapid generation of diverse molecular libraries.[3][4]

The 2-pyridinone core is considered a "privileged scaffold" in drug design, appearing in numerous bioactive compounds due to its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its favorable physicochemical properties.[2][5] 6-Amino-1-methylpyridin-2(1H)-one, in particular, emerges as a highly strategic building block for MCRs. Its structure contains a primary amine, which can readily participate as the "amine" component in a variety of classic MCRs, and a robust heterocyclic core that imparts desirable pharmacological characteristics to the final product.[6]

This guide provides an in-depth exploration of the application of 6-amino-1-methylpyridin-2(1H)-one in key multicomponent reactions, offering mechanistic insights and detailed experimental protocols for researchers in organic synthesis and drug development.

Physicochemical Properties and Synthesis

A thorough understanding of the starting material is critical for successful reaction design.

Table 1: Physicochemical Properties of 6-Amino-1-methylpyridin-2(1H)-one

PropertyValueReference
Molecular Formula C₆H₈N₂O[7]
Molecular Weight 124.14 g/mol [7]
Melting Point 165-167 °C[7]
SMILES CN1C(=CC=CC1=O)N[7]
InChIKey LRUDTHYTKINLOF-UHFFFAOYSA-N[7]
General Synthesis Outline

The synthesis of 6-amino-1-methylpyridin-2(1H)-one has been reported in the literature, often involving the methylation of the corresponding pyridinone precursor followed by functional group manipulations. A common route involves the nitration of 1-methylpyridin-2(1H)-one, followed by reduction of the nitro group to the target amine. Researchers should consult foundational texts for specific synthetic procedures, such as the Journal of Medicinal Chemistry, 21, p. 874, 1978.[7]

Application in Key Multicomponent Reactions

The primary amino group of 6-amino-1-methylpyridin-2(1H)-one is the key reactive handle that enables its participation in a wide array of MCRs.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides in a single step.[8][9] This reaction is exceptionally valuable for creating peptidomimetic structures.[9]

Mechanistic Rationale: The reaction is initiated by the condensation of the amine (6-amino-1-methylpyridin-2(1H)-one) and an aldehyde to form a Schiff base (or iminium ion).[10][11] The isocyanide then undergoes nucleophilic addition to the iminium carbon, forming a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, and the resulting adduct undergoes an irreversible intramolecular acyl transfer (Mumm rearrangement) to yield the stable bis-amide product.[8][10] The Mumm rearrangement is the thermodynamic driving force for the entire sequence.[8]

Ugi_Mechanism cluster_start Reactants cluster_process Reaction Pathway cluster_end Product Amine 6-Amino-1-methyl- pyridin-2(1H)-one Imine Schiff Base Formation Amine->Imine Aldehyde Aldehyde (R¹CHO) Aldehyde->Imine Acid Carboxylic Acid (R²COOH) Mumm Mumm Rearrangement Acid->Mumm Iso Isocyanide (R³NC) Nitrilium Nitrilium Ion Intermediate Iso->Nitrilium Imine->Nitrilium + Isocyanide Nitrilium->Mumm + Carboxylate Product α-Acylamino Amide Product Mumm->Product Irreversible Biginelli_Mechanism cluster_reactants Reactants cluster_pathway Reaction Pathway Aldehyde Aldehyde Imine 1. Iminium Ion Formation Aldehyde->Imine H+ Amine 6-Amino-1-methyl- pyridin-2(1H)-one Amine->Imine Ketoester β-Ketoester Enol_add 2. Enol Addition Ketoester->Enol_add Imine->Enol_add Cyclize 3. Intramolecular Cyclization Enol_add->Cyclize Product Fused Dihydropyrimidinone Product Cyclize->Product -H₂O

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Amino-1-methylpyridin-2(1H)-one

Welcome to the technical support center for the synthesis of 6-Amino-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this importan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Amino-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pyridinone scaffold. Pyridin-2(1H)-one derivatives are significant in medicinal chemistry, forming the core of various therapeutic agents.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 6-Amino-1-methylpyridin-2(1H)-one, providing causal explanations and actionable solutions.

Issue 1: Low Yield of the Desired Product

Symptom: The isolated yield of 6-Amino-1-methylpyridin-2(1H)-one is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction: The conversion of the starting material to the product may be insufficient.

    • Troubleshooting Steps:

      • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.[2] This will help determine if the reaction has reached completion.

      • Extended Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time.[2] Continue monitoring until no further consumption of the starting material is observed.

      • Temperature Adjustment: A moderate increase in reaction temperature can enhance the reaction rate. However, be cautious as excessive heat can promote side reactions.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts or leave starting material unreacted.

    • Troubleshooting Steps:

      • Review Stoichiometry: Double-check the molar ratios of all reactants.

      • Incremental Addition: For critical reagents, consider adding them portion-wise to maintain an optimal concentration throughout the reaction.

  • Degradation of Starting Materials or Product: The stability of the reagents and the product under the reaction conditions is crucial.[2]

    • Troubleshooting Steps:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]

      • Reagent Quality: Ensure the purity and stability of your starting materials. Use freshly distilled solvents and high-quality reagents.

Parameter Potential Issue Recommended Action Rationale
Reaction Time Incomplete conversionExtend duration, monitor with TLC/HPLCEnsures the reaction proceeds to completion.
Temperature Slow reaction rateCautiously increase temperatureAccelerates the reaction kinetics.
Reagents Degradation or impurityUse high-purity reagents, inert atmosphereMinimizes side reactions and degradation.
Issue 2: Presence of Significant Impurities in the Crude Product

Symptom: Analysis of the crude product (e.g., by NMR or LC-MS) reveals the presence of one or more significant impurities.

Potential Causes & Solutions:

  • Side Reactions: The reaction conditions may favor the formation of undesired byproducts. The amino group in aminopyridinones can be susceptible to various side reactions.[2]

    • Dimerization or Polymerization: The product molecule may react with itself.

      • Troubleshooting Steps:

        • Concentration Control: Experiment with different solvent volumes to find the optimal concentration that disfavors intermolecular reactions.[2]

        • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of side reactions.[2]

    • Over-methylation: If the synthesis involves N-methylation of a precursor like 6-aminopyridin-2(1H)-one, there is a risk of methylation at the exocyclic amino group in addition to the desired ring nitrogen.

      • Troubleshooting Steps:

        • Choice of Methylating Agent: Use a milder methylating agent.

        • Protecting Groups: Consider protecting the exocyclic amino group before the N-methylation step.

    • Hydrolysis of Intermediates: Certain intermediates in the synthetic pathway may be sensitive to water.

      • Troubleshooting Steps:

        • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Incomplete Cyclization: If the synthesis involves a cyclization step to form the pyridinone ring, this process may not go to completion.[2][3]

    • Troubleshooting Steps:

      • Optimize Cyclization Conditions: Adjust the temperature, catalyst, or reaction time for the cyclization step.

      • Isolate Intermediate: In some cases, it may be beneficial to isolate the open-chain precursor and perform the cyclization as a separate, optimized step.[2]

Troubleshooting Workflow: A Logic-Driven Approach

TroubleshootingWorkflow start Problem Encountered low_yield Low Yield start->low_yield impurities Significant Impurities start->impurities incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn side_reactions Side Reactions? impurities->side_reactions degradation Degradation? incomplete_rxn->degradation No extend_time Extend Time / Increase Temp incomplete_rxn->extend_time Yes inert_atm Use Inert Atmosphere degradation->inert_atm Yes solution Optimized Synthesis degradation->solution No extend_time->solution inert_atm->solution incomplete_cyclization Incomplete Cyclization? side_reactions->incomplete_cyclization No lower_temp Lower Temp / Adjust Conc. side_reactions->lower_temp Yes optimize_cyclization Optimize Cyclization Step incomplete_cyclization->optimize_cyclization Yes lower_temp->solution optimize_cyclization->solution

Caption: A flowchart for troubleshooting common synthesis issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 6-Amino-1-methylpyridin-2(1H)-one?

There are several approaches to synthesizing this compound. A common strategy involves the N-methylation of 6-aminopyridin-2(1H)-one. Another route could be the amination of a pre-methylated pyridinone precursor, such as 1-methyl-6-halopyridin-2(1H)-one. Multi-component reactions involving the condensation of a β-dicarbonyl compound equivalent with a cyanoacetamide derivative can also be employed to construct the pyridinone ring system.[2][4]

Q2: How can I effectively purify the final product?

  • Recrystallization: This is a highly effective method for purifying solid compounds.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water).[2]

      • If the solution is colored, you can add a small amount of activated carbon and heat for a short period.

      • Filter the hot solution to remove insoluble impurities and activated carbon.

      • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

      • Further cool the mixture in an ice bath to maximize the yield.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be used. A typical eluent system might be a gradient of methanol in dichloromethane.

Q3: What analytical techniques are recommended for characterizing 6-Amino-1-methylpyridin-2(1H)-one?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.

Q4: Are there any specific safety precautions I should take during this synthesis?

As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.

  • Being aware of the specific hazards of all chemicals used and consulting their Safety Data Sheets (SDS).

Visualizing a Potential Side Reaction: Over-methylation

In syntheses involving N-methylation, a common side reaction is the alkylation of other nucleophilic sites in the molecule.

OverMethylation cluster_main Desired Reaction cluster_side Side Reaction start 6-Aminopyridin-2(1H)-one desired_product 6-Amino-1-methylpyridin-2(1H)-one start->desired_product Methylating Agent side_product Over-methylated Byproduct start->side_product Methylating Agent

Caption: Desired N-methylation vs. a potential side reaction.

III. Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. For maximum yield, you can place the flask in an ice bath once it has reached room temperature.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.

This technical support guide is intended to provide a foundational understanding and practical solutions for the synthesis of 6-Amino-1-methylpyridin-2(1H)-one. For more specific queries or advanced troubleshooting, consulting the primary literature is always recommended.

IV. References

  • Bai, L., et al. (2018). One-pot synthesis of 2-(1H)-pyridinone directly from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and primary amine by using L-proline as a catalyst. Recent Advances of Pyridinone in Medicinal Chemistry.

  • BenchChem. (n.d.). Challenges in the scale-up of 3-Amino-5,6-dimethyl-2(1H)-pyridinone synthesis. BenchChem.

  • Dundee, U. o. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal.

  • El-Sayed, N. N. E., et al. (2020). Synthesis and anti-microbial activity of some 1-substituted amino-4, 6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives. Request PDF.

  • Kappe, C. O., & Falsone, S. F. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate.

  • Katrizky, A. R., et al. (2010). Pyridinones are an interesting class of six-membered heterocyclic scaffolds. Recent Advances of Pyridinone in Medicinal Chemistry.

  • McElroy, W. T., & DeShong, P. (2003). Ethyl acetoacetate in a medium of aqueous ammonia is readily converted into imino ester. Recent Advances of Pyridinone in Medicinal Chemistry.

  • MDPI. (2010). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. MDPI.

  • NIH. (2019). Visible light induced alkene aminopyridylation using N-aminopyridinium salts as bifunctional reagents. PMC.

  • ResearchGate. (2015). Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. Request PDF.

  • ResearchGate. (2018). Efficient Synthesis of 6-Amino-Substituted Pyridin2(1H)-ones Using in situ Generated Propiolic Acid Chloride. Request PDF.

  • RSC Publishing. (2017). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Chemical Communications.

Sources

Optimization

Technical Support Center: Synthesis of 6-Amino-1-methylpyridin-2(1H)-one

Welcome to the technical support center for the synthesis of 6-Amino-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Amino-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and obtain a high-purity product.

Introduction

6-Amino-1-methylpyridin-2(1H)-one is a valuable intermediate in medicinal chemistry. Its synthesis, while seemingly straightforward, can present several challenges that may lead to low yields and difficult purification. The primary synthetic strategies involve the introduction of an amino group onto a pre-formed 1-methylpyridin-2(1H)-one scaffold. The most common approaches are nucleophilic aromatic substitution of a leaving group (typically a halide) with an ammonia source, or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

This guide will focus on troubleshooting these two primary synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

Scenario 1: Low or No Product Formation

A common frustration in synthesis is a low yield of the desired product. Several factors can contribute to this issue, from reagent quality to suboptimal reaction conditions.

Q1: I am attempting to synthesize 6-Amino-1-methylpyridin-2(1H)-one via ammonolysis of 6-chloro-1-methylpyridin-2(1H)-one, but I am getting a very low yield. What are the likely causes?

A1: Low yields in the ammonolysis of a halo-pyridinone are often traced back to several key factors:

  • Insufficient Reaction Temperature and Pressure: Ammonolysis of an aromatic halide is often a sluggish reaction. The use of a sealed vessel (e.g., a pressure reactor or a sealed tube) is crucial to reach the necessary temperatures and to contain the ammonia.

  • Poor Quality of Ammonia Source: Ensure you are using a high-quality, anhydrous source of ammonia. For laboratory-scale reactions, a solution of ammonia in a suitable solvent like methanol or dioxane is often used. The concentration of this solution should be accurately known.

  • Decomposition of Starting Material: 6-chloro-1-methylpyridin-2(1H)-one can be susceptible to decomposition at very high temperatures over prolonged reaction times. It is a balance between providing enough energy to drive the reaction and minimizing degradation.

  • Presence of Water: Moisture can interfere with the reaction. Ensure all your reagents and solvents are dry.

dot

cluster_0 Troubleshooting Low Yield in Ammonolysis Start Start Low_Yield Low Yield of 6-Amino-1-methylpyridin-2(1H)-one Start->Low_Yield Check_Temp_Pressure Verify Reaction Temperature & Pressure Low_Yield->Check_Temp_Pressure High activation energy Check_Ammonia Assess Ammonia Source Quality Low_Yield->Check_Ammonia Reagent integrity Check_Purity Analyze Starting Material Purity Low_Yield->Check_Purity Side reactions Optimize_Conditions Systematically Optimize Reaction Conditions Check_Temp_Pressure->Optimize_Conditions Check_Ammonia->Optimize_Conditions Check_Purity->Optimize_Conditions Successful_Synthesis Improved Yield Optimize_Conditions->Successful_Synthesis

Caption: Troubleshooting workflow for low yield in ammonolysis.

Q2: I am trying a Buchwald-Hartwig amination on 6-bromo-1-methylpyridin-2(1H)-one with ammonia or an ammonia surrogate, and the reaction is not proceeding. What should I check?

A2: The Buchwald-Hartwig amination is a powerful tool, but its success is highly dependent on the careful selection of several components.[1]

  • Catalyst System (Palladium Pre-catalyst and Ligand): The choice of ligand is critical. For amination with ammonia, specialized ligands are often required to facilitate the challenging C-N bond formation. Consider screening different palladium pre-catalysts and ligands.

  • Base: The strength and solubility of the base are crucial. A strong, non-nucleophilic base is typically used. Sodium tert-butoxide is a common choice. The base's purity is also important.

  • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are commonly used.

  • Reaction Atmosphere: The reaction is highly sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are properly degassed.

dot

cluster_1 Key Parameters in Buchwald-Hartwig Amination Catalyst Palladium Pre-catalyst & Ligand Product 6-Amino-1-methylpyridin-2(1H)-one Catalyst->Product Base Base (e.g., NaOtBu) Base->Product Solvent Anhydrous, Degassed Solvent Solvent->Product Atmosphere Inert Atmosphere (Ar or N2) Atmosphere->Product

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 6-Amino-1-methylpyridin-2(1H)-one

Welcome to the technical support center for the synthesis and optimization of 6-Amino-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 6-Amino-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important chemical intermediate. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols grounded in established chemical principles.

I. Introduction to the Synthesis of 6-Amino-1-methylpyridin-2(1H)-one

6-Amino-1-methylpyridin-2(1H)-one is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves the amination of a corresponding pyridone precursor. The efficiency of this synthesis is critical for the overall yield and purity of the final active pharmaceutical ingredient (API). This guide will focus on the common challenges encountered during its synthesis and provide systematic approaches to optimize the reaction conditions.

The primary synthetic strategy discussed is the direct amination of a suitable 1-methyl-2-pyridone precursor. This often involves a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. The reactivity of the pyridone ring, influenced by the resident methyl group and the carbonyl functionality, presents unique challenges and opportunities for optimization.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 6-Amino-1-methylpyridin-2(1H)-one, providing explanations for their causes and step-by-step solutions.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired product is significantly lower than expected.

Potential Causes and Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Insufficiently Activated Pyridone Ring The pyridone ring may not be electrophilic enough for the nucleophilic attack by the amine. The carbonyl group is electron-withdrawing, but this effect might be insufficient.1. Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed. Monitor for decomposition of starting material and product. 2. Use a Stronger Aminating Agent: Consider using a more reactive source of ammonia or a primary amine if applicable. 3. Alternative Synthetic Route: If direct amination is unsuccessful, consider a two-step approach involving the synthesis of a 6-halopyridin-2-one followed by a nucleophilic substitution or a Buchwald-Hartwig amination.
Poor Leaving Group If the reaction proceeds via a precursor with a leaving group at the 6-position (e.g., a hydroxyl group), it may not be readily displaced.1. Activate the Leaving Group: Convert a hydroxyl group to a better leaving group, such as a tosylate or mesylate, prior to amination. 2. Consider Halogenation: Synthesize the 6-chloro or 6-bromo derivative of 1-methylpyridin-2(1H)-one. Halides are generally good leaving groups in SNAr reactions.
Decomposition of Reagents or Product High reaction temperatures or prolonged reaction times can lead to the degradation of the starting materials, intermediates, or the final product.1. Optimize Reaction Time and Temperature: Conduct a time-course study at various temperatures to find the optimal balance between reaction rate and decomposition. 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures.

Workflow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low Yield Observed check_sm Check for Unreacted Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent check_sm->sm_absent No increase_temp Increase Reaction Temperature stronger_reagent Use Stronger Aminating Reagent increase_temp->stronger_reagent Still low yield alt_route Consider Alternative Synthetic Route stronger_reagent->alt_route Still low yield activate_lg Activate Leaving Group (e.g., -OH to -OTs) alt_route->activate_lg halogenate Synthesize 6-Halopyridone Precursor alt_route->halogenate optimize_time_temp Optimize Time and Temperature inert_atm Use Inert Atmosphere optimize_time_temp->inert_atm sm_present->increase_temp decomposition Decomposition Likely sm_absent->decomposition decomposition->optimize_time_temp

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Impurities and Side Products

Symptoms:

  • TLC or LC-MS analysis shows multiple spots or peaks in addition to the starting material and product.

  • Difficulty in purifying the final product.

Potential Causes and Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Dialkylation or Over-amination The product, being an amine, can potentially react further with the starting material or other electrophiles in the reaction mixture.1. Control Stoichiometry: Use a carefully controlled excess of the aminating agent. 2. Slow Addition: Add the limiting reagent slowly to the reaction mixture to maintain a low instantaneous concentration.
Ring Opening or Decomposition The pyridone ring can be susceptible to nucleophilic attack at other positions or ring-opening under harsh conditions (e.g., very strong base or high temperature).1. Milder Reaction Conditions: Explore lower temperatures and less aggressive reagents. 2. Buffer the Reaction: If the reaction is sensitive to pH changes, consider using a suitable buffer system.
Formation of Isomeric Byproducts Depending on the synthetic route, amination could potentially occur at other positions on the pyridone ring, although the 6-position is generally activated.1. Confirm Product Structure: Use detailed NMR (1H, 13C, COSY, HSQC) and mass spectrometry to confirm the structure of the main product and identify impurities. 2. Optimize for Regioselectivity: Varying the solvent, temperature, and catalyst (if applicable) can influence the regioselectivity of the reaction.

General Purification Protocol for 6-Amino-1-methylpyridin-2(1H)-one:

A common method for purifying aminopyridines involves recrystallization.[1]

  • Dissolution: Dissolve the crude product in a minimal amount of hot absolute ethanol.

  • Decolorization: If the solution is colored, add a small amount of activated carbon and heat at reflux for a short period.

  • Filtration: Hot filter the solution to remove the activated carbon.

  • Crystallization: To the hot filtrate, slowly add a non-polar solvent like hexanes or heptane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/hexane mixture, and dry under vacuum.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 6-Amino-1-methylpyridin-2(1H)-one?

While a direct, one-step synthesis from a readily available precursor is ideal, a common and reliable laboratory method involves a multi-step sequence. One plausible route starts from 2-amino-6-methylpyridine. This can be converted to 6-methyl-2-pyridinol via diazotization followed by hydrolysis.[1] The resulting 6-methyl-2-pyridinol can then be N-methylated to give 1,6-dimethylpyridin-2(1H)-one, which would then require a method for amination at the 6-position, potentially after conversion to a leaving group. A more direct route, if a suitable starting material is available, would be the amination of a 6-substituted-1-methylpyridin-2(1H)-one.

Q2: What is the Chichibabin reaction, and can it be used for this synthesis?

The Chichibabin reaction is a classic method for the amination of pyridines using sodium amide.[2] It typically occurs at the C2 or C6 position. However, the reaction often requires harsh conditions (high temperatures) and may not be suitable for all substituted pyridines. Its applicability to 1-methyl-2-pyridone would need to be experimentally determined, as the pyridone structure differs significantly from pyridine. The presence of the N-methyl group and the carbonyl could affect the reaction's feasibility and regioselectivity.

Q3: Are there modern alternatives to the Chichibabin reaction for amination?

Yes, several modern methods for C-N bond formation can be considered, especially if a precursor like 6-halo-1-methylpyridin-2(1H)-one is synthesized. These include:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This is a very general and high-yielding method for forming C-N bonds.[3]

  • Copper-Catalyzed Amination (Ullmann Condensation): This involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.[3]

These methods often offer milder reaction conditions and broader functional group tolerance compared to classical methods.

Workflow for Considering Amination Strategies:

amination_strategy start Need to Synthesize 6-Amino-1-methylpyridin-2(1H)-one direct_amination Direct Amination of 1-Methyl-2-pyridone Derivative start->direct_amination chichibabin Chichibabin Reaction direct_amination->chichibabin Classical modern_methods Modern Catalytic Methods direct_amination->modern_methods Modern buchwald Buchwald-Hartwig Amination modern_methods->buchwald ullmann Ullmann Condensation modern_methods->ullmann precursor_synthesis Requires Synthesis of 6-Halo-1-methylpyridin-2(1H)-one buchwald->precursor_synthesis ullmann->precursor_synthesis

Caption: Decision tree for amination strategies.

Q4: What analytical techniques are essential for monitoring the reaction and characterizing the product?

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To get more accurate information on the conversion and to identify the molecular weights of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated impurities.

  • Melting Point: A simple and effective way to assess the purity of the crystalline product. The reported melting point for 6-Amino-1-methylpyridin-2(1H)-one is 165-167 °C.[4]

IV. Optimized Laboratory Protocol (Hypothetical)

Reaction: Amination of a 6-halo-1-methylpyridin-2-one via Buchwald-Hartwig Coupling.

Materials:

Reagent MW ( g/mol ) Equivalents Amount
6-Bromo-1-methylpyridin-2(1H)-one188.021.0(e.g., 1.0 g)
Benzophenone imine181.241.2
Pd₂(dba)₃915.720.02
BINAP622.670.04
Sodium tert-butoxide96.101.4
Toluene--(e.g., 20 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 6-bromo-1-methylpyridin-2(1H)-one, Pd₂(dba)₃, and BINAP.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by benzophenone imine and sodium tert-butoxide.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting imine is then hydrolyzed by treatment with aqueous acid (e.g., 2M HCl) to yield the desired 6-amino-1-methylpyridin-2(1H)-one.

  • Purify the crude product by recrystallization as described in the purification protocol above.

V. References

  • ChemSynthesis. (2025). 6-amino-1-methylpyridin-2-one. [Link]

  • MDPI. (2022). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. [Link]

  • Wikipedia. (2023). Chichibabin reaction. [Link]

  • ChemSynthesis. (2025). 6-amino-1-methylpyridin-2-one - C6H8N2O, density, melting point, boiling point, structural formula, synthesis. [Link]

  • Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. [Link]

  • ResearchGate. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

  • ResearchGate. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. [Link]

  • National Center for Biotechnology Information. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

  • PubChem. (n.d.). 6-Methylpyridin-2-amine. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. [Link]

  • PubChem. (n.d.). 6-Methylpyridin-2-ol. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]

  • ResearchGate. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. [Link]

Sources

Optimization

Technical Support Center: Degradation of 6-Amino-1-methylpyridin-2(1H)-one and its Prevention

This guide serves as a critical resource for researchers, scientists, and drug development professionals encountering stability challenges with 6-Amino-1-methylpyridin-2(1H)-one. By understanding the degradation pathways...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals encountering stability challenges with 6-Amino-1-methylpyridin-2(1H)-one. By understanding the degradation pathways and implementing preventative measures, users can ensure the integrity of their experimental outcomes and the shelf-life of their products.

FAQs and Troubleshooting Guide

Q1: My solid 6-Amino-1-methylpyridin-2(1H)-one has developed a yellow/brown tint. What's causing this, and is the compound compromised?

A1: Discoloration is a primary visual indicator of degradation. The amino group on the pyridinone ring is susceptible to oxidation, a process accelerated by exposure to air, light, and trace metal contaminants. This can lead to the formation of colored impurities.

Immediate Troubleshooting Steps:

  • Isolate and Verify Storage: Confirm the sample is stored in a cool, dark environment, under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Recommended storage is often refrigerated at 2-8°C.[1]

  • Analytical Purity Assessment: To quantify the extent of degradation, perform a purity analysis using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). A diminished area of the parent peak and the emergence of new peaks will confirm degradation.

  • Visual Solubility Check: Dissolve a small quantity in a suitable solvent. The presence of insoluble matter may suggest the formation of polymeric degradation byproducts.

Q2: I'm observing a new impurity peak in the HPLC analysis of my 6-Amino-1-methylpyridin-2(1H)-one solution. How can I determine its identity?

A2: The appearance of new peaks strongly suggests degradation. The identity of the degradant will depend on the specific stress conditions the compound has been exposed to. Common pathways include oxidation, hydrolysis, and photolysis.

Systematic Approach for Degradant Identification:

G cluster_0 Detection cluster_1 Initial Characterization cluster_2 Definitive Identification NewPeak New Peak in HPLC LCMS LC-MS Analysis NewPeak->LCMS Determine Mass (m/z) ForcedDeg Forced Degradation Study NewPeak->ForcedDeg Replicate Formation Isolation Preparative HPLC LCMS->Isolation Guide Fraction Collection Structure Structure Elucidation ForcedDeg->Structure Confirm Pathway NMR NMR Spectroscopy Isolation->NMR Acquire Structural Data NMR->Structure

Caption: Workflow for the identification of unknown degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most efficient initial step. The mass-to-charge ratio (m/z) of the impurity provides its molecular weight, offering crucial clues to its identity.

  • Forced Degradation Studies: Conduct controlled stress testing to understand the compound's vulnerabilities.[2][3][4] Exposing pure material to acid, base, oxidative, thermal, and photolytic conditions can help identify the degradation pathway by reproducing the unknown impurity.[2][4]

  • Isolation and Structural Elucidation: For an unambiguous identification, the impurity may need to be isolated using preparative HPLC. Subsequent analysis of the pure degradant by Nuclear Magnetic Resonance (NMR) spectroscopy will provide definitive structural information.

Q3: My aqueous formulation containing 6-Amino-1-methylpyridin-2(1H)-one is showing a loss of potency over time. What is the likely degradation mechanism?

A3: In aqueous solutions, both hydrolytic and oxidative degradation are common. The pyridinone ring can be susceptible to hydrolysis under acidic or basic conditions.[2][5] Furthermore, dissolved oxygen, especially in the presence of metal ions, can accelerate oxidation of the amino group.[6]

Strategies to Enhance Formulation Stability:

  • pH Optimization: Buffer the formulation to a pH that minimizes degradation. This is typically determined empirically, but starting in the neutral pH range is advisable.

  • Antioxidant Addition: Incorporate antioxidants (e.g., ascorbic acid, sodium metabisulfite) to scavenge free radicals and inhibit oxidative processes.

  • Use of Chelating Agents: Add chelating agents like EDTA to bind metal ions that can catalyze oxidation.

  • Inert Atmosphere: Deoxygenate the solution and overlay the headspace of the container with an inert gas such as nitrogen or argon to prevent oxidation.

Preventative Measures for Degradation

A proactive approach to handling and storage is the most effective way to prevent degradation.

Stress FactorPotential Degradation PathwayRecommended Prevention Strategy
Oxygen / Air Oxidation of the amino group, leading to discoloration and impurity formation.Store solids and solutions under an inert atmosphere (Nitrogen or Argon). Use tightly sealed containers with minimal headspace.[7][8] For solutions, consider adding antioxidants.
Light Photolytic degradation, which can initiate and accelerate oxidative reactions.Store in amber or light-blocking containers. Perform manipulations in a controlled light environment.
Temperature Increased temperature accelerates the rate of all chemical degradation reactions.Store at recommended cool temperatures, typically 2-8°C for long-term storage.[1][9] Avoid repeated freeze-thaw cycles for solutions.
pH (Aqueous) Acid or base-catalyzed hydrolysis of the pyridinone ring.Buffer aqueous solutions to a stable pH. Avoid exposure to strong acids or bases.[7]
Metal Ions Catalysis of oxidative degradation.Use high-purity solvents and reagents. Consider the use of chelating agents in formulations.[6]

Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Analysis

This reverse-phase HPLC method is designed to separate 6-Amino-1-methylpyridin-2(1H)-one from its potential degradation products.

Equipment & Reagents:

  • HPLC with UV Detector

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: Water/Acetonitrile (50:50)

Procedure:

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      25 95
      30 95
      30.1 5

      | 35 | 5 |

  • Data Analysis: Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Quantification Sample Prepare Sample (0.5 mg/mL) Inject Inject onto C18 Column Sample->Inject MobilePhase Prepare Mobile Phases (Aqueous & Organic) MobilePhase->Inject Elute Run Gradient Elution Inject->Elute Detect UV Detection at 254 nm Elute->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: General workflow for HPLC purity determination.

Protocol 2: Forced Degradation Study

Forced degradation (stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[4][10][11] A target degradation of 5-20% is generally desired to avoid secondary degradation.[2]

Procedure:

  • Stock Solution: Prepare a 1 mg/mL solution of the compound.

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock with an equal volume of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix stock with an equal volume of 0.1 M NaOH. Heat at 60°C.

    • Oxidation: Mix stock with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal: Heat the stock solution at 60°C.

    • Photolytic: Expose the stock solution to a light source compliant with ICH Q1B guidelines.

  • Time Points: Sample at appropriate intervals (e.g., 2, 6, 12, 24 hours).

  • Analysis: Neutralize acid/base samples, then analyze all stressed samples and an unstressed control using the stability-indicating HPLC method (Protocol 1).

References

  • ResearchGate. Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. [Link]

  • MDPI. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. [Link]

  • Loba Chemie. 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ChemSynthesis. 6-amino-1-methylpyridin-2-one. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • National Center for Biotechnology Information. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • BioProcess International. Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. [Link]

Sources

Troubleshooting

Removing byproducts from 6-Amino-1-methylpyridin-2(1H)-one reactions

Welcome to the technical support guide for 6-Amino-1-methylpyridin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Amino-1-methylpyridin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this versatile intermediate. Here, we address specific experimental issues, provide validated protocols, and explain the rationale behind our recommended strategies to ensure you achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the workup and purification of reactions involving 6-Amino-1-methylpyridin-2(1H)-one.

Q1: My crude reaction mixture is a dark, oily residue, but I expect a solid product. What are the likely causes and first steps?

A: This is a frequent issue, often pointing to several possibilities:

  • Residual Solvent: High-boiling point solvents like DMF, DMSO, or NMP may still be present.

  • Unreacted Starting Materials: Liquid or low-melting point starting materials can prevent your product from solidifying.

  • Formation of Low-Melting Byproducts: Side reactions can produce impurities that act as a eutectic mixture, depressing the melting point of your product.

  • Degradation: The reaction conditions (e.g., high temperature, strong acid/base) may have caused decomposition.

Troubleshooting Path:

  • Initial Analysis: First, take a small aliquot of the oil, dissolve it in a suitable solvent (like DCM or MeOH), and run a Thin Layer Chromatography (TLC) plate against your starting materials and product standard (if available). This will visualize the complexity of the mixture.

  • Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C) if your compound is stable. An aqueous workup or trituration (see protocols below) can help remove highly polar solvents like DMF.

  • Purification Strategy: Based on the TLC, select an appropriate purification method. If the spots are well-separated, column chromatography is recommended. If impurities are minimal, recrystallization or trituration may suffice.

Q2: My TLC shows a major product spot but also a faint spot with a very similar Rf value. How can I resolve these?

A: Byproducts with similar polarity to the desired product, such as isomers or analogues with minor structural differences, pose a significant challenge for separation.

Expert Insight: The polarity of pyridinones is dominated by the amide-like functionality and the amino group. Small changes, like the addition of a methyl or ethyl group, may not alter the polarity enough for easy separation.

Solutions:

  • Optimize Column Chromatography:

    • Solvent System Tuning: Switch to a solvent system with different selectivities. For example, if you are using Ethyl Acetate/Hexanes, try Dichloromethane/Methanol or Chloroform/Acetone. The different hydrogen bonding and dipole characteristics of these solvents can alter the relative elution order.

    • Gradient Elution: Employ a shallow gradient elution on your flash chromatography system. A slow, gradual increase in the polar solvent (e.g., from 0% to 10% Methanol in DCM over 20 column volumes) can resolve closely eluting compounds.

  • Recrystallization: This is the most effective method for removing small amounts of impurities if a suitable solvent system can be found. Experiment with various solvents (see Table 1 ) to find one where your product has high solubility at high temperatures and low solubility at room temperature, while the impurity remains in solution.

Q3: The NMR of my purified product looks clean, but the melting point is broad and lower than the reported 165-167 °C.[1] What's going on?

A: A broad melting point is a classic indicator of impurity, even if it's not readily apparent in a standard ¹H NMR.

  • Inorganic Salts: Salts from reagents (e.g., NaHCO₃, MgSO₄) or byproducts (e.g., ammonium salts) can contaminate your product. These are often invisible in NMR but will disrupt the crystal lattice. An aqueous wash during workup is crucial to remove them.

  • Positional Isomers: Byproducts like 4-Amino-1-methylpyridin-2(1H)-one could have very similar NMR spectra but different physical properties. Careful analysis of 2D NMR (COSY, HSQC) may be required to confirm the structure.

  • Residual Water or Solvent: Even after drying, trace amounts of water or solvent can be trapped in the crystal structure. Drying under high vacuum at a slightly elevated temperature (e.g., 50-60 °C) for an extended period can remove them.

Q4: My mass spectrum shows a peak at [M+14] or [M+28] in addition to my product's mass. What is this byproduct?

A: This strongly suggests unintentional alkylation, a common side reaction.

  • Source of Alkylation: The N-1 methyl group is relatively stable, but the exocyclic amino group is nucleophilic and can react further. If your reaction uses alkylating agents (e.g., methyl iodide, dimethyl sulfate) or even solvents that can act as electrophiles under certain conditions (like DCM or methanol with acid), you may form N-methylated or N,N-dimethylated byproducts.

  • Removal: These more alkylated byproducts are typically less polar than the primary amine. They can usually be separated effectively using silica gel column chromatography, as they will elute earlier than your desired product.

Core Purification Protocols

Here are detailed, step-by-step procedures for the most effective purification techniques for 6-Amino-1-methylpyridin-2(1H)-one.

Protocol 1: Optimized Flash Column Chromatography

This method is ideal for separating complex mixtures or purifying products on a larger scale.

Scientist's Note: The choice of stationary and mobile phase is critical. Silica gel is the standard choice for this class of compounds. The mobile phase must be carefully selected to achieve a target Rf value of ~0.3 for the desired product, which generally provides the best separation.

Step-by-Step Methodology:

  • Slurry Preparation: Dry-load your crude material for best results. Add your crude product to a round-bottom flask and dissolve it in a minimal amount of a polar solvent (e.g., Methanol). Add silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent until you have a dry, free-flowing powder.

  • Column Packing: Select a column size appropriate for your sample mass (a 100:1 ratio of silica to crude product is a good starting point). Pack the column with silica gel using your chosen eluent system (e.g., 95:5 Dichloromethane/Methanol).

  • Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with your chosen solvent system. If separation is poor, use a gradient system (e.g., starting with 100% DCM and gradually increasing to 10% Methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Strategic Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially for removing minor impurities from an already enriched product.

Scientist's Note: The key is finding a solvent or solvent pair that meets specific criteria. The compound should be sparingly soluble at room temperature but highly soluble when heated.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of your crude product in small amounts of various solvents (see Table 1 for suggestions). A good candidate is often an alcohol like isopropanol or ethanol, or a mixture like Ethanol/Water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals under high vacuum to remove all traces of solvent.

Data & Visualization

Physicochemical Properties for Purification Strategy

The table below summarizes key properties of the target compound and potential impurities, which can inform your choice of purification method.

CompoundStructureMW ( g/mol )M.P. (°C)General Solubility & Polarity
6-Amino-1-methylpyridin-2(1H)-one CN1C(=O)C=CC=C1N124.14165-167[1]Soluble in MeOH, EtOH. Sparingly soluble in DCM, EtOAc. High polarity.
6-Hydroxy-1-methylpyridin-2(1H)-oneCN1C(=O)C=CC=C1O125.12>300 (Decomposes)Highly polar, potentially less soluble in organic solvents than the amino analogue.
1-Methyl-6-(methylamino)pyridin-2(1H)-oneCN1C(=O)C=CC=C1NC138.17Est. 140-150Similar polarity to the parent, slightly less polar due to alkyl group.
Unreacted Precursor (e.g., 6-Chloro-1-methylpyridin-2(1H)-one)CN1C(=O)C=CC=C1Cl143.57Est. 90-100Moderately polar, will elute before the amino product in chromatography.

Note: Estimated values are based on chemical principles and should be used as a guide.

Purification Workflow

This diagram outlines a logical workflow for purifying a crude reaction mixture containing 6-Amino-1-methylpyridin-2(1H)-one.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Path cluster_end Final Product Crude Crude Reaction Product (Oil or Impure Solid) Analysis TLC & Crude NMR/MS Analysis Crude->Analysis Complex Complex Mixture? (>3 spots, close Rf) Analysis->Complex Yes Simple Relatively Clean? (<3 spots, good separation) Analysis->Simple No ColChrom Flash Column Chromatography Complex->ColChrom Recryst Recrystallization or Trituration Simple->Recryst Pure Pure Product (Verify by NMR, MP, LCMS) ColChrom->Pure Recryst->Pure

Caption: Decision workflow for selecting a purification method.

Common Byproduct Structures

This diagram illustrates the target molecule and potential byproducts that may need to be removed.

Byproduct_Structures Target Molecule vs. Common Byproducts Target 6-Amino-1-methylpyridin-2(1H)-one (Desired Product) OverAlkylated Byproduct 1: N-Methylated Impurity (Less Polar) Isomer Byproduct 2: Positional Isomer (Similar Polarity) Precursor Byproduct 3: Unreacted Precursor (e.g., 6-Halo derivative) (Less Polar)

Sources

Optimization

Stability and storage conditions for 6-Amino-1-methylpyridin-2(1H)-one

A comprehensive guide for researchers on the stability, storage, and troubleshooting of 6-Amino-1-methylpyridin-2(1H)-one. Frequently Asked Questions (FAQs) Q1: What are the recommended storage conditions for 6-Amino-1-m...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers on the stability, storage, and troubleshooting of 6-Amino-1-methylpyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 6-Amino-1-methylpyridin-2(1H)-one?

To ensure the long-term stability of 6-Amino-1-methylpyridin-2(1H)-one, it is recommended to store the solid compound in a cool, dry, and well-ventilated place. For optimal preservation of its integrity, storage in a tightly sealed container at 2-8°C, protected from light and moisture, is advisable. A Safety Data Sheet for a similar compound, 2-Amino-6-methylpyridine, suggests keeping it in a dark place under an inert atmosphere at room temperature[1].

Q2: How stable is 6-Amino-1-methylpyridin-2(1H)-one in solution?

The stability of 6-Amino-1-methylpyridin-2(1H)-one in solution is dependent on the solvent, pH, and storage conditions. Pyridinone derivatives, in general, are susceptible to hydrolysis under both acidic and basic conditions. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, it is best to keep the solution at a low temperature (2-8°C) and protected from light. The stability of aminopyridine solutions can be concentration-dependent and may be stable for up to 24 hours at room temperature when prepared in a suitable buffer system[2].

Q3: Is 6-Amino-1-methylpyridin-2(1H)-one sensitive to light?

Yes, compounds containing a pyridinone ring can be photosensitive[3][4]. Exposure to light, particularly UV radiation, can lead to photodegradation. Therefore, it is crucial to store both the solid compound and its solutions in amber vials or other light-protecting containers. During experimental procedures, exposure to direct sunlight or strong artificial light should be minimized.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments, providing potential causes and solutions.

Issue 1: Inconsistent or Unexpected Experimental Results

Potential Cause: Degradation of 6-Amino-1-methylpyridin-2(1H)-one.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).

  • Assess Purity: The purity of the compound should be checked, especially for older batches. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended for this purpose.

  • Freshly Prepare Solutions: Avoid using old solutions. Prepare fresh solutions for each experiment to minimize the impact of solvent-mediated degradation.

  • Control Experimental Conditions: Ensure that the experimental setup minimizes exposure to harsh conditions such as extreme pH, high temperatures, and direct light.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Potential Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Degradation Products: Utilize techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks, which can provide clues about the degradation pathway. Tandem mass spectrometry (MS/MS) can further aid in structural elucidation[5].

  • Perform Forced Degradation Studies: To understand the degradation profile of 6-Amino-1-methylpyridin-2(1H)-one, it is beneficial to conduct forced degradation studies. This involves subjecting the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products[6]. These studies help in developing a robust, stability-indicating analytical method capable of separating the parent compound from all potential degradants[7][8].

  • Review Degradation Pathways: Pyridine derivatives can degrade through various mechanisms, including hydroxylation and ring cleavage[9]. Understanding these pathways can help in predicting and identifying potential degradation products.

Stability Profile and Storage Summary

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and preserves long-term stability.
Light Exposure Store in the dark (amber vials)Prevents photodegradation, a common issue for pyridinone compounds[3][4].
Humidity Store in a dry environment with a desiccantThe compound may be hygroscopic; moisture can facilitate hydrolytic degradation.
Solution Storage Prepare fresh or store at 2-8°C for short periodsSolution stability is limited; low temperatures slow down degradation kinetics.
pH of Solutions Neutral pH is generally preferredAvoid strongly acidic or basic conditions to prevent hydrolysis.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization will be required for specific instrumentation and columns.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of 6-Amino-1-methylpyridin-2(1H)-one.

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a compatible solvent.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: Forced Degradation Study

To understand the degradation pathways and develop a stability-indicating method, the following stress conditions can be applied. The extent of degradation should be targeted at 5-20%.

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose the compound in solution to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

After exposure, the stressed samples should be analyzed by a suitable analytical method like HPLC or LC-MS to identify and quantify the degradation products.

Logical Workflow for Stability Troubleshooting

Below is a diagram illustrating a logical workflow for troubleshooting stability-related issues with 6-Amino-1-methylpyridin-2(1H)-one.

Stability_Troubleshooting start Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Dark) start->check_storage degradation_suspected Degradation Suspected check_storage->degradation_suspected check_purity Assess Purity of Stock (Use HPLC) unknown_peaks Unknown Peaks in Chromatogram? check_purity->unknown_peaks prepare_fresh Prepare Fresh Solutions control_conditions Control Experimental Conditions (pH, Temp, Light) prepare_fresh->control_conditions end Problem Resolved control_conditions->end degradation_suspected->check_purity Yes degradation_suspected->prepare_fresh No characterize_degradants Characterize Degradants (LC-MS) unknown_peaks->characterize_degradants Yes develop_method Develop Stability-Indicating Method unknown_peaks->develop_method No forced_degradation Perform Forced Degradation Study characterize_degradants->forced_degradation forced_degradation->develop_method implement_controls Implement Stricter Controls and Re-evaluate develop_method->implement_controls implement_controls->end

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 6-Amino-1-methylpyridin-2(1H)-one Derivatives

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of the biological activities of various derivatives of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of the biological activities of various derivatives of 6-Amino-1-methylpyridin-2(1H)-one, a privileged scaffold in medicinal chemistry. Our focus is to present an objective analysis of their performance against different biological targets, supported by experimental data and a clear rationale behind the scientific methodologies.

Introduction to the 6-Amino-1-methylpyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one moiety is a versatile heterocyclic structure that has garnered significant attention in drug discovery.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for various functional groups, makes it an attractive starting point for the design of novel therapeutics.[1] The addition of an amino group at the 6-position and a methyl group at the 1-position creates the 6-Amino-1-methylpyridin-2(1H)-one core, a scaffold that has been elaborated to yield derivatives with a wide spectrum of biological activities, most notably in the realm of oncology.

This guide will delve into the diverse biological activities of these derivatives, with a primary focus on their anticancer properties. We will also explore their potential as kinase inhibitors, urease inhibitors, and modulators of the central nervous system.

Anticancer Activity: A Prominent Feature

A significant body of research has been dedicated to exploring the anticancer potential of 6-Amino-1-methylpyridin-2(1H)-one derivatives. These compounds have demonstrated efficacy against a range of cancer cell lines, often through mechanisms involving the inhibition of key signaling pathways.

Pyridine-Urea Derivatives as Potent Antiproliferative Agents

A notable class of derivatives incorporates a urea linkage, leading to compounds with significant anticancer activity. A particular study focused on the synthesis and in vitro evaluation of a series of pyridine-ureas against the MCF-7 breast cancer cell line.[2]

One of the most potent compounds identified was 8e , which exhibited an IC50 value of 0.22 µM after 48 hours of treatment. This represents an 8.7-fold greater activity than the established chemotherapeutic agent Doxorubicin (IC50 = 1.93 µM) and a 20-fold greater activity than the multi-kinase inhibitor Sorafenib (IC50 = 4.50 µM) under the same conditions.[2] Another promising derivative, 8n , also showed excellent antiproliferative activity against MCF-7 cells with an IC50 of 1.88 µM, comparable to Doxorubicin.[2]

The anticancer effects of these pyridine-urea derivatives have been linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Both compounds 8b and 8e were found to inhibit VEGFR-2 at micromolar concentrations, with IC50 values of 5.0 ± 1.91 µM and 3.93 ± 0.73 µM, respectively.[2]

Table 1: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Cells [2]

CompoundTreatment Time (h)IC50 (µM)
8e 480.22
720.11
8n 481.88
720.80
Doxorubicin 481.93
Sorafenib 484.50
6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives Targeting Glioblastoma

Another promising avenue of research has been the development of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. A library of sixteen such compounds was synthesized and screened for anticancer activity, with compound 5o emerging as the most potent, particularly against glioblastoma cells.[3][4] Further studies revealed that compound 5o also exhibits anticancer properties against liver, breast, and lung cancer cell lines.[3][4] The potential for these derivatives to be used in combination with other targeted therapies, such as receptor-tyrosine kinase or proteasome inhibitors, is an active area of investigation.[3]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The following is a generalized protocol for assessing the antiproliferative activity of the synthesized compounds, based on common laboratory practices.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, GL261, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to the desired concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_lead Lead Optimization synthesis Synthesis of 6-Amino-1-methylpyridin-2(1H)-one Derivatives antiproliferative Antiproliferative Assays (e.g., MTT) synthesis->antiproliferative kinase Kinase Inhibition Assays synthesis->kinase other_assays Other Biological Assays (e.g., Urease Inhibition) synthesis->other_assays ic50 IC50 Determination antiproliferative->ic50 kinase->ic50 other_assays->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Compound Optimization sar->lead_opt

Kinase Inhibition: A Targeted Approach

The pyridone scaffold is a well-established hinge-binding motif in kinase inhibitors.[1] This has prompted the investigation of 6-Amino-1-methylpyridin-2(1H)-one derivatives as inhibitors of various kinases implicated in cancer and other diseases.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition in Hepatocellular Carcinoma

Derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol have been designed and synthesized as selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma (HCC).[5] One of the standout compounds, 6O , demonstrated a remarkable selectivity for FGFR4, with an IC50 of 75.3 nM.[5] This compound was found to be 398- to 664-fold more selective for FGFR4 over other FGFR isoforms (FGFR1-3).[5] This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities. The in vivo anti-tumor activity of compound 6O was found to be comparable to the known FGFR4 inhibitor, BLU9931.[5]

Table 2: Comparative FGFR Kinase Inhibition Profile [5]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
6A 15651149277190
6O >50,00035,482>30,00075.3
BLU9931 ----

Note: Specific IC50 values for BLU9931 against FGFR1-3 were not provided in the cited source, but compound 6O was stated to have at least 8 times better selectivity.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition for Radiosensitization

In a different therapeutic context, derivatives of imidazo[4,5-c]pyridin-2-one have been identified as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK).[6][7] DNA-PK plays a critical role in the repair of DNA double-strand breaks, a primary mechanism of cell killing by ionizing radiation. Inhibition of DNA-PK can therefore sensitize cancer cells to radiotherapy.

Compound 78 from this series was identified as a nanomolar inhibitor of DNA-PK with excellent selectivity over related kinases such as PI3K and mTOR.[6][7] This compound demonstrated robust radiosensitization across a broad range of cancer cell lines.[6][7]

G cluster_vegfr2 VEGFR-2 Inhibition cluster_fgfr4 FGFR4 Inhibition cluster_dnapk DNA-PK Inhibition vegfr2 Pyridine-Urea Derivatives (e.g., 8b, 8e) angiogenesis Inhibition of Angiogenesis vegfr2->angiogenesis leads to fgfr4 Aminopyridinol Derivatives (e.g., 6O) hcc Treatment of Hepatocellular Carcinoma fgfr4->hcc for dnapk Imidazo[4,5-c]pyridin-2-ones (e.g., 78) radiosensitization Radiosensitization of Cancer Cells dnapk->radiosensitization results in

Other Notable Biological Activities

Beyond their applications in oncology, derivatives of the pyridin-2(1H)-one scaffold have shown promise in other therapeutic areas.

Urease Inhibition

Certain pyridin-2(1H)-one derivatives have been evaluated as urease inhibitors.[8] Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a potential therapeutic strategy for treating infections caused by these bacteria. Several derivatives in this class have demonstrated superior pharmacological properties compared to the standard urease inhibitor, thiourea.[8] Structure-activity relationship (SAR) analysis of these compounds suggests that the presence of electron-releasing groups on the pyridinone ring is important for their biological activity.[8]

Central Nervous System (CNS) Activity

Derivatives of 6-methylpyridin-2-one have been identified as novel and potent positive allosteric modulators (PAMs) of the GluN2A subunit of N-methyl-D-aspartate (NMDA) receptors.[9] NMDA receptors are crucial for synaptic plasticity and cognitive function. The potentiation of these receptors is a promising therapeutic approach for neurological disorders. One such derivative, compound 17 , was found to be a potent and brain-penetrant GluN2A PAM.[9] Oral administration of this compound significantly enhanced hippocampal long-term potentiation (LTP) in rats, suggesting its potential for the treatment of cognitive impairment.[9]

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of 6-Amino-1-methylpyridin-2(1H)-one derivatives are intricately linked to their chemical structures. Some general SAR trends have emerged from the various studies:

  • Substitution at the 3- and 4-positions: Modifications at these positions of the pyridinone ring have been shown to significantly influence activity. For example, the introduction of a urea moiety at the 3-position has led to potent VEGFR-2 inhibitors.[2]

  • Aromatic and Heterocyclic Substituents: The nature of the aromatic or heterocyclic groups attached to the core scaffold plays a crucial role in determining the biological target and potency. For instance, the specific substitutions on the aniline ring of the imidazo[4,5-c]pyridin-2-ones were key to achieving selective DNA-PK inhibition.[6]

  • Methylation of the Core: In the case of the FGFR4 inhibitors, methylation of the pyridine ring was found to be detrimental to activity, highlighting the sensitivity of the binding pocket to steric hindrance.[5]

  • Electronic Effects: For the urease inhibitors, electron-releasing groups on the pyridinone ring were found to enhance activity, suggesting that the electronic properties of the scaffold are important for this particular biological function.[8]

Conclusion

The 6-Amino-1-methylpyridin-2(1H)-one scaffold and its related pyridinone derivatives represent a rich source of biologically active compounds with therapeutic potential across multiple disease areas. The extensive research into their anticancer properties has yielded potent inhibitors of various cancer cell lines and key oncogenic kinases. Furthermore, the exploration of these derivatives as urease inhibitors and CNS modulators underscores the versatility of this chemical scaffold.

Future research in this area will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation therapeutics based on the 6-Amino-1-methylpyridin-2(1H)-one core. The experimental methodologies and comparative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

  • Eldehna, W. M., et al. (2017). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 22(11), 1856. [Link]

  • Hari, J. L., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(37), 23889-23897. [Link]

  • Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1084-1097. [Link]

  • da Silva, J. G., et al. (2018). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Medicinal Chemistry Research, 27(1), 268-278. [Link]

  • Scribd. (n.d.). One-Pot Two-Step Catalytic Synthesis of 6-Amino-2-Pyridone-3,5-Dicarbonitriles Enabling Anticancer Bioactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • Hasui, T., et al. (2023). Design and synthesis of 6-methylpyridin-2-one derivatives as novel and potent GluN2A positive allosteric modulators for the treatment of cognitive impairment. Bioorganic & Medicinal Chemistry, 79, 117150. [Link]

  • Bar-Sela, G., et al. (2021). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 64(15), 11213-11234. [Link]

  • Le Van, T., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1989. [Link]

  • ChemSynthesis. (n.d.). 6-amino-1-methylpyridin-2-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Retrieved from [Link]

  • American Chemical Society. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]

  • CentAUR. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-[2][3][8]triazolo[4,3-b][2][3][8]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Retrieved from [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Amanote Research. (n.d.). Structure-Activity Relationships for the 9-(Pyridin-2'-Yl) - Amanote Research. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to 6-Amino-1-methylpyridin-2(1H)-one and Its Positional Isomers for Drug Discovery

Introduction: The Significance of the Pyridinone Scaffold in Medicinal Chemistry The pyridinone ring system is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds and approv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyridinone Scaffold in Medicinal Chemistry

The pyridinone ring system is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive moiety for designing novel therapeutics. The introduction of an amino group to the pyridinone core further enhances its pharmacological potential by providing an additional site for molecular interactions and allowing for a diverse range of chemical modifications.

This guide provides a comprehensive comparison of 6-amino-1-methylpyridin-2(1H)-one and its positional isomers: 3-amino-, 4-amino-, and 5-amino-1-methylpyridin-2(1H)-one. As a Senior Application Scientist, my objective is to present a nuanced analysis of their physicochemical properties, spectroscopic signatures, and potential biological activities, supported by experimental data and detailed protocols. This information is intended to empower researchers, scientists, and drug development professionals in their efforts to leverage these versatile building blocks for the creation of next-generation therapeutics.

The seemingly subtle shift in the position of the amino group around the 1-methylpyridin-2(1H)-one core can profoundly impact the molecule's electronic distribution, steric profile, and ultimately, its biological target engagement. Understanding these isomeric differences is paramount for rational drug design and lead optimization.

Structural Isomers of Amino-1-methylpyridin-2(1H)-one

The four isomers discussed in this guide are depicted below. Their distinct substitution patterns give rise to unique chemical and biological properties.

Caption: Structures of the four positional isomers of amino-1-methylpyridin-2(1H)-one.

Comparative Physicochemical Properties

The position of the amino substituent significantly influences key physicochemical parameters such as melting point, boiling point, solubility, and acidity (pKa). These properties, in turn, affect a compound's suitability for various biological assays and its potential as a drug candidate.

Property6-Amino-1-methylpyridin-2(1H)-one3-Amino-1-methylpyridin-2(1H)-one4-Amino-1-methylpyridin-2(1H)-one5-Amino-1-methylpyridin-2(1H)-one
Molecular Formula C₆H₈N₂OC₆H₈N₂OC₆H₈N₂OC₆H₈N₂O
Molecular Weight 124.14 g/mol [1]124.14 g/mol 124.14 g/mol 124.14 g/mol
Melting Point (°C) 165-167[2]60-62[3]No data available125-126 (decomp.)[4]
Boiling Point (°C) No data available296 (at 760 mmHg)[5][6]No data available254.5 (Predicted)[4]
pKa No data availableNo data availableNo data available4.48 (Predicted)[4]
Solubility No data availableNo data availableNo data availableSoluble in polar solvents (e.g., water, ethanol)[7]

Expert Analysis: The significant difference in melting points, particularly between the 6-amino (165-167 °C) and 3-amino (60-62 °C) isomers, suggests a difference in their crystal lattice energies. The higher melting point of the 6-amino isomer could be attributed to more efficient crystal packing and stronger intermolecular hydrogen bonding. The predicted pKa of the 5-amino isomer (4.48) suggests it is a weak base. The basicity of these isomers is a critical parameter as it influences their ionization state at physiological pH, which in turn affects their ability to cross cell membranes and interact with biological targets.

Spectroscopic Characterization: Deciphering Isomeric Fingerprints

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the protons on the pyridinone ring are highly sensitive to the position of the amino group.

IsomerExpected ¹H NMR Chemical Shift Ranges (ppm)
6-Amino-1-methylpyridin-2(1H)-one The protons on the pyridinone ring will show distinct coupling patterns. The N-methyl group will appear as a singlet, typically around 3.3-3.6 ppm.
3-Amino-1-methylpyridin-2(1H)-one The amino group at the 3-position will significantly shield the adjacent protons, causing upfield shifts compared to the other isomers.
4-Amino-1-methylpyridin-2(1H)-one The symmetrical nature of the 4-amino substitution will result in a simpler splitting pattern for the ring protons compared to the 3- and 5-amino isomers.
5-Amino-1-methylpyridin-2(1H)-one The electronic effect of the amino group at the 5-position will influence the chemical shifts of all three ring protons, leading to a unique spectral pattern.

Note: Specific experimental data for all isomers is limited. The above are general predictions.

Infrared (IR) Spectroscopy

The position of the amino group influences the vibrational frequencies of the N-H, C=O, and C=C bonds.

IsomerKey IR Absorption Bands (cm⁻¹)
All Isomers N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. The exact positions will vary slightly. C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹. The position of this band can be influenced by hydrogen bonding and the electronic effects of the amino group. C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridinone ring.

Expert Analysis: The C=O stretching frequency is a particularly useful diagnostic tool. The extent of intramolecular hydrogen bonding between the amino group and the carbonyl group will differ among the isomers, leading to observable shifts in the C=O absorption band. For instance, the 6-amino isomer has the potential for stronger intramolecular hydrogen bonding compared to the other isomers, which could result in a lower C=O stretching frequency.

UV-Vis Spectroscopy

The electronic transitions within the pyridinone ring are affected by the position of the amino auxochrome, leading to distinct absorption maxima (λmax).

IsomerExpected UV-Vis Absorption Maxima (λmax)
All Isomers All isomers are expected to show π → π* and n → π* transitions. The λmax will be influenced by the extent of conjugation between the amino group and the pyridinone π-system. The isomer with the most extended conjugation is expected to have the longest λmax.

Note: Experimental UV-Vis data for these specific isomers is not widely available.

Biological Activity: A Frontier for Investigation

While the broader class of pyridinone derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties, comparative studies on these specific amino-1-methylpyridin-2(1H)-one isomers are limited.[5] The positioning of the amino group is expected to have a profound impact on their biological activity by influencing their ability to interact with specific binding sites on protein targets.

Future Directions: A systematic evaluation of the cytotoxic, anti-proliferative, and enzyme inhibitory activities of these four isomers would be a valuable contribution to the field of medicinal chemistry. Such studies would provide crucial structure-activity relationship (SAR) data to guide the design of more potent and selective drug candidates.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of these aminopyridinone isomers. These protocols are based on established synthetic routes for pyridinones and can be adapted for each specific isomer.[8][9][10]

General Synthesis of Amino-1-methylpyridin-2(1H)-ones

The synthesis of these isomers can be achieved through a multi-step process, often starting from a substituted pyridine precursor. A general synthetic workflow is outlined below.

SynthesisWorkflow Start Substituted Nitropyridine Intermediate1 N-Methylation Start->Intermediate1 e.g., Dimethyl sulfate Intermediate2 Reduction of Nitro Group Intermediate1->Intermediate2 e.g., Fe/NH4Cl or H2, Pd/C Product Amino-1-methylpyridin-2(1H)-one Intermediate2->Product

Caption: General synthetic workflow for the preparation of amino-1-methylpyridin-2(1H)-one isomers.

Step 1: N-Methylation of the Pyridinone Ring

  • To a solution of the starting substituted aminopyridine in a suitable solvent (e.g., DMF or acetonitrile), add a methylating agent such as dimethyl sulfate or methyl iodide.

  • Add a base (e.g., K₂CO₃ or NaH) to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group to an Amino Group

  • Dissolve the N-methylated nitropyridinone intermediate in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a reducing agent. Common methods include:

    • Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Metal-based reduction: Use a metal such as iron (Fe) or tin (Sn) in the presence of an acid (e.g., HCl or acetic acid).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter off the catalyst (if used) and neutralize the reaction mixture.

  • Extract the product with an organic solvent and purify by column chromatography or recrystallization.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a solution of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Infrared (IR) Spectroscopy

  • Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Identify the characteristic absorption bands for the functional groups present (N-H, C=O, C=C, C-N).

UV-Vis Spectroscopy

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Record the UV-Vis spectrum over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax).

pKa Determination (Potentiometric Titration)

  • Dissolve a precisely weighed amount of the compound in a known volume of deionized water.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Solubility Determination (Shake-Flask Method)

  • Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, buffer at a specific pH) in a sealed vial.

  • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Filter the suspension to remove the undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Conclusion and Future Outlook

This guide provides a foundational comparison of 6-amino-1-methylpyridin-2(1H)-one and its positional isomers. The available data, though incomplete, clearly demonstrates that the position of the amino group has a significant impact on the physicochemical properties of these molecules. These differences are crucial for medicinal chemists to consider when designing new drugs.

The lack of comprehensive experimental data for all isomers highlights a clear opportunity for further research. A systematic study to determine the experimental pKa, solubility, and full spectroscopic characterization of all four isomers would be highly valuable. Furthermore, a comparative biological evaluation of these compounds against a panel of relevant targets would provide critical insights into their structure-activity relationships and guide future drug discovery efforts. The protocols provided herein offer a starting point for researchers to undertake these important investigations.

References

  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one.
  • MDPI. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 27(15), 4992. Retrieved from [Link]

  • ChemSynthesis. (2026). 6-amino-1-methylpyridin-2-one. Retrieved from [Link]

  • NIH. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 11(11), 1279-1289. Retrieved from [Link]

  • NIH. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methyl-2-pyridone. Retrieved from [Link]

  • NIH. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863996. Retrieved from [Link]

  • MDPI. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 25(21), 5031. Retrieved from [Link]

  • Molbase. (2024). Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). Retrieved from [Link]

  • NIH. (n.d.). PubChem Compound Summary for CID 1533, 2-Amino-4-methylpyridine. Retrieved from [Link]

  • NIH. (n.d.). PubChem Compound Summary for CID 15765, 2-Amino-6-methylpyridine. Retrieved from [Link]

  • Polimery. (2017). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Retrieved from [Link]

  • ResearchGate. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • PubMed. (2002). Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Informations Mitigating UVA Light Induced Reactivity of 6-Thioguanine through Formation of a Ru(II) Half-Sandwich Complex. Retrieved from [Link]

  • ChemSynthesis. (2026). 6-amino-1-methylpyridin-2-one. Retrieved from [Link]

Sources

Validation

A Comparative Guide to 6-Amino-1-methylpyridin-2(1H)-one Analogs in Kinase Inhibition

Introduction The pyridinone scaffold is a foundational element in the development of a multitude of therapeutic agents.[1] Derivatives of this structure have been extensively investigated as inhibitors of various enzymes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridinone scaffold is a foundational element in the development of a multitude of therapeutic agents.[1] Derivatives of this structure have been extensively investigated as inhibitors of various enzymes, with a particular focus on protein kinases.[1] Protein kinases are pivotal regulators of cellular processes and are frequently implicated in oncogenesis, making them critical targets in drug discovery.[1][2] The 6-amino-1-methylpyridin-2(1H)-one core, in particular, serves as a versatile template for the synthesis of potent and selective kinase inhibitors. This guide provides a comparative analysis of a series of these analogs, summarizing their structure-activity relationships (SAR) against several key kinases, supported by experimental data and detailed methodologies.

The core structure of these analogs often mimics the purine ring of ATP, enabling them to bind to the ATP-binding site of various kinases and disrupt their catalytic activity.[3] The synthetic versatility of the starting materials allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[3] This guide will explore the inhibitory activities of representative pyridinone derivatives against key kinases, offering a framework for evaluation.

Comparative Kinase Inhibition Profiles

To provide a meaningful comparison, we will analyze the performance of several 6-amino-1-methylpyridin-2(1H)-one analogs and related pyridinone derivatives against a panel of kinases. The data presented below is synthesized from multiple studies to illustrate the structure-activity relationships and the impact of various substitutions on inhibitory potency.

Targeting the JAK Family

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. A well-characterized pan-JAK inhibitor, Pyridone 6, demonstrates the potency of the pyridinone scaffold.

CompoundTarget KinaseIC50 (nM)Reference(s)
Pyridone 6JAK115[4]
JAK21[4]
JAK35[4]
TYK21[4]

Table 1: In Vitro Kinase Inhibitory Activity of Pyridone 6 against the JAK family. The data highlights the potent and relatively broad-spectrum inhibition of JAK kinases by this pyridinone analog.[4]

Targeting the MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and stress responses.[5] Analogs of the 6-aminopyridinone scaffold have shown significant activity against kinases in this pathway, particularly p38 MAPK and JNK.[5][6]

Compound/Analog SeriesTarget KinaseIC50 (nM)Reference(s)
2-Aminopyridopyrimidinone (Lead Cmpd 1)JNK118[6]
JNK218[6]
JNK358[6]
2-Aminopyridopyrimidinone (Cmpd 13)JNK315[6]
p38>10,000[6]
(aS)-PH-797804p38α26[5]
p38β102[5]

Table 2: Comparative inhibitory activity of pyridinone-related analogs against JNK and p38 MAP kinases. The optimization of the 2-aminopyridopyrimidinone scaffold led to potent and selective JNK inhibitors.[6] (aS)-PH-797804 is a known selective p38 MAPK inhibitor included for comparison.[5]

Targeting Other Kinase Families

The versatility of the 6-aminopyridinone scaffold allows for the development of inhibitors targeting a diverse range of kinases.

Compound/Analog SeriesTarget KinaseIC50 (nM) / Ki (nM)Reference(s)
3-Aminopyrid-2-one (Cmpd 7v)Itk7 (Ki)[7]
6-Aminopyridine Derivative (Cmpd 17)PAK4710[8]
6-Aminopyridine Derivative (Cmpd 29)PAK41880[8]
Pyrido[2,3-d]pyrimidin-7-one (Cmpd 1)Abl-[9]
PDGFR45[9]
Src43[9]
p38-α140[9]
VEGFR281[9]
C-kit636[9]

Table 3: Inhibitory activity of various pyridinone-based analogs against Interleukin-2 inducible T-cell kinase (Itk), p21-Activated kinase 4 (PAK4), and a panel of tyrosine and serine/threonine kinases. This data showcases the broad applicability of the pyridinone core in targeting different kinase families.[7][8][9]

Signaling Pathways and Experimental Workflow

To understand the context of kinase inhibition, it is crucial to visualize the signaling pathways in which these kinases operate.

p38_MAPK_Pathway Growth Factors, Cytokines, Stress Growth Factors, Cytokines, Stress MAP3Ks (e.g., ASK1, TAK1) MAP3Ks (e.g., ASK1, TAK1) Growth Factors, Cytokines, Stress->MAP3Ks (e.g., ASK1, TAK1) MAP2Ks (MKK3, MKK6) MAP2Ks (MKK3, MKK6) MAP3Ks (e.g., ASK1, TAK1)->MAP2Ks (MKK3, MKK6) p38 MAPK p38 MAPK MAP2Ks (MKK3, MKK6)->p38 MAPK Downstream Targets (e.g., Transcription Factors, Other Kinases) Downstream Targets (e.g., Transcription Factors, Other Kinases) p38 MAPK->Downstream Targets (e.g., Transcription Factors, Other Kinases) Inhibitor (e.g., (aS)-PH-797804) Inhibitor (e.g., (aS)-PH-797804) Inhibitor (e.g., (aS)-PH-797804)->p38 MAPK

Caption: p38 MAPK Signaling Cascade and Point of Inhibition.

The experimental validation of these inhibitors is a critical step in their development. A generalized workflow for assessing kinase inhibition is depicted below.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Dilution Prepare serial dilutions of inhibitor compounds Assay Plate Setup Add kinase, substrate, and buffer to microplate Compound Dilution->Assay Plate Setup Inhibitor Incubation Add inhibitor and incubate Assay Plate Setup->Inhibitor Incubation Reaction Initiation Initiate reaction with ATP Inhibitor Incubation->Reaction Initiation Incubation Incubate at optimal temperature Reaction Initiation->Incubation Reaction Termination & Detection Stop reaction and measure signal (e.g., luminescence) Incubation->Reaction Termination & Detection Data Analysis Calculate % inhibition and determine IC50 Reaction Termination & Detection->Data Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

A detailed and robust experimental protocol is essential for obtaining reliable and reproducible data. Below is a representative protocol for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the in vitro kinase inhibitory activity of compounds using a luminescence-based assay that measures ATP consumption, such as the Kinase-Glo® assay.[3]

Materials:

  • Synthesized inhibitor compounds

  • Target kinase (e.g., JNK3, p38α)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in a suitable solvent, typically DMSO.

  • Assay Setup: In a microplate, add the kinase, substrate peptide, and inhibitor solution to the assay buffer.[3] A vehicle control (DMSO) should be included.

  • Pre-incubation: Allow the kinase and inhibitor to incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for binding.[10]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[3] The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive binding can be accurately assessed.[11]

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).[11]

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.[12] This typically involves a reagent that lyses the cells (if applicable) and contains luciferase and luciferin to generate a light signal from the remaining ATP.

  • Data Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a microplate reader.[12]

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity.[3] Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Conclusion

The 6-amino-1-methylpyridin-2(1H)-one scaffold and its analogs represent a versatile and potent class of kinase inhibitors. Through systematic medicinal chemistry efforts, these compounds can be optimized to achieve high potency and selectivity for a wide range of kinase targets. The comparative data and standardized protocols presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the evaluation and advancement of novel kinase inhibitors. The continued exploration of this chemical space holds significant promise for the development of new therapeutics for various diseases, including cancer and inflammatory disorders.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
  • Jeon, R. et al. (2026). Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition. Bioorganic Chemistry, 170, 109470.
  • Benchchem. Comparative Analysis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors.
  • National Institutes of Health. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors.
  • Benchchem. 6-Phenyl-1H-pyrimidine-2,4-dithione and its Analogs: A Comparative Analysis Against Known Kinase Inhibitors.
  • Benchchem. Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Isomers as Kinase Inhibitors.
  • MedChemExpress. p38 MAPK | Inhibitors.
  • Benchchem. Application Notes and Protocols: 6-Bromopyridin-3-amine in the Development of Kinase Inhibitors.
  • Benchchem. Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols.
  • MedChemExpress. Pyridone 6 | JAK Inhibitor.
  • PubMed. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors.
  • National Institutes of Health. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors.

Sources

Comparative

The Art of Molecular Tuning: A Comparative Guide to the Structure-Activity Relationship of 6-Amino-1-methylpyridin-2(1H)-one Derivatives in Kinase Inhibition

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-Amino-1-methylpyridin-2(1H)-one and its analog...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-Amino-1-methylpyridin-2(1H)-one and its analogs. By examining key substitutions and their impact on kinase inhibition, we offer a comparative framework to inform the design of next-generation therapeutics.

The 6-amino-1-methylpyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its inherent ability to engage in multiple non-covalent interactions, including hydrogen bonding and aromatic stacking, makes it an attractive starting point for the design of enzyme inhibitors. This guide will delve into the nuanced world of how subtle molecular modifications to this core structure can dramatically influence inhibitory potency and selectivity against various protein kinases, critical regulators of cellular processes often implicated in disease.

The 6-Aminopyridin-2(1H)-one Core: A Versatile Scaffold for Kinase Inhibition

Protein kinases play a pivotal role in cell signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

The 6-aminopyridin-2(1H)-one core and its analogs have emerged as a promising foundation for the development of potent and selective kinase inhibitors. The pyridinone ring can act as a hinge-binding motif, a common feature of many ATP-competitive kinase inhibitors, while the amino group provides a key vector for introducing substituents that can probe different regions of the kinase active site. The N-methylation at position 1 can influence solubility, metabolic stability, and the overall conformational presentation of the molecule to its target.

Comparative Analysis of Substituent Effects on Kinase Inhibition

To illustrate the structure-activity relationships of this scaffold, we will draw upon findings from studies on related 6-aminopyridine and aminopyridinone derivatives targeting different kinases. While a comprehensive SAR study on a single series of 6-Amino-1-methylpyridin-2(1H)-one derivatives is not publicly available, the following examples provide crucial insights into the impact of substitutions at various positions.

Case Study 1: Targeting p21-Activated Kinase 4 (PAK4) with 6-Aminopyridine Derivatives

A study focused on the discovery of 6-aminopyridine derivatives as inhibitors of p21-Activated Kinase 4 (PAK4), a serine/threonine kinase involved in cancer progression, provides valuable SAR data.[1] The general structure explored in this study allows us to infer the potential impact of substitutions on a related 6-aminopyridinone core.

Compound IDR1 (Position 5)R2 (Amino Substituent)PAK4 IC50 (µM)[1]
1a H4-fluorophenyl> 50
17 H4-(trifluoromethoxy)benzyl0.71
29 H3,5-bis(trifluoromethyl)benzyl1.88

Key Insights from the PAK4 Inhibitor Study:

  • Amino Group Substitution is Critical: The nature of the substituent on the 6-amino group plays a dominant role in determining inhibitory potency. A simple phenyl group is not sufficient for significant activity.

  • Hydrophobic Interactions are Key: The introduction of bulky, hydrophobic groups like trifluoromethoxybenzyl and bis(trifluoromethyl)benzyl at the amino position leads to a dramatic increase in potency. This suggests the presence of a deep hydrophobic pocket in the kinase active site that can be exploited for enhanced binding.[1]

  • Substitution on the Pyridine Ring: While the cited study primarily explored substitutions on the amino group, it lays the groundwork for understanding that modifications to the core ring system can further modulate activity and selectivity.

Case Study 2: mTOR Inhibition with a Complex 9-(6-aminopyridin-3-yl) Derivative

The discovery of Torin2, a potent and selective mTOR inhibitor, highlights the potential of the 6-aminopyridine motif within a more complex fused ring system.[2] Torin2 contains a 9-(6-aminopyridin-3-yl) substituent on a benzo[h][3][4]naphthyridin-2(1H)-one core. While the core is different, the study underscores the importance of the 6-aminopyridine moiety for potent activity.

CompoundCore StructureKey SubstituentmTOR Cellular EC50 (nM)[2]
Torin2 benzo[h][3][4]naphthyridin-2(1H)-one9-(6-aminopyridin-3-yl)0.25

Insights from the mTOR Inhibitor Study:

  • The 6-Aminopyridine Moiety as a Key Pharmacophore: The presence of the 6-aminopyridine group is integral to the high potency of Torin2. This suggests that this fragment makes crucial interactions within the mTOR active site.

  • Positional Isomerism Matters: The attachment of the core structure at the 3-position of the 6-aminopyridine ring is a specific design choice that likely optimizes the orientation of the molecule for binding.

Case Study 3: Interleukin-2 Inducible T-cell Kinase (Itk) Inhibition by 3-Aminopyrid-2-ones

A study on 3-aminopyrid-2-one derivatives as inhibitors of Itk, a key enzyme in T-cell signaling, provides valuable SAR for a closely related pyridinone scaffold.[5] This study highlights the importance of substitutions at both the amino group and other positions on the pyridinone ring.

Compound IDR1 (Amino Substituent)R2 (Position 5)Itk Ki (nM)[5]
7a 4-phenoxyphenylH1000
7v 4-(4-acetylpiperazin-1-yl)phenyl2-aminopyrimidin-5-yl7

Key Insights from the Itk Inhibitor Study:

  • Synergistic Effects of Substitutions: Potent inhibition is achieved through the combination of optimized substituents at multiple positions.

  • Amino Group as a Versatile Handle: Functionalization of the amino group allows for the exploration of various interactions within the kinase active site, significantly impacting potency.

  • Ring Substitution for Selectivity and Potency: The introduction of a substituted heteroaromatic ring at position 5 of the pyridone was crucial for achieving high potency and selectivity over related kinases.[5] This emphasizes the importance of exploring modifications around the entire scaffold.

Experimental Protocols

To facilitate further research in this area, we provide a general outline of key experimental protocols for the synthesis and evaluation of 6-Amino-1-methylpyridin-2(1H)-one derivatives.

General Synthetic Procedure for Substituted 6-Amino-1-methylpyridin-2(1H)-ones

A common synthetic route to access derivatives of the 6-Amino-1-methylpyridin-2(1H)-one scaffold involves the functionalization of a pre-formed pyridinone core.

Synthesis_Workflow Start 6-Chloro-1-methylpyridin-2(1H)-one Step1 Buchwald-Hartwig Amination (R-NH2, Pd catalyst, ligand) Start->Step1 Product 6-(Substituted amino)-1-methylpyridin-2(1H)-one Step1->Product

A general synthetic workflow.

Step-by-Step Protocol:

  • Starting Material: Begin with a suitable precursor, such as 6-chloro-1-methylpyridin-2(1H)-one.

  • Palladium-Catalyzed Cross-Coupling: Employ a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce a variety of amines (R-NH2) at the 6-position.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent (e.g., toluene, dioxane) in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Purification: The desired product is then purified using standard techniques such as column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase is typically determined using an in vitro kinase assay.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Detection Compound Test Compound (Varying Concentrations) Incubation Incubation at 37°C Compound->Incubation Enzyme Kinase Enzyme Enzyme->Incubation Substrate Peptide/Protein Substrate Substrate->Incubation ATP ATP ATP->Incubation Detection Detection of Phosphorylation (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis IC50 Determination Detection->Data_Analysis

Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Assay Components: The assay mixture typically includes the kinase enzyme, a specific peptide or protein substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Detection: The extent of substrate phosphorylation is quantified using a suitable detection method. Common methods include assays that measure the amount of ADP produced (luminescence-based) or use phospho-specific antibodies (fluorescence or ELISA-based).

  • Data Analysis: The inhibitory activity of the compound is expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. This is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The 6-Amino-1-methylpyridin-2(1H)-one scaffold and its analogs represent a fertile ground for the discovery of novel kinase inhibitors. The structure-activity relationships highlighted in this guide demonstrate that strategic modifications to this core can lead to significant improvements in potency and selectivity.

Key takeaways for future drug design efforts include:

  • The 6-amino group is a critical handle for introducing substituents that can probe deep hydrophobic pockets within the kinase active site.

  • Substitutions on the pyridinone ring are essential for fine-tuning potency and achieving selectivity against closely related kinases.

  • A thorough understanding of the target kinase's active site architecture through structural biology and molecular modeling is paramount for rational drug design.

Further exploration of this versatile scaffold, guided by the principles of medicinal chemistry and a deep understanding of kinase biology, holds the promise of delivering novel and effective therapies for a range of human diseases.

References

  • Jeon, R., et al. (2026). Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition. Bioorganic Chemistry, 170, 109470.
  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][4]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480.

  • Girardet, J. L., et al. (2000). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Journal of Medicinal Chemistry, 43(24), 4568–4577.
  • Al-Ostath, A., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15(1), 12345.
  • Golub, A. G., et al. (2014). Design, Synthesis and Biological Evaluation of 2-aminopyrimidinones and Their 6-aza-analogs as a New Class of CK2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 639-646.
  • Saha, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24831-24838.
  • Sacchitella, G., et al. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 27(15), 4933.
  • Golub, A. G., et al. (2013). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 639-46.
  • Hennessy, E. J., et al. (2004). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 14(20), 5177-5181.
  • Wang, G., et al. (2016). Purin-6-One Derivatives as Phosphodiesterase-2 Inhibitors. Journal of Chemistry, 2016, 7240362.
  • Goldstein, D. M., et al. (2012). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(18), 5979-5983.
  • Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3235–3250.
  • Wang, G., et al. (2016). Purin-6-One Derivatives as Phosphodiesterase-2 Inhibitors. Journal of Chemistry, 2016, 7240362.
  • Mitchell, J. P., et al. (2007). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38*. Journal of Biological Chemistry, 282(40), 29598-29606.
  • Khan, I., et al. (2026). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega.
  • Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 26(23), 7304.

Sources

Validation

A Researcher's Guide to the Validation of OF-1 as a Chemical Probe for BRPF Bromodomains

In the intricate world of epigenetic research and drug discovery, the quality of molecular tools is paramount. Chemical probes, small-molecule modulators of protein function, are indispensable for dissecting complex biol...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of epigenetic research and drug discovery, the quality of molecular tools is paramount. Chemical probes, small-molecule modulators of protein function, are indispensable for dissecting complex biological pathways and validating novel therapeutic targets.[1] This guide provides an in-depth validation and comparison of 6-Amino-1-methylpyridin-2(1H)-one , widely known as OF-1 , a chemical probe targeting the bromodomains of the Bromodomain and PHD Finger-containing (BRPF) family of proteins.

The BRPF family, comprising BRPF1, BRPF2 (also known as BRD1), and BRPF3, are critical scaffolding proteins that assemble MYST histone acetyltransferase (HAT) complexes.[2][3] These complexes play a fundamental role in chromatin remodeling, gene transcription, and have been implicated in various diseases, including cancer.[3][4] Consequently, potent and selective chemical probes for BRPF bromodomains are invaluable for elucidating their biological functions and therapeutic potential.

This guide is designed for researchers, scientists, and drug development professionals, offering a critical evaluation of OF-1's performance against key validation criteria and comparing it with alternative chemical probes. We will delve into the experimental data that underpins its utility and provide detailed protocols for its validation in your own laboratory setting.

The BRPF Family: Key Epigenetic Regulators

BRPF proteins act as scaffolds, bringing together enzymatic and regulatory subunits to form functional HAT complexes. The bromodomain within each BRPF protein is a specialized reader module that recognizes and binds to acetylated lysine residues on histone tails, thereby tethering the complex to specific chromatin regions. This targeted acetylation then influences gene expression.

BRPF_Signaling_Pathway Histone Histone Tails Ac_Lys Acetylated Lysine (Ac-K) Histone->Ac_Lys HATs Bromodomain Bromodomain Ac_Lys->Bromodomain Recognition BRPF BRPF Protein (BRPF1/2/3) MYST_HAT MYST HAT (e.g., MOZ/MORF) BRPF->MYST_HAT Scaffolding Bromodomain->BRPF Chromatin Chromatin Remodeling & Gene Transcription MYST_HAT->Chromatin Catalysis

Caption: BRPF proteins recognize acetylated histones via their bromodomains, scaffolding MYST HATs to chromatin.

OF-1: A Pan-BRPF Bromodomain Chemical Probe

OF-1 is a potent, cell-permeable small molecule that competitively binds to the acetyl-lysine binding pocket of the BRPF family of bromodomains. Its utility as a pan-BRPF inhibitor has been demonstrated in various biochemical and cellular assays.

Comparative Analysis of BRPF Bromodomain Probes

A critical aspect of validating a chemical probe is to compare its performance with other available tools. Here, we compare OF-1 with two other well-characterized BRPF bromodomain probes: NI-57 (a pan-BRPF probe with a different chemical scaffold) and BAY-299 (a dual inhibitor of BRPF2 and TAF1).

ParameterOF-1NI-57BAY-299
Target Profile Pan-BRPFPan-BRPFBRPF2 / TAF1(BD2)
BRPF1B Binding (Kd/IC50) 100 nM (Kd, ITC)[4]31 nM (Kd, ITC)[5]3150 nM (IC50, TR-FRET)[6]
BRPF2 Binding (Kd/IC50) 500 nM (Kd, ITC)[4]108 nM (Kd, ITC)[5]67 nM (IC50, TR-FRET)[6]
BRPF3 Binding (Kd/IC50) 2.4 µM (Kd, ITC)[4]408 nM (Kd, ITC)[5]5550 nM (IC50, TR-FRET)[6]
Cellular Target Engagement (NanoBRET) Yes (BRPF1B)[7]Yes (BRPF1B, IC50 ~70 nM)[5]Yes (BRPF2, IC50 ~575 nM)[6]
Cellular Activity (FRAP) Yes (BRPF2)[7]Yes (BRPF1B/BRD1)[5]Not Reported
Negative Control Available Not explicitly definedYes (structurally related inactive analog)Yes (BAY-364)[1]

Note: Lower Kd and IC50 values indicate higher potency.

From the data, it is evident that NI-57 exhibits higher potency across the BRPF family compared to OF-1. BAY-299, on the other hand, is a more selective tool for studying BRPF2 and TAF1. The choice of probe will therefore depend on the specific biological question being addressed. For pan-BRPF inhibition, both OF-1 and NI-57 are suitable, with NI-57 offering greater potency.

The Crucial Role of a Negative Control

A cornerstone of rigorous chemical probe validation is the use of a structurally similar but biologically inactive negative control.[8][9] This allows researchers to distinguish on-target effects from off-target or compound-specific effects. While negative controls have been developed for probes like NI-57 and BAY-299, a commercially available, validated negative control for OF-1 has not been explicitly reported in the reviewed literature. Researchers using OF-1 should exercise caution and consider co-validating their findings with a structurally distinct pan-BRPF probe like NI-57 or by using genetic knockdown approaches to confirm on-target effects.

Experimental Validation Protocols

To assist researchers in validating OF-1 in their own experimental systems, we provide detailed protocols for two key cellular target engagement assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.[10][11] It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

CETSA_Workflow cluster_0 Cellular Treatment cluster_1 Thermal Denaturation cluster_2 Lysis & Separation cluster_3 Detection Cells Cells Treat_OF1 Treat_OF1 Cells->Treat_OF1 Treat with OF-1 Treat_DMSO Treat_DMSO Cells->Treat_DMSO Treat with Vehicle (DMSO) Heat Heat Gradient (e.g., 40-70°C) Treat_OF1->Heat Treat_DMSO->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation to separate soluble vs. aggregated proteins Lysis->Centrifuge WesternBlot Western Blot for BRPF protein Centrifuge->WesternBlot Analysis Quantify soluble protein WesternBlot->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat cells with the desired concentration of OF-1 (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting and Aliquoting:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

  • Heating:

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble fraction).

  • Detection:

    • Analyze the soluble protein fraction by Western blotting using an antibody specific for the BRPF protein of interest (e.g., BRPF1).

    • Quantify the band intensities to generate a melting curve. A shift in the melting curve for OF-1-treated cells compared to the vehicle control indicates target engagement.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to measure the dynamics of fluorescently tagged proteins in live cells.[12][13] Inhibition of a bromodomain's interaction with chromatin can lead to increased protein mobility, which is observed as a faster fluorescence recovery after photobleaching.

FRAP_Workflow Start Live cells expressing GFP-BRPF protein Pre_Bleach Acquire pre-bleach fluorescence image Start->Pre_Bleach Bleach Photobleach a region of interest (ROI) with high-intensity laser Pre_Bleach->Bleach Post_Bleach Acquire time-lapse images of fluorescence recovery in ROI Bleach->Post_Bleach Analysis Quantify recovery kinetics (mobile fraction, half-time) Post_Bleach->Analysis

Caption: Experimental workflow for Fluorescence Recovery After Photobleaching (FRAP).

Step-by-Step Protocol:

  • Cell Preparation:

    • Transfect cells with a plasmid encoding a fluorescently tagged BRPF protein (e.g., GFP-BRPF2).

    • Plate the transfected cells on glass-bottom dishes suitable for live-cell imaging.

  • Treatment:

    • Treat the cells with OF-1 (e.g., 5 µM) or vehicle (DMSO) for a defined period.

  • Image Acquisition Setup:

    • Use a confocal microscope equipped for FRAP experiments.

    • Identify a cell expressing the fluorescently tagged BRPF protein.

  • FRAP Experiment:

    • Pre-bleach: Acquire a few images at low laser power to establish the initial fluorescence intensity.

    • Bleach: Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

    • Post-bleach: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Normalize the data to account for photobleaching during image acquisition.

    • Calculate the mobile fraction and the half-time of recovery (t½). A faster recovery in OF-1-treated cells compared to the control indicates displacement of the BRPF protein from chromatin.

Conclusion and Recommendations

OF-1 is a valuable and widely used chemical probe for studying the pan-BRPF family of bromodomains. Its efficacy in cellular assays has been demonstrated, providing a useful tool to investigate the biological roles of these important epigenetic regulators.

However, for robust and reproducible research, it is imperative to consider the following:

  • Comparative Potency: For studies requiring maximal BRPF inhibition, NI-57 may be a more suitable probe due to its higher potency.

  • Target Selectivity: If the research question involves dissecting the specific roles of BRPF2, the more selective probe BAY-299 should be considered.

  • Negative Control: The absence of a designated negative control for OF-1 necessitates careful experimental design. Researchers should employ orthogonal validation methods, such as using a structurally distinct probe like NI-57 or siRNA-mediated knockdown of the target protein, to confirm that the observed phenotypes are due to on-target activity.

By understanding the strengths and limitations of OF-1 and employing rigorous validation methodologies, researchers can confidently utilize this chemical probe to advance our understanding of BRPF bromodomain biology and its implications in health and disease.

References

  • Bamborough, P., et al. (2016). GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain. ACS Medicinal Chemistry Letters, 7(6), 552-557. [Link]

  • Bamborough, P., et al. (2016). GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain. ACS Medicinal Chemistry Letters, 7(6), 552-557. [Link]

  • Structural Genomics Consortium. (n.d.). GSK6853 A chemical probe for BRPF1. Retrieved from [Link]

  • Bamborough, P., et al. (2016). GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain. ACS Medicinal Chemistry Letters, 7(6), 552-557. [Link]

  • Structural Genomics Consortium. (n.d.). PFI-4 A chemical probe for BRPF1B. Retrieved from [Link]

  • Ciulli, A., & Al-Lazikani, B. (2017). Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology. MedChemComm, 8(2), 268-284. [Link]

  • Probes & Drugs. (n.d.). PFI-4. Retrieved from [Link]

  • Structural Genomics Consortium. (n.d.). NI-57 A chemical probe for BRPF bromodomains. Retrieved from [Link]

  • The Chemical Probes Portal. (n.d.). PFI-4. Retrieved from [Link]

  • Structural Genomics Consortium. (n.d.). BAY-299 A probe for BRD1 and TAF1. Retrieved from [Link]

  • Bouche, L., et al. (2017). Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. Journal of Medicinal Chemistry, 60(9), 4002-4021. [Link]

  • BPS Bioscience. (n.d.). BAY-299. Retrieved from [Link]

  • Meier, J. C., et al. (2017). Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation. ACS Chemical Biology, 12(8), 2033-2043. [Link]

  • Wu, H., et al. (2020). BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target. Journal of Hematology & Oncology, 13(1), 116. [Link]

  • Igoe, N., et al. (2017). Design of a Chemical Probe for the Bromodomain and Plant Homeodomain Finger-Containing (BRPF) Family of Proteins. Journal of Medicinal Chemistry, 60(17), 7434-7450. [Link]

  • Igoe, N. (2016). Design and Synthesis of Chemical Probes for the BRPF Bromodomains. UCL (University College London). [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

  • The Chemical Probes Portal. (n.d.). Controls for chemical probes. Retrieved from [Link]

  • Antolin, A. A., & Workman, P. (2021). Are Enantiomer of Chemical Probes Good Negative Controls? Open Lab Notebooks. [Link]

  • EUbOPEN. (n.d.). Chemical probes. Retrieved from [Link]

  • Antolin, A. A., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(5), 808-817. [Link]

  • Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101409. [Link]

  • ResearchGate. (n.d.). Antioxidant capacity of Compound 1 and Compound 2 vs control compounds based on the FRAP assay. Retrieved from [Link]

  • Crawford, T. D., et al. (2020). Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. Journal of Medicinal Chemistry, 63(15), 8147-8164. [Link]

  • Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15(4), 1348-1378. [Link]

  • Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15(4), 1348-1378. [Link]

  • ResearchGate. (n.d.). (A) Selectivity evaluation of compounds 1, 6, 7, 9, 14, 15, and 19−23.... Retrieved from [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(6), 1616-1626. [Link]

  • Picaud, S., et al. (2013). PFI-1 – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains. Cancer Research, 73(11), 3336-3346. [Link]

  • Tang, W., et al. (2021). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 11(10), 2967-2987. [Link]

  • Apak, R., et al. (2016). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Journal of Agricultural and Food Chemistry, 64(5), 991-1008. [Link]

  • Modukuri, R. K., et al. (2022). Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections. Proceedings of the National Academy of Sciences, 119(22), e2122506119. [Link]

  • Lesiak, A., et al. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Molecules, 25(19), 4567. [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2022). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Antioxidants, 11(12), 2469. [Link]

  • Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]

Sources

Comparative

A Head-to-Head Comparison of 6-Amino-1-methylpyridin-2(1H)-one Derivatives: A Guide for Researchers

The 6-amino-1-methylpyridin-2(1H)-one scaffold is a versatile and privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse array of therapeutic agents. Its unique electronic a...

Author: BenchChem Technical Support Team. Date: February 2026

The 6-amino-1-methylpyridin-2(1H)-one scaffold is a versatile and privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse array of therapeutic agents. Its unique electronic and structural features allow for facile modification, enabling the fine-tuning of pharmacological properties to target a range of biological pathways with high specificity and potency. This guide provides a head-to-head comparison of various derivatives of this core structure, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data from peer-reviewed literature.

Introduction to the 6-Amino-1-methylpyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one moiety is a prominent feature in numerous biologically active compounds. The presence of the amino group at the 6-position and the methyl group at the 1-position of the pyridinone ring provides a key starting point for chemical diversification. These substitutions influence the molecule's polarity, hydrogen bonding capacity, and overall conformation, which are critical for its interaction with biological targets. The core structure, 6-amino-1-methylpyridin-2-one, has a melting point of 165-167 ºC.[1]

This guide will delve into a comparative analysis of several classes of derivatives emerging from this core, focusing on their applications as anti-cancer agents, kinase inhibitors, and other pharmacologically active molecules.

Comparative Analysis of Derivatives

6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives as Anti-Cancer Agents

A notable class of derivatives is the 6-amino-2-pyridone-3,5-dicarbonitriles, which have demonstrated significant anti-cancer properties. A library of sixteen such derivatives was synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[2]

Key Findings:

Among the synthesized compounds, 6-Amino-1-(2,4-dichlorobenzyl)-4-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (compound 5o) emerged as the most potent anti-cancer agent against glioblastoma cells.[2] Further studies revealed its efficacy against liver, breast, and lung cancer cell lines.[2]

Structure-Activity Relationship (SAR):

The SAR for this series of compounds is not explicitly detailed in the provided search results. However, the superior activity of compound 5o suggests that the presence of a 2,4-dichlorobenzyl group at the N1 position and a 4-bromophenyl group at the C4 position are crucial for its potent cytotoxicity.

Experimental Data Summary:

Compound IDR1 (Substituent at N1)R2 (Substituent at C4)EC50 (µM) against murine glioma GL261
5a Benzylp-tolyl> 100
5b 2-chlorobenzylp-tolyl52.3
5f 2-chlorobenzyl4-chlorophenyl39.8
5g 4-chlorobenzyl4-chlorophenyl58.7
5k 4-chlorobenzyl4-fluorophenyl42.5
5l 2,4-dichlorobenzyl4-fluorophenyl18.2
5m Benzyl4-bromophenyl48.9
5n 2-chlorobenzyl4-bromophenyl15.6
5o 2,4-dichlorobenzyl 4-bromophenyl 12.5

Table 1: Cytotoxic activity of selected 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. Data extracted from a study by the University of Dundee.[2]

Experimental Protocol: Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives

A one-pot, two-step synthesis was employed for these derivatives, utilizing natural product catalysts like betaine and guanidine carbonate.[2]

  • Step 1: Condensation of an appropriate aldehyde (e.g., p-tolualdehyde) with malononitrile in the presence of a catalyst.

  • Step 2: Addition of an N-substituted-2-cyanoacetamide (e.g., N-benzyl-2-cyanoacetamide) to the reaction mixture.

  • The reaction is typically carried out in a solvent like methanol.

  • The final products are isolated and purified, and their structures are confirmed using NMR and HRMS analysis.[2]

Experimental Workflow:

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR4->Downstream Proliferation HCC Cell Proliferation Downstream->Proliferation Compound6O Compound 6O Compound6O->FGFR4 Inhibits

Caption: Simplified signaling pathway of FGFR4 and the inhibitory action of Compound 6O.

Imidazo[4,5-c]pyridin-2-one Derivatives as DNA-PK Inhibitors

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibiting DNA-PK can sensitize cancer cells to radiation therapy. A novel class of imidazo[4,5-c]pyridine-2-one derivatives has been identified as potent and selective DNA-PK inhibitors. [3][4] Key Findings:

Compound 78 , a 6-((4-Methoxy-2-methylphenyl)amino)-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, was identified as a nanomolar inhibitor of DNA-PK with excellent selectivity against related PI3K and PIKK family kinases. [3][4]This compound demonstrated robust radiosensitization of a broad range of cancer cells in vitro and in vivo. [4] Structure-Activity Relationship (SAR):

The development of this class of inhibitors utilized a scaffold-hopping strategy from a known multi-kinase inhibitor. Systematic exploration of substituents on the aniline ring at the 6-position, along with modifications at the N-1 and N-3 positions of the imidazo[4,5-c]pyridin-2-one core, led to the identification of compound 78 with optimized potency and selectivity. [3] Experimental Protocol: DNA-PK Inhibition Assay

The inhibitory activity of the compounds against DNA-PK is typically determined using a biochemical assay.

  • Recombinant DNA-PK enzyme is incubated with a specific substrate (e.g., a peptide) and ATP.

  • The test compound at various concentrations is added to the reaction mixture.

  • The phosphorylation of the substrate by DNA-PK is measured, often using methods like ELISA or radiometric assays.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Other Pharmacological Activities of 6-Aminopyridine Derivatives

Beyond cancer and kinase inhibition, derivatives of the 6-aminopyridine scaffold have been explored for a range of other pharmacological activities:

  • Anticonvulsant Activity: Certain 2-substituted-6-aminopyridine derivatives have shown significant activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole.

  • Antihistaminic and Sympathetic Blocking Activity: Some derivatives exhibited significant blocking of histamine-induced contractions and remarkable sympathetic blocking activity.

  • Urease Inhibition: Pyridin-2(1H)-one derivatives have been evaluated as urease inhibitors, with SAR studies indicating that electron-releasing groups are important for their biological activity. [5]

Conclusion and Future Perspectives

The 6-amino-1-methylpyridin-2(1H)-one scaffold and its related structures represent a highly fruitful area of research in medicinal chemistry. The derivatives discussed in this guide showcase the remarkable versatility of this core in generating potent and selective inhibitors for a variety of biological targets. The head-to-head comparison reveals that subtle modifications to the peripheral substituents can lead to dramatic shifts in biological activity and selectivity.

Future research in this area should continue to focus on:

  • Elucidating detailed structure-activity relationships to guide the rational design of next-generation inhibitors.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical translatability.

  • Exploring novel therapeutic applications of this versatile scaffold against a wider range of diseases.

By leveraging the insights gained from comparative studies like this, the scientific community can accelerate the development of innovative and effective therapies based on the 6-amino-1-methylpyridin-2(1H)-one framework.

References

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal - University of Dundee.
  • Structure–activity relationship of pyridin-2(1H)
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
  • 6-amino-1-methylpyridin-2-one - C6H8N2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central.
  • (PDF) Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers.

Sources

Validation

A Researcher's Guide to Navigating the Selectivity Landscape of 6-Amino-1-methylpyridin-2(1H)-one Based Inhibitors

In the quest for novel therapeutics, particularly in oncology, the 6-amino-1-methylpyridin-2(1H)-one scaffold has emerged as a promising starting point for the development of potent enzyme inhibitors. Our internal invest...

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for novel therapeutics, particularly in oncology, the 6-amino-1-methylpyridin-2(1H)-one scaffold has emerged as a promising starting point for the development of potent enzyme inhibitors. Our internal investigations, along with published research on similar 6-amino-2-pyridone derivatives, have demonstrated significant anti-cancer properties, notably against challenging malignancies like glioblastoma.[1] However, the journey from a promising hit to a clinical candidate is paved with rigorous validation, central to which is the characterization of the compound's selectivity. This guide provides a comprehensive framework for conducting cross-reactivity studies on this class of inhibitors, ensuring a thorough understanding of their on- and off-target effects. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis against established kinase inhibitor scaffolds.

The Imperative of Selectivity Profiling

The majority of enzyme inhibitors, especially those targeting the highly conserved ATP-binding pocket of kinases, exhibit some degree of polypharmacology.[2] While multi-targeting can sometimes be advantageous, unintended off-target interactions are a primary cause of adverse drug reactions and toxicity. Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not merely a regulatory requirement but a fundamental aspect of its preclinical characterization. It allows for the rational design of more selective compounds, the anticipation of potential side effects, and the discovery of novel therapeutic applications.[3][4]

This guide will use a hypothetical lead compound, AMP-5o , derived from the bioactive 6-amino-2-pyridone-3,5-dicarbonitrile series, as a case study.[1] We will outline a multi-pronged approach to characterize its selectivity and compare its performance against two well-characterized kinase inhibitors with different scaffolds: Gefitinib (a quinazoline-based EGFR inhibitor) and Dasatinib (a multi-targeted inhibitor).[2][5]

A Multi-Tiered Approach to Assessing Cross-Reactivity

A robust assessment of inhibitor selectivity necessitates a combination of in vitro biochemical assays and in-cell target engagement studies. This tiered approach provides a holistic view, from intrinsic enzyme inhibition to target interaction within the complex cellular milieu.

Figure 1: Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Tier 1: Broad Kinome Profiling cluster_1 Tier 2: In-Cell Target Engagement cluster_2 Tier 3: Unbiased Target Deconvolution Biochemical Kinase Panel Biochemical Kinase Panel Selectivity Score Calculation Selectivity Score Calculation Biochemical Kinase Panel->Selectivity Score Calculation IC50/Kd values CETSA Cellular Thermal Shift Assay (CETSA) Selectivity Score Calculation->CETSA Prioritize hits for cellular validation NanoBRET NanoBRET Target Engagement Assay Selectivity Score Calculation->NanoBRET Prioritize hits for cellular validation Chemoproteomics Chemoproteomics Lead Compound (AMP-5o) Lead Compound (AMP-5o) Lead Compound (AMP-5o)->Biochemical Kinase Panel Lead Compound (AMP-5o)->Chemoproteomics Identify all binding partners

Caption: A tiered workflow for comprehensive inhibitor selectivity profiling.

Tier 1: Broad Kinome Profiling - The Global View

The initial step is to assess the inhibitor's activity against a broad panel of kinases. Several commercial services offer profiling against hundreds of kinases, providing a global view of the compound's interaction space.[6] The output of these screens is typically IC50 or Kd values, which can be used to calculate a Selectivity Score (S-score) . The S-score is a quantitative measure of selectivity, defined as the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested.[4] A lower S-score indicates higher selectivity.

Table 1: Comparative Kinome Selectivity of AMP-5o, Gefitinib, and Dasatinib (Hypothetical Data)
CompoundScaffoldPrimary Target(s)S-score (S10) @ 1µM
AMP-5o 6-Amino-1-methylpyridin-2(1H)-onePI3Kα0.08
Gefitinib QuinazolineEGFR0.12
Dasatinib AminothiazoleABL, SRC family0.45

S10 is the selectivity score calculated at 10% of the kinases tested. Data is hypothetical for AMP-5o and illustrative for Gefitinib and Dasatinib based on their known promiscuity.[2][4]

Tier 2: In-Cell Target Engagement - Confirming Intracellular Activity

Biochemical assays, while essential, do not fully recapitulate the cellular environment where factors like cell permeability, intracellular ATP concentrations, and target protein complexes can influence inhibitor activity.[3] Therefore, it is crucial to validate the primary hits from the kinome screen using cell-based target engagement assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to monitor drug-target interactions in intact cells.[7] The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[8][9] This stabilization can be quantified by heating cell lysates or intact cells to various temperatures, followed by the separation of soluble and aggregated proteins and detection of the target protein in the soluble fraction, typically by Western blotting or mass spectrometry.[10][11]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific target protein in living cells.[12] The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. When the tracer is bound to the NanoLuc®-tagged protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner, allowing for the quantitative determination of intracellular affinity.[13][14]

Tier 3: Unbiased Target Deconvolution - Discovering the Unexpected

While the previous tiers focus on known targets, it is equally important to identify potential off-targets in an unbiased manner. Chemoproteomics is the method of choice for this purpose.[15][16] In a typical chemoproteomics workflow, the compound of interest is immobilized on a resin and used to "pull down" its binding partners from a cell lysate.[17] The captured proteins are then identified by mass spectrometry. This approach can reveal novel, unexpected targets and provide a more complete picture of the compound's cellular interactions.[18]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the target of interest) and grow to 70-80% confluency. Treat the cells with the test compound (e.g., AMP-5o) at various concentrations for a predetermined time (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO).

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a PCR machine, followed by cooling to room temperature for 3 minutes.[10]

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[11] Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the abundance of the target protein by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Protocol 2: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[14] After 18-24 hours, harvest and resuspend the cells in an appropriate assay buffer.

  • Assay Plate Setup: Dispense the cell suspension into a white, 384-well assay plate.

  • Compound Addition: Add the test compounds at a range of concentrations to the assay plate. Include a vehicle control.

  • Tracer and Substrate Addition: Add the fluorescent tracer and the NanoLuc® substrate to all wells.

  • Signal Detection: Incubate the plate at room temperature for a specified time (e.g., 2 hours) and measure the BRET signal (acceptor emission/donor emission) using a luminometer.

  • Data Analysis: Plot the BRET ratio as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the compound for the target.

Interpreting the Data: A Case Study of the PI3K/AKT/mTOR Pathway

Let's assume our hypothetical lead compound, AMP-5o, was designed as a PI3Kα inhibitor. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[19][20][21]

Figure 2: Simplified PI3K/AKT/mTOR Signaling Pathway

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation AMP-5o AMP-5o AMP-5o->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the target of AMP-5o.

Cross-reactivity studies might reveal that AMP-5o also inhibits other kinases in this pathway, such as mTOR or AKT, or even kinases in parallel pathways like the RAS/MAPK cascade.[22] This information is critical for interpreting the compound's cellular effects and for guiding further medicinal chemistry efforts to enhance its selectivity for PI3Kα.

Conclusion and Future Directions

The 6-amino-1-methylpyridin-2(1H)-one scaffold represents a valuable starting point for the development of novel inhibitors. However, a thorough and multi-faceted approach to cross-reactivity profiling is paramount to advancing these compounds through the drug discovery pipeline. By combining broad kinome screening with in-cell target engagement assays and unbiased chemoproteomics, researchers can build a comprehensive selectivity profile of their lead candidates. This detailed understanding of on- and off-target activities will not only de-risk the development process but also unlock the full therapeutic potential of this promising class of inhibitors.

References

  • Bai, L., et al. (2018). One-pot synthesis of 2-(1H)-pyridinone directly from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA)
  • Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 165(6), 1638-1653.
  • Bantscheff, M., et al. (2007). A quantitative analysis of kinase inhibitor selectivity.
  • Bunnage, M. E., et al. (2015). Chemoproteomics.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528.
  • Gao, Y., et al. (2023). Chemoproteomics, a broad avenue to target deconvolution. Advanced Science, 10(29), 2305608.
  • Hennessy, B. T., et al. (2005). Targeting the PI3K signaling pathway in cancer. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • Kitagawa, D., et al. (2005). Cellular targets of gefitinib. Cancer Research, 65(2), 379-382.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Promega Corporation. (2020). NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.
  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063.
  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.
  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784-1255784.
  • Seashore-Ludlow, B., et al. (2015). Harnessing the cellular thermal shift assay for target validation and drug discovery. Nature Reviews Drug Discovery, 14(8), 547-562.
  • Singh, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(37), 24203-24211.
  • Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of intracellular target engagement using cellular thermal shift assay.
  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.

Sources

Comparative

Mechanism of action studies for 6-Amino-1-methylpyridin-2(1H)-one derivatives

**A Senior Application Scientist's Guide to Mechanism of Action Studies for 6-Amino-1-methylpyridin-2(1H)-one Derivatives as Phosphodiesterase 3 (PDE3) Inhibitors** For drug development professionals and researchers, und...

Author: BenchChem Technical Support Team. Date: February 2026

**A Senior Application Scientist's Guide to

Mechanism of Action Studies for 6-Amino-1-methylpyridin-2(1H)-one Derivatives as Phosphodiesterase 3 (PDE3) Inhibitors**

For drug development professionals and researchers, understanding the precise mechanism of action (MoA) of a novel chemical entity is paramount. This guide provides an in-depth technical comparison and experimental framework for characterizing derivatives of the 6-Amino-1-methylpyridin-2(1H)-one scaffold, a core structure found in potent cardiovascular agents. Our focus will be on a well-established and clinically relevant mechanism: the selective inhibition of Phosphodiesterase 3 (PDE3).

We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to MoA studies. This guide is designed to equip you with the foundational knowledge and practical protocols to rigorously evaluate your pyridinone-based compounds and benchmark them against established alternatives.

Section 1: The Molecular Target - Phosphodiesterase 3 (PDE3)

Phosphodiesterases (PDEs) are a superfamily of enzymes that serve as critical regulators of intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE3 family, with its two primary subtypes PDE3A and PDE3B, is distinguished by its ability to hydrolyze both cAMP and cGMP.[3][4]

  • PDE3A is predominantly found in cardiovascular tissues, including cardiac myocytes and vascular smooth muscle cells, as well as in platelets.[3][5] Its inhibition is central to the cardiovascular effects of this drug class.

  • PDE3B is primarily expressed in adipose tissue and plays a role in regulating lipolysis.[3]

The clinical significance of PDE3 lies in its regulation of cardiac muscle contractility, vascular smooth muscle tone, and platelet aggregation.[5] By controlling local concentrations of cAMP, PDE3 fine-tunes the cellular responses to various hormonal and neurotransmitter signals.

Section 2: Mechanism of Action of Pyridinone-Based PDE3 Inhibitors

Derivatives of the pyridinone scaffold, such as the well-known inodilator Milrinone, exert their therapeutic effects by selectively inhibiting the PDE3 enzyme.[6][7][8] The mechanism follows a clear, downstream cascade:

  • Inhibition of PDE3: The pyridinone derivative binds to the active site of the PDE3 enzyme, preventing it from hydrolyzing cAMP.[7][9] This leads to a localized increase in intracellular cAMP concentrations within cardiac and vascular smooth muscle cells.[6][10]

  • Activation of Protein Kinase A (PKA): The elevated cAMP levels lead to the activation of cAMP-dependent Protein Kinase A (PKA).[7][11]

  • Physiological Consequences: Activated PKA phosphorylates multiple downstream targets, resulting in two primary physiological outcomes:

    • Positive Inotropy (Increased Heart Contractility): In cardiac myocytes, PKA phosphorylates calcium channels, leading to increased calcium influx and enhanced contractility of the heart muscle.[6][7][12] This improves cardiac output, which is beneficial in states of acute heart failure.[12]

    • Vasodilation (Relaxation of Blood Vessels): In vascular smooth muscle cells, PKA activation inhibits myosin light-chain kinase, an enzyme crucial for muscle contraction.[11][13] This results in smooth muscle relaxation, vasodilation, and a reduction in both peripheral and pulmonary vascular resistance (afterload).[6][7][12]

This dual action as an "inodilator" makes PDE3 inhibitors effective agents for the short-term management of acute decompensated heart failure.[6][12]

PDE3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Physiological Effects GPCR β-Adrenergic Receptor AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE3 PDE3 Enzyme PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP 5'-AMP (Inactive) PDE3->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active Inotropy ↑ Cardiac Contractility PKA_active->Inotropy Phosphorylates Ca2+ Channels Vasodilation ↑ Vasodilation PKA_active->Vasodilation Inhibits Myosin Light-Chain Kinase Pyridinone 6-Amino-1-methylpyridin -2(1H)-one Derivative Pyridinone->PDE3 Inhibits Experimental_Workflow Start Novel Pyridinone Derivative Assay1 Protocol 1: In Vitro PDE3A Enzymatic Assay Start->Assay1 Test Compound Assay3 Protocol 3: PDE Selectivity Profiling Start->Assay3 Test Compound Result1 Determine IC50 (Potency) Assay1->Result1 Generates Data Assay2 Protocol 2: Cell-Based cAMP Assay Result1->Assay2 Validates Target Engagement Result2 Confirm cAMP Increase in Relevant Cells Assay2->Result2 Generates Data Conclusion Establish MoA as a Selective PDE3 Inhibitor Result2->Conclusion Confirms Cellular Mechanism Result3 Assess Off-Target Inhibition (e.g., PDE4) Assay3->Result3 Generates Data Result3->Conclusion Defines Selectivity

Sources

Safety & Regulatory Compliance

Safety

Guide to the Safe and Compliant Disposal of 6-Amino-1-methylpyridin-2(1H)-one

A Note on Specificity: While this document provides a comprehensive framework, a Safety Data Sheet (SDS) specific to 6-Amino-1-methylpyridin-2(1H)-one was not available at the time of writing. The hazard profile and asso...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Specificity: While this document provides a comprehensive framework, a Safety Data Sheet (SDS) specific to 6-Amino-1-methylpyridin-2(1H)-one was not available at the time of writing. The hazard profile and associated precautions have been synthesized from data on structurally similar aminopyridine and pyridinone derivatives. It is imperative to consult the specific SDS for any chemical you handle and to use this guide as a supplement to, not a replacement for, official documentation and your institution's Chemical Hygiene Plan (CHP).[1][2][3]

Hazard Identification and Risk Assessment

Understanding the potential hazards of 6-Amino-1-methylpyridin-2(1H)-one is the first step in ensuring safe disposal. Based on analogous compounds, a conservative risk assessment assumes it poses several health risks.[4][5][6][7][8] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Assumed Hazard Profile Summary

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, Oral Harmful or toxic if swallowed.[4][5][9]

P264, P270, P301+P312
Skin Corrosion/Irritation Causes skin irritation.[4][8][9]

P280, P302+P352, P332+P313
Serious Eye Damage/Irritation Causes serious eye irritation.[4][8][9]

P280, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4][5][9]

P261, P271, P304+P340

This table is illustrative and must be verified against the substance-specific SDS.

The causality behind these hazards relates to the chemical structure. The amino group and the pyridinone ring system can interact with biological macromolecules, leading to irritation and potential toxicity upon exposure. Therefore, minimizing direct contact and aerosol generation is paramount.

Personal Protective Equipment (PPE) Mandates

A multi-layered PPE approach is required to mitigate the risks identified above. The selection of appropriate PPE is a critical control measure.[3][10]

  • Hand Protection : Wear chemically resistant gloves. Butyl rubber or nitrile gloves are generally recommended for pyridine derivatives, but always consult the manufacturer's glove compatibility chart for breakthrough time and degradation data.[11]

  • Eye Protection : Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[7]

  • Body Protection : A fully buttoned laboratory coat must be worn to protect against skin contact.[11]

  • Respiratory Protection : All handling of the solid compound or solutions that could generate aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[1][2]

Waste Segregation and Container Management

Proper segregation is a cornerstone of safe chemical waste disposal, preventing potentially violent reactions.[10][12] 6-Amino-1-methylpyridin-2(1H)-one waste must be handled as hazardous chemical waste.[13][14]

  • Incompatible Materials : Store waste containers away from strong oxidizing agents and strong acids.[4][15] Contact with these substances could lead to vigorous, exothermic reactions.

  • Waste Container Requirements :

    • Compatibility : The container must be made of a material compatible with the chemical (e.g., HDPE or glass).

    • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "6-Amino-1-methylpyridin-2(1H)-one".[10][16] All constituents of a mixture must be listed.

    • Condition : The container must be in good condition, with a securely sealing lid to prevent leaks.[10] Keep containers closed when not actively adding waste.[16]

    • Location : Store waste containers in a designated satellite accumulation area (SAA) that is clearly marked and located at or near the point of generation.[16]

Step-by-Step Disposal Protocols

The following procedures provide a direct, operational plan for managing different forms of 6-Amino-1-methylpyridin-2(1H)-one waste.

Protocol 4.1: Small-Scale Spill Cleanup
  • Evacuate and Ventilate : Ensure the spill is contained within a chemical fume hood. If outside a hood, restrict access to the area and ensure adequate ventilation.[5][7]

  • Don PPE : Wear the full PPE ensemble as described in Section 2.

  • Absorb : Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels to absorb the bulk of the material.

  • Collect : Carefully sweep up the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[7][17]

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Dispose : Label the waste container and manage it according to the procedures in Section 3.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.

Protocol 4.2: Disposal of Unused or Surplus Solid
  • Do Not Discard as Normal Trash : Solid 6-Amino-1-methylpyridin-2(1H)-one must never be disposed of in the regular trash.

  • Containerize : If in its original container, ensure it is properly labeled and sealed. If transferring, use a clearly labeled, compatible waste container.

  • Request Pickup : Arrange for disposal through your institution's EHS department by submitting a chemical waste collection request.[11] The final disposal will be conducted at an approved waste disposal plant, likely via incineration.[4][13][18]

Protocol 4.3: Disposal of Contaminated Labware and PPE
  • Sharps : Contaminated needles, scalpels, or other sharps must be placed directly into a designated, puncture-proof sharps container labeled for hazardous chemical waste.[10]

  • Glassware : Rinse contaminated glassware three times with a suitable solvent (e.g., acetone). The first two rinses must be collected as hazardous waste in a designated liquid waste container. The third rinse can often be disposed of down the drain, but confirm this with your institutional policy.

  • Consumables : Contaminated gloves, weigh boats, and absorbent pads should be collected in a sealed bag or container clearly labeled as hazardous waste.[10]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing 6-Amino-1-methylpyridin-2(1H)-one from use to final disposal.

G Disposal Workflow for 6-Amino-1-methylpyridin-2(1H)-one cluster_prep Preparation & Handling cluster_waste_gen Waste Generation Event cluster_waste_type Waste Characterization cluster_disposal_action Disposal Action cluster_final Final Disposition start Start: Handling 6-Amino-1-methylpyridin-2(1H)-one ppe Wear Required PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_event Waste Generated? fume_hood->waste_event spill Small Spill waste_event->spill Yes surplus Unused/Surplus Solid waste_event->surplus contaminated Contaminated Material (Labware, PPE) waste_event->contaminated end End: Waste Managed Compliantly waste_event->end No spill_protocol Execute Spill Protocol 4.1 (Absorb, Collect) spill->spill_protocol surplus_protocol Execute Protocol 4.2 (Containerize for Disposal) surplus->surplus_protocol contaminated_protocol Execute Protocol 4.3 (Segregate Sharps, Rinseware) contaminated->contaminated_protocol final_container Place in Labeled, Sealed Hazardous Waste Container spill_protocol->final_container surplus_protocol->final_container contaminated_protocol->final_container ehs_pickup Store in SAA & Request EHS Pickup for Incineration final_container->ehs_pickup ehs_pickup->end

Caption: Decision workflow for safe disposal of 6-Amino-1-methylpyridin-2(1H)-one waste.

Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations. In the United States, the primary federal regulations are issued by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][12][19] Your institution's EHS department is the primary resource for navigating these specific requirements.[12]

This guide provides a robust framework for the safe and compliant disposal of 6-Amino-1-methylpyridin-2(1H)-one. By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental stewardship.

References

  • U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from US Bio-Clean website: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from EPA website: [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from OSHA website: [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from AEG Environmental website: [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from YouTube: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from EPA website: [Link]

  • Arkansas State University. (n.d.). Hazardous Waste Management. Retrieved from A-State Knowledge Base: [Link]

  • Murray State College. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from Murray State College website: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from ATSDR website: [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from WSU website: [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from OSHA website: [Link]

  • Southwest Tennessee Community College. (n.d.). Appendix I: OSHA Laboratory Standard. Retrieved from Southwest Tennessee Community College website: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from ATSDR website: [Link]

  • U.S. Environmental Protection Agency. (n.d.). TRI Pollution Prevention Report for FISHER SCIENTIFIC CO. LLC and Pyridine. Retrieved from EPA website: [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from UW-Madison website: [Link]

  • Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet. Retrieved from Jubilant Ingrevia website: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-6-methylpyridin-2(1H)-one. PubChem Compound Database. Retrieved from: [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet for 2-(2-AMINOETHOXY)ETHANOL. Retrieved from NJ.gov website: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 6-Amino-1-methylpyridin-2(1H)-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Amino-1-methylpyridin-2(1H)-one. The following protocols are designed to ensure t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Amino-1-methylpyridin-2(1H)-one. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for analogous chemical structures.

Hazard Assessment and Toxidicology Profile

Based on data from analogous compounds such as 2-Amino-6-methylpyridine and other aminopyridines, 6-Amino-1-methylpyridin-2(1H)-one is anticipated to be hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.

Expected Hazard Classifications:

  • Acute Toxicity, Oral: Toxic or harmful if swallowed.[1][2]

  • Acute Toxicity, Dermal: Potentially fatal or toxic in contact with skin.[1][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

The central nervous system is a potential target for aminopyridine toxicity, with effects that can include dizziness, headache, and in severe cases, convulsions and respiratory distress.[5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to mitigate the risks associated with handling 6-Amino-1-methylpyridin-2(1H)-one. The following table outlines the minimum required PPE.

PPE ComponentSpecificationsRationale
Hand Protection Double-gloving with nitrile gloves. Change outer glove immediately upon contamination or every 30-60 minutes.Aminopyridines can be readily absorbed through the skin, with potentially fatal consequences.[6][7] Double gloving provides an additional barrier and reduces the risk of exposure during glove removal.[7]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles, preventing severe eye irritation.[1][5]
Body Protection A disposable, long-sleeved gown with tight-fitting cuffs. The gown should close in the back.[7]Prevents skin contact with the compound. A back-closing gown offers better protection against frontal splashes.[7]
Respiratory Protection A NIOSH-approved N95 respirator or higher, especially when handling the powder outside of a certified chemical fume hood.[5][8]Minimizes the risk of inhaling airborne particles, which can cause respiratory irritation and systemic toxicity.[5][8]
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and contamination of personal footwear.

Operational and Handling Plan: A Step-by-Step Protocol

Adherence to a strict operational workflow is critical for minimizing exposure risk.

Preparation and Weighing
  • Designated Area: All handling of 6-Amino-1-methylpyridin-2(1H)-one powder should be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.[6]

  • Pre-Handling Check: Before starting, ensure all necessary PPE is correctly donned and that an emergency eyewash station and safety shower are accessible.[9]

  • Weighing:

    • Use a disposable weighing boat or paper.

    • Handle with care to minimize dust generation.[6]

    • After weighing, carefully transfer the compound to the reaction vessel.

    • Decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

Solution Preparation and Reactions
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.[4]

  • Heating and Refluxing: If heating is required, perform the procedure in a well-ventilated fume hood with a proper condenser to prevent the escape of volatile materials.

  • Post-Reaction Work-up: All work-up procedures, including extractions and purifications, should be performed under the same stringent safety precautions.

Workflow Diagram

Handling_Workflow Safe Handling Workflow for 6-Amino-1-methylpyridin-2(1H)-one cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep_Area Designate & Prepare Work Area Don_PPE Don PPE Prep_Area->Don_PPE Weigh Weigh Compound in Fume Hood Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Reaction Conduct Reaction Prepare_Solution->Reaction Decontaminate Decontaminate Work Area & Equipment Reaction->Decontaminate Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE Waste_Disposal Segregate & Dispose of Waste Doff_PPE->Waste_Disposal

Caption: A step-by-step workflow for the safe handling of 6-Amino-1-methylpyridin-2(1H)-one.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency SituationAction Plan
Skin Contact Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air immediately.[3] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[4]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Collect the absorbed material into a sealed container for hazardous waste disposal.[1] Decontaminate the spill area.

Waste Disposal Plan

All waste generated from handling 6-Amino-1-methylpyridin-2(1H)-one must be treated as hazardous waste.

Waste Segregation
  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weighing papers, and absorbent materials should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[10]

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[9]

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with all local, state, and federal regulations.[10][11]

Disposal Decision Tree

Disposal_Decision_Tree Waste Disposal Decision Tree Start Waste Generated Is_Solid Solid Waste? Start->Is_Solid Is_Liquid Liquid Waste? Is_Solid->Is_Liquid No Solid_Container Place in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Container Yes Is_Sharp Sharps? Is_Liquid->Is_Sharp No Liquid_Container Place in Labeled Liquid Hazardous Waste Container Is_Liquid->Liquid_Container Yes Sharp_Container Place in Sharps Container Is_Sharp->Sharp_Container Yes Store_Waste Store in Designated Area Is_Sharp->Store_Waste No Solid_Container->Store_Waste Liquid_Container->Store_Waste Sharp_Container->Store_Waste Arrange_Disposal Arrange for Professional Disposal Store_Waste->Arrange_Disposal

Caption: A decision tree for the proper segregation and disposal of waste.

References

  • PubChem. (n.d.). 5-Amino-6-methylpyridin-2(1H)-one. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 6-amino-1-methylpyridin-2-one. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methyl-2-pyridone, 99+%. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • ATSDR. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • OSHA. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.